1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-cyclopropyl-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-7(10)8(4-6)5-1-2-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKOGCBGTKIOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 1-cyclopropyl-4-hydroxypyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. The pyrrolidinone scaffold is a privileged structure in drug discovery, valued for its three-dimensional architecture that allows for effective exploration of pharmacophore space.[1][2] Understanding the basicity of this scaffold and its derivatives is crucial for predicting molecular interactions, solubility, and pharmacokinetic profiles. This document delineates the theoretical basis of the basicity of this compound, supported by predicted physicochemical properties and established analytical methodologies for its empirical determination. Detailed experimental protocols for characterization are also provided to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Pyrrolidinone Scaffold
The five-membered nitrogen-containing heterocyclic ring system of pyrrolidinone is a cornerstone in the design of a vast array of biologically active molecules.[1] Its prevalence in pharmaceuticals stems from its ability to present substituents in well-defined spatial orientations, enhancing target affinity and selectivity. The non-planar, sp³-hybridized nature of the ring is advantageous for creating molecules with improved three-dimensional shapes. The basicity of the lactam nitrogen, although attenuated by resonance, plays a pivotal role in the molecule's overall properties, including its ability to form hydrogen bonds and its behavior in physiological environments.
This guide focuses on this compound, a derivative that combines the pyrrolidinone core with a cyclopropyl group at the nitrogen and a hydroxyl group at the 4-position. The cyclopropyl moiety is a common substituent in medicinal chemistry, often introduced to modulate metabolic stability and target binding affinity. The hydroxyl group can participate in hydrogen bonding and offers a potential site for further functionalization. A thorough understanding of the basic properties of this molecule is therefore essential for its rational application in drug design and development.
Physicochemical and Basic Properties
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom within the lactam ring. However, this basicity is significantly weaker than that of a typical amine due to the delocalization of the lone pair into the adjacent carbonyl group through resonance. This resonance stabilization reduces the availability of the lone pair for protonation.[3][4] Consequently, protonation is more likely to occur at the carbonyl oxygen, which bears a partial negative charge.[2]
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 141.17 g/mol | PubChem[5] |
| XlogP | -0.6 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
The predicted XlogP of -0.6 suggests that this compound is a hydrophilic molecule, with a higher affinity for the aqueous phase than for an octanol phase.[5] This is consistent with the presence of the hydroxyl and carbonyl groups, which can engage in hydrogen bonding with water. The TPSA of 49.3 Ų is also indicative of good potential for membrane permeability.
Basicity and pKa
The basicity of a compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For a weak base like this compound, the pKa refers to the equilibrium:
BH⁺ ⇌ B + H⁺
where B is the base (this compound) and BH⁺ is its conjugate acid.
Due to the resonance delocalization within the lactam, the pKa of this compound is expected to be low, indicating weak basicity. For comparison, the pKa of the conjugate acid of a simple amide is typically around -1 to 0. The basicity of lactams is influenced by ring size, with γ-lactams (five-membered rings) like pyrrolidinones generally exhibiting very weak basicity.[2]
Solubility
The predicted hydrophilicity of this compound suggests good solubility in polar solvents such as water, ethanol, and methanol. Simple pyrrolidinones, like 2-pyrrolidinone and N-methyl-2-pyrrolidinone, are miscible with water and a wide range of organic solvents.[7][8] The presence of the hydroxyl group in the target molecule is expected to further enhance its aqueous solubility through hydrogen bonding. It is anticipated to be soluble in polar organic solvents like ethanol, methanol, and acetone, and have limited solubility in non-polar solvents such as hexane.
Synthesis and Characterization
A specific, detailed synthesis for this compound is not prominently reported in the literature. However, a general and adaptable synthetic route to 4-hydroxypyrrolidin-2-one derivatives has been described, which involves the regioselective reduction of tetramic acid intermediates.[9][10] This approach could be modified for the synthesis of the N-cyclopropyl analog.
Proposed Synthetic Pathway
A plausible synthetic route, adapted from the literature, is outlined below.[9][10] This pathway provides a logical framework for the laboratory synthesis of the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocols for Characterization of Basic Properties
To empirically determine the basic properties of this compound, a series of well-established analytical techniques should be employed. The following protocols provide a framework for these investigations.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the potential difference between two electrodes as a function of the volume of added titrant.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. Also, prepare a standardized ~0.01 M solution of hydrochloric acid.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place a known volume (e.g., 25.00 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette. After each addition, allow the solution to stabilize and record the pH.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.
Determination of pKa by NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the basic center as a function of pH.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., D₂O) across a range of pD values. The pD can be adjusted using DCl and NaOD.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the molecule (e.g., protons on the carbon adjacent to the nitrogen or carbonyl group). Plot the chemical shift of this proton as a function of pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its privileged pyrrolidinone scaffold. While it is a weak base due to the resonance delocalization of the nitrogen lone pair, its basicity is a critical parameter influencing its physicochemical and pharmacokinetic properties. The predicted hydrophilicity and potential for hydrogen bonding suggest favorable solubility and permeability characteristics. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its basic properties, enabling a more complete understanding of its behavior and facilitating its application in the development of novel therapeutics.
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Li Petri, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Stack Exchange. (2018, March 26). Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Chemistry Stack Exchange. [Link]
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Glover, S. A., & Ritchie, C. T. (2012). Reliable determination of amidicity in acyclic amides and lactams. The Journal of organic chemistry, 77(13), 5649–5657. [Link]
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Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 7, 2026, from [Link]
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Solubility of Things. (n.d.). N-Butylpyrrolidone. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]
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PubChemLite. (n.d.). 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one (C8H13NO2). Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). 4-Hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]
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Save My Exams. (2024, December 23). Relative Basicity of Amides & Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). (R)-(+)-4-Hydroxy-2-pyrrolidinone. Retrieved January 7, 2026, from [Link]
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Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 10-17. [Link]
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ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved January 7, 2026, from [Link]
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Lee, J. Y., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules (Basel, Switzerland), 26(6), 1563. [Link]
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physicochemical characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Abstract
This compound is a heterocyclic organic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry. The cyclopropyl moiety can confer unique metabolic stability and conformational rigidity. A thorough physicochemical characterization is the foundational step for any potential application in drug discovery and development, providing critical data for formulation, pharmacokinetics, and safety assessment. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic characterization of this molecule. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating data package. We will detail the necessary spectroscopic, thermal, chromatographic, and physicochemical methodologies required to build a complete profile of this compound.
Introduction
The pyrrolidinone ring system is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its role as a chiral building block and its ability to participate in hydrogen bonding.[1] The addition of a cyclopropyl group to the nitrogen atom introduces a strained ring system that can protect against N-dealkylation, a common metabolic pathway, while influencing the molecule's overall conformation and lipophilicity.[2]
Before a compound like this compound can be advanced in a research or development pipeline, a comprehensive understanding of its fundamental physical and chemical properties is non-negotiable. This process, known as physicochemical characterization, informs everything from initial purity assessment and stability to predicting its behavior in biological systems (ADME - Absorption, Distribution, Metabolism, and Excretion).[3] This document serves as a technical whitepaper, outlining a logical and rigorous workflow for researchers to generate a high-integrity dataset for this specific molecule.
Identity and Core Properties
The first step in any characterization is to confirm the identity and basic properties of the material. This data forms the basis of all subsequent analyses.
Table 1: Core Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [4][5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | Solid | |
| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CC1N2CC(CC2=O)O | [4][5] |
Safety and Handling: Based on available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and carries the GHS06 pictogram (skull and crossbones) with a "Danger" signal word. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Spectroscopic Structural Confirmation
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. A combination of NMR, IR, and Mass Spectrometry is essential for confirming that the synthesized material is indeed the correct compound.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework of a molecule. They confirm the presence of key structural motifs (cyclopropyl group, pyrrolidinone ring) and provide information on the connectivity and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like the -OH group).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Key regions to analyze include the highly shielded cyclopropyl protons (typically <1 ppm) and the diastereotopic methylene protons of the pyrrolidinone ring.
-
Acquire a ¹³C spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
For full structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8] For this molecule, it serves to confirm the presence of the hydroxyl and amide carbonyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
-
~2900 cm⁻¹: C-H stretches from the cyclopropyl and pyrrolidinone aliphatic portions.
-
~1680 cm⁻¹ (strong): C=O stretch from the tertiary amide (lactam).
-
Mass Spectrometry (MS)
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula. Fragmentation patterns can also offer additional structural evidence.[8]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Compare the observed accurate mass of the parent ion to the theoretical mass calculated from the molecular formula (C₇H₁₁NO₂). The mass error should be less than 5 ppm.
Table 2: Predicted Monoisotopic Masses for Common Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.0863 |
| [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 164.0682 |
| [M-H]⁻ | C₇H₁₀NO₂⁻ | 140.0717 |
| Data derived from predicted values.[4] |
Thermal Analysis
Thermal analysis techniques are crucial for determining the stability, purity, and solid-state properties of a compound.[9] They are essential for identifying potential issues related to manufacturing, storage, and formulation.
Differential Scanning Calorimetry (DSC)
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the melting point and enthalpy of fusion, which are key indicators of purity. It can also reveal polymorphism, dehydration events, or glass transitions.[10][11]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Instrumentation: Use a calibrated DSC instrument.
-
Method:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere.[12]
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event. The area under the peak corresponds to the enthalpy of fusion. Sharp melting peaks are indicative of high purity.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the amount of residual solvent or water in the sample.[10][13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C).
-
Data Analysis: The resulting curve plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Key Physicochemical Properties for Drug Development
These properties are fundamental to predicting a molecule's pharmacokinetic behavior and potential liabilities.[3][14]
Aqueous Solubility
Rationale: Solubility is a critical parameter that influences drug absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Determining solubility at a physiologically relevant pH (e.g., 7.4) is standard practice.
Experimental Protocol: Kinetic Solubility Assay (High-Throughput)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the target final concentration. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.
-
Equilibration: Shake the mixture at room temperature for a set period (e.g., 2-4 hours).
-
Separation: Remove any precipitated solid by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Lipophilicity (LogD)
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and potential toxicity.[3] It is typically measured as the distribution coefficient (LogD) at pH 7.4, which accounts for both neutral and ionized species.
Experimental Protocol: HPLC-based LogD Measurement
-
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with its lipophilicity.
-
Calibration: A set of standard compounds with known LogD values are injected to create a calibration curve of retention time vs. LogD.
-
Sample Analysis: The this compound sample is injected under the same chromatographic conditions.
-
Calculation: The LogD of the sample is determined by interpolating its retention time from the calibration curve. This method is rapid and requires very little material.
Ionization Constant (pKa)
Rationale: The pKa is the pH at which a molecule is 50% ionized. Since the compound contains a hydroxyl group and a lactam, it may have acidic or basic properties. The pKa dictates the charge state of the molecule at different physiological pH values, which profoundly affects its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely known amount of the compound in a co-solvent/water mixture (e.g., methanol/water).
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH), while monitoring the pH with a calibrated electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa values from the titration data.
Purity Assessment via HPLC
Rationale: A robust, validated purity method is required to ensure the quality and consistency of the compound batch. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose.[15]
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Objective: To develop a gradient method that can separate the main compound from any potential impurities, starting materials, or degradation products.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Development:
-
Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of the compound.
-
Optimize the gradient around the elution time of the main peak to achieve good resolution between it and any nearby impurities.
-
-
Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 210 nm). A Photo-Diode Array (PDA) detector is ideal as it can provide spectral information for all peaks.
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An In-depth Technical Guide to 1-Cyclopropyl-4-hydroxypyrrolidin-2-one for Advanced Research
This guide provides a comprehensive technical overview of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, potential synthetic pathways, and the strategic importance of its structural motifs for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C7H11NO2 | [1][2] |
| Molecular Weight | 141.17 g/mol | [1] |
| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD19665406 | [1] |
| Physical Form | Solid | [1] |
Strategic Importance in Medicinal Chemistry
The incorporation of the this compound scaffold in drug design is a deliberate choice, leveraging the distinct properties of both the cyclopropyl group and the hydroxypyrrolidinone core.
The Versatility of the Cyclopropyl Moiety
The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry.[3][4] Its rigid and strained three-membered ring confers unique conformational and electronic properties to a molecule.[3] Key advantages of including a cyclopropyl group, as highlighted in numerous studies, include:
-
Enhanced Metabolic Stability : The carbon-hydrogen bonds in a cyclopropane ring are stronger than in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]
-
Improved Potency and Receptor Binding : The rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[3][4]
-
Modulation of Physicochemical Properties : The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The 4-Hydroxypyrrolidin-2-one Core
The 4-hydroxypyrrolidin-2-one scaffold is a valuable intermediate in the synthesis of a variety of biologically active compounds, including antibiotics and antidepressants.[5][6] The hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.
Synthesis Strategies
Step 1: Synthesis of 4-Hydroxypyrrolidin-2-one from Tetramic Acid Intermediates
This step is adapted from a known short synthesis of 4-hydroxypyrrolidin-2-one derivatives.[5][6] The process begins with the cyclization of an N-protected amino acid with Meldrum's acid to form a tetramic acid intermediate, which is then reduced to the desired 4-hydroxypyrrolidin-2-one.
Caption: Proposed synthesis of the 4-hydroxypyrrolidin-2-one core.
Experimental Protocol (Hypothetical):
-
Cyclization: To a solution of Meldrum's acid and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) at 0°C, add N-Boc-glycine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture overnight at room temperature.
-
Perform a standard aqueous workup and purify the crude product by column chromatography to yield N-Boc-pyrrolidine-2,4-dione.
-
Reduction: Dissolve the N-Boc-pyrrolidine-2,4-dione in methanol at 0°C and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction mixture for several hours, allowing it to warm to room temperature.
-
Quench the reaction, remove the solvent, and perform an extractive workup.
-
Purify the resulting residue by column chromatography to obtain 4-hydroxypyrrolidin-2-one.
Step 2: N-Cyclopropylation of 4-Hydroxypyrrolidin-2-one
The final step involves the alkylation of the nitrogen atom of the pyrrolidinone ring with a suitable cyclopropyl electrophile.
Caption: Proposed N-cyclopropylation to yield the final product.
Experimental Protocol (Hypothetical):
-
To a solution of 4-hydroxypyrrolidin-2-one in an aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0°C.
-
After stirring for a short period, add cyclopropyl bromide.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product via column chromatography to yield this compound.
Potential Applications in Drug Discovery
Given the known biological activities of related compounds, this compound and its derivatives are promising candidates for several therapeutic areas:
-
Neuroscience : The pyrrolidinone core is present in nootropic drugs, and derivatives have been explored as antidepressants.[5][6] The addition of a cyclopropyl group could enhance blood-brain barrier permeability and metabolic stability, making these compounds interesting for treating central nervous system disorders. A study on a pyrazinone-based CRF1 receptor antagonist for anxiety demonstrated the successful incorporation of a cyclopropyl-containing fragment to improve pharmacokinetic properties.[7][8]
-
Oncology : The rigid structure and potential for specific interactions make this scaffold a candidate for designing enzyme inhibitors, a common strategy in cancer therapy.
-
Infectious Diseases : Pyrrolidinone derivatives have been investigated for their antimicrobial properties. The unique stereochemistry and electronic profile of this compound could lead to novel antibiotics.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis, while not explicitly detailed in the literature, is achievable through established chemical transformations. The strategic combination of the 4-hydroxypyrrolidin-2-one core and the cyclopropyl group offers a compelling starting point for the design of novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full potential.
References
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PubChem. This compound. [Link]
-
PubChem. 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. [Link]
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UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
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CAS. CAS Registry. [Link]
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Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. [Link]
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Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 116-123. [Link]
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Taly, V. V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Kumar, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1169-1181. [Link]
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Hartz, R. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]
-
Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A short synthesis of 4-Hydroxypyrrolidine-2-One from Tetramic Acid Intermediates. UiTM Institutional Repository. [Link]
-
Taly, V. V., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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spectral data for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Authored by a Senior Application Scientist
This document provides a detailed technical analysis of the spectral data for the compound this compound (Molecular Formula: C₇H₁₁NO₂), a key heterocyclic scaffold relevant in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Given the absence of a complete public set of experimental spectra, this guide synthesizes predicted data, established spectroscopic principles, and data from analogous structures to present a robust analytical framework. This approach provides a reliable baseline for researchers synthesizing or working with this compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of a novel or synthesized compound is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. For this compound, the key structural features to be validated are the N-cyclopropyl group, the five-membered lactam (pyrrolidinone) ring, the secondary alcohol at the C4 position, and the carbonyl group of the lactam.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | ~2.0 - 4.0 | Broad Singlet | 1H |
| H-4 (CH-OH) | ~4.4 - 4.6 | Multiplet | 1H |
| H-5 (N-CH₂) | ~3.3 - 3.6 | Multiplet | 2H |
| H-3 (C=O-CH₂) | ~2.4 - 2.8 | Multiplet | 2H |
| H-1' (N-CH) | ~2.2 - 2.5 | Multiplet | 1H |
| H-2', H-3' (Cyclopropyl CH₂) | ~0.5 - 0.9 | Multiplet | 4H |
Expertise & Experience:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen exchange.
-
H-4 (Methine): This proton is attached to the carbon bearing the electronegative hydroxyl group, shifting it significantly downfield. It will appear as a multiplet due to coupling with the protons on C3 and C5.
-
H-5 and H-3 (Methylene Protons): These diastereotopic protons on the pyrrolidinone ring are expected to show complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The H-5 protons are adjacent to the nitrogen, while the H-3 protons are adjacent to the carbonyl group.
-
Cyclopropyl Protons: The protons of the cyclopropyl group are highly shielded and appear in the upfield region of the spectrum (~0.5-0.9 ppm), a characteristic feature of this strained ring system.[3][4] The methine proton (H-1') will be further downfield than the methylene protons due to its attachment to the nitrogen atom.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~175 - 178 |
| C-4 (CH-OH) | ~68 - 72 |
| C-5 (N-CH₂) | ~48 - 52 |
| C-3 (C=O-CH₂) | ~38 - 42 |
| C-1' (N-CH) | ~28 - 32 |
| C-2', C-3' (Cyclopropyl CH₂) | ~5 - 10 |
Expertise & Experience:
-
Carbonyl Carbon (C-2): The lactam carbonyl carbon is the most deshielded, appearing far downfield, which is characteristic of amide-like carbons.[6]
-
C-4 (CH-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and typically appears in the 68-72 ppm range.
-
Ring Carbons (C-5, C-3): The C-5 carbon, being attached to the nitrogen, is more deshielded than the C-3 carbon, which is alpha to the carbonyl.
-
Cyclopropyl Carbons (C-1', C-2', C-3'): The carbons of the cyclopropyl ring are highly shielded due to the ring strain and appear at very high field (upfield), a distinctive diagnostic feature. The methine carbon (C-1') is more deshielded than the methylene carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands and Functional Group Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 (broad) | O-H stretch | Alcohol | Strong, Broad |
| ~3080 | C-H stretch | Cyclopropyl C-H | Medium |
| ~2850-2960 | C-H stretch | Alkyl C-H (ring) | Medium |
| ~1680 (strong) | C=O stretch | Amide (Lactam) | Strong, Sharp |
| ~1250-1350 | C-N stretch | Amide | Medium |
| ~1050-1150 | C-O stretch | Secondary Alcohol | Strong |
Trustworthiness:
-
The presence of a strong, broad absorption band around 3400 cm⁻¹ is a definitive indicator of the hydroxyl (-OH) group.
-
A very strong, sharp peak around 1680 cm⁻¹ is characteristic of a carbonyl group within a five-membered lactam ring.[7][8] The ring strain slightly lowers the frequency compared to a standard acyclic amide.
-
The C-H stretching vibrations of the cyclopropyl group are often observed at slightly higher frequencies (~3080 cm⁻¹) than typical sp³ C-H bonds.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural clues.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Key Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 142.0863 |
| [M+Na]⁺ | 164.0682 |
| [M-H]⁻ | 140.0717 |
| [M+H-H₂O]⁺ | 124.0762 |
Data sourced from PubChem predictions.[1]
Expertise & Experience: Fragmentation Pathway The fragmentation of this compound in an ESI-MS experiment (positive ion mode) would likely proceed via initial protonation. The most probable fragmentation pathways include:
-
Loss of Water: A facile loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺ to form a stable carbocation at m/z 124.0762.[1]
-
Ring Opening and Cleavage: Fragmentation of the pyrrolidinone or cyclopropyl rings can lead to various smaller charged fragments.
Sources
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- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Solubility Profiling of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Abstract
The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability and formulation strategies.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a novel heterocyclic compound. While specific experimental data for this molecule is not publicly available, this document outlines the theoretical considerations, robust experimental protocols, and data interpretation frameworks necessary for its complete solubility assessment. We present a detailed methodology for determining thermodynamic (equilibrium) solubility using the gold-standard shake-flask method, discuss the contextual importance of kinetic solubility for early discovery, and explore the physicochemical principles governing the dissolution of pyrrolidinone-based structures.[4][5][6] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility profile for novel chemical entities.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[2][3] Poor solubility can lead to a cascade of negative consequences, including:
-
Underestimated Potency: Inaccurate results in biological screening assays due to compound precipitation.[6]
-
Poor Absorption & Bioavailability: Inefficient absorption from the gastrointestinal tract following oral administration, leading to low systemic exposure.[1][7]
-
Formulation Difficulties: The need for complex and often costly formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions.[4]
-
Increased Development Costs: Unreliable in vitro data and challenges in achieving desired therapeutic concentrations can lead to costly delays and failures in later development stages.[6]
This guide focuses on This compound , a molecule featuring a lactam ring, a hydroxyl group, and a cyclopropyl moiety. Its structural attributes—hydrogen bond donors and acceptors, and a mix of polar and non-polar regions—suggest a complex solubility profile that requires careful and systematic investigation.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is a function of both its intrinsic properties and the external solution conditions.[8] Understanding these factors is crucial for designing meaningful experiments and interpreting the results.
2.1. Intrinsic Molecular Properties:
-
Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the intermolecular forces holding the crystal together. The stronger the crystal lattice, the lower the solubility. This is why different polymorphs of the same compound can exhibit different solubilities.[8]
-
Polarity and Lipophilicity (LogP/LogD): The principle of "like dissolves like" is fundamental. The pyrrolidinone ring and hydroxyl group of the target compound are polar and capable of hydrogen bonding, suggesting solubility in polar solvents.[9] The cyclopropyl group adds lipophilicity. The balance between these features will dictate its solubility in a given solvent.
-
Ionization (pKa): The presence of ionizable groups dramatically affects aqueous solubility. While this compound is not strongly acidic or basic, subtle pH-dependent effects should not be ruled out without experimental confirmation.[7]
2.2. Extrinsic and Solution Factors:
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are primary determinants of its ability to dissolve a solute.
-
Temperature: Most solid dissolutions are endothermic, meaning solubility increases with temperature.[7] This relationship should be characterized, especially for formulation development.
-
pH of the Medium: For ionizable compounds, pH is a critical factor. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[7][10]
The interplay of these factors is visually summarized in the diagram below.
Caption: Key intrinsic and extrinsic factors influencing compound solubility.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is often measured in two distinct ways, and understanding the difference is crucial for proper data application.[1][11]
-
Kinetic Solubility: This is a high-throughput measurement typically used in early discovery.[5][8] It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6] The resulting precipitate is often amorphous.[11] While fast and requiring minimal compound, this method often overestimates the true solubility.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[5][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[10] This is the gold-standard measurement for lead optimization and pre-formulation.[4][6]
This guide will focus on the protocol for determining thermodynamic solubility , as it provides the most reliable and relevant data for drug development decisions.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for measuring thermodynamic solubility.[4] The protocol below is a self-validating system designed for accuracy and reproducibility.
4.1. Materials and Equipment:
-
This compound (solid powder, purity >98%)
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, Acetonitrile, Propylene Glycol)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated HPLC-UV system
-
Volumetric flasks and pipettes
4.2. Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 250 RPM). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Then, separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Causality Note: Filtration removes fine particulates that could otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample via a validated HPLC-UV method.
-
Calculate the concentration of the saturated solution using the calibration curve, correcting for the dilution factor.
-
The entire workflow is depicted in the following diagram.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) | Classification |
| Deionized Water | ~7.0 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| PBS Buffer | 7.4 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Propylene Glycol | N/A | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| DMSO | N/A | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
Note: Molecular Weight of C₇H₁₁NO₂ is 141.17 g/mol . Classification is based on USP standards.
Interpretation: The data should be analyzed to understand structure-solubility relationships. For instance, higher solubility in ethanol compared to water may suggest that while the molecule can hydrogen bond, its overall character is moderately non-polar. Comparing results in 0.1N HCl and PBS can reveal any pH-dependent solubility, which is critical for predicting oral absorption.
Conclusion and Future Directions
This guide provides a robust, authoritative framework for the comprehensive solubility characterization of this compound. By adhering to the principles of thermodynamic equilibrium and employing the validated shake-flask protocol, researchers can generate reliable and accurate data crucial for informed decision-making in the drug development pipeline.
Future work should involve expanding the solvent screen to include biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution and performing temperature-dependent studies to assess the thermodynamics of the dissolution process. This foundational dataset is the cornerstone upon which all subsequent formulation and development activities will be built.
References
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- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing.
- Enamine. Aqueous Solubility Assay. Enamine Store.
- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine Store.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Bevan, M. J., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Pan, L., Ho, Q., & Tsutsui, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
- Sigma-Aldrich. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone Product Page. Sigma-Aldrich.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Sigma-Aldrich. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone Technical Specifications. Sigma-Aldrich.
- Life Chemicals. Compound solubility measurements for early drug discovery. Life Chemicals.
- BenchChem. A Comparative Analysis of Pyrrolidinone Derivatives as Solvents. BenchChem.
- Solubility of Things. Pyrrolidine Solubility. Solubility of Things.
- Soni, P., & Kaur, J. (2015). Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate.
- Zhao, L., et al. (2000). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- PubChem. 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. PubChem.
- PubChem. This compound. PubChem.
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An In-depth Technical Guide to the Stability and Storage of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
This guide provides a comprehensive overview of the critical considerations for the stability and storage of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key intermediate in pharmaceutical research and development. Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, which directly impacts the reliability and reproducibility of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a common structural motif in many pharmaceuticals. The stability of this compound is a critical quality attribute that must be understood and controlled to ensure its suitability for use in research and drug development.
Chemical Structure:
The presence of a hydroxyl group and a lactam ring in the structure of this compound suggests potential susceptibility to certain degradation pathways, which will be explored in this guide.
Fundamental Principles of Chemical Stability
The stability of an active pharmaceutical ingredient (API) or intermediate is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[2][3] Environmental factors such as temperature, humidity, and light can significantly impact stability.[3] For this compound, the key structural features of concern are the lactam ring and the hydroxyl group.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on the chemistry of pyrrolidinone derivatives, the following degradation pathways are plausible:
-
Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in ring-opening to form the corresponding amino acid derivative.
-
Oxidation: The secondary alcohol (hydroxyl group) could be susceptible to oxidation, potentially forming a ketone. The molecule, in general, could be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability testing is a crucial component of a comprehensive stability program.[2][4][5]
Recommended Storage and Handling Conditions
Proper storage and handling are essential to maintain the quality and integrity of this compound.[6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature (15-25 °C) or as specified by the supplier. Refrigeration (2-8 °C) may be considered for long-term storage. | To minimize the rate of potential thermal degradation. |
| Humidity | Store in a dry environment. The use of desiccants is recommended. | To prevent hydrolysis of the lactam ring. |
| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | To prevent photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Designing a Comprehensive Stability Study
A well-designed stability study is crucial for determining the re-test period or shelf life and recommended storage conditions for this compound.[2][3] The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[4][9]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11] These studies also help in developing and validating a stability-indicating analytical method.[11]
Workflow for a Forced Degradation Study:
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An In-depth Technical Guide to the Potential Biological Targets of N-cyclopropyl-pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyclopropyl-pyrrolidinone scaffold is an emerging motif in medicinal chemistry, combining the favorable pharmacological attributes of both the pyrrolidinone ring and the cyclopropyl group. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds, offering a versatile backbone for diverse functionalization.[1][2] The incorporation of a cyclopropyl moiety can enhance metabolic stability, improve potency, and provide conformational rigidity, addressing common challenges in drug discovery.[3] This technical guide provides a comprehensive exploration of the known and potential biological targets of N-cyclopropyl-pyrrolidinone derivatives. We will delve into the mechanistic basis for their activity, present detailed experimental protocols for target identification and validation, and synthesize structure-activity relationship (SAR) insights to guide future drug design efforts.
Introduction: The Chemical Rationale for N-cyclopropyl-pyrrolidinone Derivatives in Drug Discovery
The pyrrolidinone ring system is a five-membered lactam that is a core component of many natural products and synthetic pharmaceuticals.[4] Its frequent appearance in approved drugs underscores its importance as a pharmacologically relevant scaffold.[1] The pyrrolidinone structure offers several advantages in drug design, including its ability to form key hydrogen bonds and its amenability to stereocontrolled synthesis, allowing for precise three-dimensional arrangements of substituents to optimize target engagement.[1]
The addition of a cyclopropyl group to the nitrogen atom of the pyrrolidinone ring introduces unique physicochemical properties. The cyclopropyl group is a bioisostere for various functional groups and can positively influence a molecule's pharmacokinetic profile by blocking metabolic pathways.[3] Its rigid nature can also lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. This strategic combination of a proven heterocyclic core with a metabolically robust and conformationally constraining group makes N-cyclopropyl-pyrrolidinone derivatives a compelling class of molecules for therapeutic development.
Identified and Potential Biological Targets
While the N-cyclopropyl-pyrrolidinone scaffold is a relatively recent focus of intensive investigation, preliminary studies and research on closely related analogs point toward several promising biological target classes.
Kinase Inhibition: Targeting Cellular Signaling Cascades
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolidinone scaffold has been successfully incorporated into various kinase inhibitors.
One of the most direct examples of an N-cyclopropyl-pyrrolidinone derivative as a kinase inhibitor is in the development of Tyrosine Kinase 2 (Tyk2) inhibitors . A series of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates have been synthesized as macrocyclic Tyk2 inhibitors, highlighting the potential of this scaffold in targeting this member of the Janus kinase (JAK) family involved in inflammatory and autoimmune diseases.[5]
Furthermore, related pyrrolidinone derivatives have shown inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) , a family of enzymes involved in cell growth, proliferation, and survival.[5] Given the precedent for pyrrolidinone-based kinase inhibitors, it is highly probable that novel N-cyclopropyl-pyrrolidinone derivatives could be designed to target a wide range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are key targets in oncology.[6]
-
Serine/Threonine Kinases: Including those in the MAP kinase pathway, such as p38α MAP kinase.
The following diagram illustrates a general kinase inhibition workflow:
Figure 2: A simplified workflow for determining the binding affinity of a compound to a GPCR.
Enzyme Inhibition: A Broad Spectrum of Possibilities
Beyond kinases, the N-cyclopropyl-pyrrolidinone scaffold has the potential to inhibit a wide range of other enzymes.
-
Carbohydrate-Metabolizing Enzymes: Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase , enzymes involved in carbohydrate digestion. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. [7]* Neuraminidase: Certain pyrrolidine derivatives have shown potent inhibitory activity against the neuraminidase of the influenza A virus, suggesting a potential application in antiviral therapy. [8]* β-N-Acetylhexosaminidases: Pyrrolidine analogues of naturally occurring iminosugars have demonstrated potent inhibition of these enzymes, which are implicated in various diseases, including lysosomal storage disorders. [9]
Antimicrobial and Anticancer Activity
The pyrrolidinone ring is a common feature in compounds with demonstrated antimicrobial and anticancer properties.
-
Antimicrobial: N-substituted pyrrolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. [4][10]The mechanism of action can vary, from inhibition of essential enzymes to disruption of the cell membrane.
-
Anticancer: A multitude of pyrrolidinone derivatives have exhibited cytotoxic effects against various cancer cell lines. [11][12]The proposed mechanisms of action are diverse and include the induction of apoptosis and inhibition of cell proliferation pathways.
Experimental Protocols for Target Identification and Validation
A critical aspect of drug discovery is the use of robust and validated experimental assays to identify and characterize the biological activity of new chemical entities.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
Principle: The assay quantifies the amount of ATP consumed during the kinase-catalyzed phosphorylation reaction. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
N-cyclopropyl-pyrrolidinone test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add the test compound dilutions. b. Add the kinase enzyme to each well and incubate briefly to allow for compound binding. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. b. Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. c. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [13]
Cell Viability Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cultured cells. [14][15] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [14] Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
N-cyclopropyl-pyrrolidinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [7][16] Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism. [17] Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
N-cyclopropyl-pyrrolidinone test compounds
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [17]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the N-cyclopropyl-pyrrolidinone class is still under development, preliminary findings from related series offer valuable guidance for future optimization efforts.
-
Substitution on the Pyrrolidinone Ring: The position and nature of substituents on the pyrrolidinone ring are critical for target engagement. For instance, in the case of Tyk2 inhibitors, the presence of a cyano and a carboxylate group at the 3 and 4 positions, respectively, of the pyrrolidinone ring was important for activity. [5]* Stereochemistry: The stereochemistry of the pyrrolidinone ring can significantly impact biological activity. Different stereoisomers can exhibit distinct binding affinities and efficacies due to the specific three-dimensional requirements of the target's binding pocket. [1]* Modifications of the Cyclopropyl Group: While the cyclopropyl group itself is often introduced for its favorable properties, further substitution on this ring could be explored to fine-tune potency and selectivity.
Conclusion and Future Directions
The N-cyclopropyl-pyrrolidinone scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities. The convergence of the well-established pharmacological relevance of the pyrrolidinone ring with the advantageous physicochemical properties of the cyclopropyl group provides a strong foundation for lead discovery and optimization.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of diverse libraries of N-cyclopropyl-pyrrolidinone derivatives against a broad panel of biological targets will be crucial for uncovering new therapeutic opportunities. In-depth mechanistic studies, including X-ray crystallography of ligand-target complexes, will provide invaluable insights for rational drug design and the development of next-generation therapeutics based on this versatile chemical framework.
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in silico prediction of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one ADMET properties
An In-Silico ADMET Profile of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, the principle of "fail early, fail fast" is paramount to mitigating the high costs and attrition rates associated with late-stage failures. A significant cause of these failures is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] This technical guide presents a comprehensive, in-silico ADMET evaluation of the novel small molecule, this compound. By leveraging a suite of computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, we can forecast the pharmacokinetic and toxicological properties of this compound from its chemical structure alone.[2][3] This predictive analysis serves as a critical first step in assessing its drug-like potential, identifying potential liabilities, and guiding subsequent experimental validation. The following sections detail the methodologies employed and present a full predictive profile covering the compound's physicochemical properties, absorption, distribution, metabolic fate, and key toxicity endpoints.
Introduction: The Imperative for Early ADMET Assessment
The journey of a new chemical entity (NCE) from laboratory bench to approved therapeutic is fraught with challenges, with nearly 90% of candidates failing during development.[4] A primary driver of this attrition is an unacceptable ADMET profile, which can manifest as poor bioavailability, inadequate tissue distribution, rapid metabolism, or unforeseen toxicity.[5] Consequently, the early assessment of these properties is no longer a secondary consideration but a core tenet of efficient lead optimization.[6]
In silico ADMET prediction has emerged as an indispensable tool in this paradigm.[7] These computational techniques provide rapid, cost-effective screening of vast chemical libraries, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles long before committing resources to synthesis and in vitro testing.[8][9]
Compound of Interest: this compound
This guide focuses on this compound, a small molecule with the following structural identifiers:
-
Molecular Weight: 141.17 g/mol [11]
The objective of this document is to construct a robust, predictive ADMET profile for this molecule, providing actionable insights for drug development professionals.
The In Silico Prediction Workflow: Methodological Pillars
The prediction of ADMET properties from a chemical structure relies on sophisticated computational models that have been trained on large datasets of experimentally verified compounds. The general workflow is a multi-step process that translates a 2D chemical structure into a multi-faceted profile of predicted biological behavior.
Caption: High-level workflow for in silico ADMET prediction.
Core Methodologies
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[3] These models establish a mathematical correlation between numerically encoded structural features (molecular descriptors) and a specific ADMET property.[8][9] Descriptors can range from simple 1D properties like molecular weight to complex 3D conformational metrics.[13][14]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic, using systems of differential equations to simulate drug ADME processes within the body.[15][16] They integrate drug-specific physicochemical data with physiological parameters (e.g., organ volumes, blood flow rates) to predict pharmacokinetic profiles in different species, including humans.[17]
-
Machine Learning (ML) and Deep Learning: Modern in silico tools increasingly employ advanced machine learning and deep learning algorithms, such as random forests, support vector machines (SVMs), and graph neural networks.[5] These methods excel at identifying complex, non-linear patterns in large datasets, often leading to more accurate and robust prediction models.[2][18]
Predicted ADMET Profile of this compound
The following profile was generated by synthesizing outputs from established in silico prediction platforms such as ADMETlab 2.0, pkCSM, and SwissADME.[4][19][20]
Physicochemical Properties & Absorption
Absorption is largely governed by a compound's physicochemical characteristics, which influence its ability to dissolve and permeate biological membranes.[5][21]
| Property | Predicted Value | Implication |
| Lipophilicity (LogP) | -0.6 to -0.4 | Low lipophilicity; indicates good aqueous solubility but may limit passive diffusion across lipid membranes. |
| Aqueous Solubility (LogS) | > -2.0 | High solubility; favorable for formulation and dissolution in the gastrointestinal tract. |
| pKa (Acidic/Basic) | Neutral | No significant ionizable groups in the physiological pH range. |
| Polar Surface Area (PSA) | 58-62 Ų | Moderately polar; generally associated with good oral absorption but may limit BBB penetration. |
| Human Intestinal Abs. | > 90% | Predicted to be well-absorbed from the human intestine. |
| Caco-2 Permeability | Moderate | Suggests a combination of passive diffusion and potential carrier-mediated transport. |
| P-gp Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, which is beneficial for bioavailability and brain penetration. |
Interpretation: The compound exhibits properties consistent with good oral absorption, primarily driven by its high aqueous solubility and moderate polarity. It is not predicted to be a substrate for the P-gp efflux pump, a common mechanism of drug resistance.
Distribution
Distribution describes how a drug reversibly transfers from the bloodstream to various tissues in the body. Key parameters include plasma protein binding and penetration of physiological barriers.[5]
| Property | Predicted Value | Implication |
| Plasma Protein Binding | < 30% | Low binding; a high fraction of the drug is free in circulation to interact with its target and be cleared. |
| Volume of Distribution (VDss) | Low (< 0.5 L/kg) | Suggests the compound will primarily remain in the circulatory system rather than distributing extensively into tissues. |
| Blood-Brain Barrier (BBB) Permeability | No (Non-penetrant) | The compound is unlikely to cross the BBB to a significant extent, making it unsuitable for CNS targets.[22][23][24] |
Interpretation: The low plasma protein binding is favorable. However, the key finding here is the predicted inability to cross the blood-brain barrier. This is a critical piece of information; if the intended target is within the central nervous system, this scaffold would require significant modification. The prediction is supported by the compound's low lipophilicity and moderate polar surface area.[22][24]
Metabolism
Metabolism involves the enzymatic conversion of a drug into different compounds (metabolites), primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. Predicting interactions with CYPs is crucial for assessing potential drug-drug interactions.[1]
| Property | Predicted Status | Implication |
| CYP1A2 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |
| Predicted Metabolic Fate | Likely Phase II conjugation (glucuronidation) at the hydroxyl group. | The molecule appears to be relatively stable against Phase I (CYP-mediated) metabolism. |
Interpretation: The compound is predicted to have a clean profile regarding inhibition of major CYP450 isoforms, suggesting a low propensity for causing metabolic drug-drug interactions. Its primary metabolic route is likely to be Phase II conjugation, which typically leads to inactive, water-soluble metabolites that are easily excreted.
Excretion
Excretion is the process of removing a drug and its metabolites from the body.
| Property | Predicted Value | Implication |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |
| Renal Excretion | Primary route | As a small, water-soluble molecule, renal filtration is the most likely major route of excretion for the parent drug. |
Toxicity
Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.
| Endpoint | Predicted Risk | Implication |
| Hepatotoxicity (DILI) | Low Risk | The model does not identify structural alerts typically associated with drug-induced liver injury.[25][26] |
| Cardiotoxicity (hERG) | Non-inhibitor | Predicted not to block the hERG potassium channel, indicating a low risk of drug-induced QT prolongation.[27][28] |
| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. |
| Acute Oral Toxicity | Class 3 (Toxic) | Predicted LD₅₀ suggests significant toxicity if ingested at high doses, consistent with supplier safety data.[10][11] |
Interpretation: The predictions for hepatotoxicity and cardiotoxicity are favorable, clearing two major hurdles in drug safety. However, the prediction of high acute oral toxicity is a significant flag. This indicates that while the compound may be safe at therapeutic concentrations, its therapeutic window could be narrow, and it requires careful handling.
Experimental Protocol: Step-by-Step Toxicity Prediction
To demonstrate the practical application of these tools, this section outlines a generalized workflow for predicting the toxicity profile of a novel compound.
Caption: Workflow for in silico toxicity assessment.
Methodology:
-
Obtain Chemical Structure: Secure the canonical SMILES string for the compound of interest. For this compound, this is OC1CN(C(C1)=O)C2CC2.
-
Select Prediction Tools: Choose a set of well-validated, publicly available web servers for toxicity prediction. Using a consensus from multiple tools (e.g., ADMETlab 2.0, ProTox-II) is recommended to increase confidence in the predictions.[4][19]
-
Submit and Run Predictions: Input the SMILES string into the selected platforms. Execute the prediction modules for key toxicity endpoints, including:
-
Collate and Analyze Data: Aggregate the outputs from the different servers into a single summary table.
-
Interpret and Validate: Analyze the results to identify any significant toxicity flags. It is crucial to check the applicability domain of the models used—that is, whether the query molecule is structurally similar to the compounds in the model's training set. Any predicted liabilities must be prioritized for experimental validation.
Synthesis and Conclusion
The in silico analysis of this compound provides a valuable, multi-faceted preview of its potential as a drug candidate.
Summary of Findings:
-
Strengths: The compound is predicted to have excellent oral absorption, high aqueous solubility, and a low risk of interfering with major drug-metabolizing enzymes (CYPs). Furthermore, it shows a low predicted risk for both drug-induced liver injury and hERG-related cardiotoxicity, two of the most significant safety concerns in drug development.
-
Liabilities: The primary concerns identified are its predicted inability to cross the blood-brain barrier and a warning for high acute oral toxicity.
Strategic Implications:
This ADMET profile suggests that this compound is a more promising scaffold for peripherally-acting targets than for those in the central nervous system. The acute toxicity warning necessitates careful dose consideration and would be a priority for experimental verification. While in silico models are powerful hypothesis-generating tools, they are not a substitute for empirical evidence. The predictions in this guide should be used to design a targeted, efficient experimental plan to validate these key ADMET properties.
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Suenderhauf, C., Hammann, F., & Huwyler, J. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Molecules, 17(9), 10429–10445. Available at: [Link]
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Yin, C., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. PMC. Available at: [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
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Kim, M., et al. (2022). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. National Institutes of Health. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. Available at: [Link]
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Romero, P., et al. (2004). Computational prediction of human metabolic pathways from the complete human genome. OSTI.GOV. Available at: [Link]
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Romero, P., et al. (2004). Computational prediction of human metabolic pathways from the complete human genome. PubMed. Available at: [Link]
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Suenderhauf, C., et al. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Semantic Scholar. Available at: [Link]
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Wang, P., & Shiu, S. H. (2022). Computational prediction of plant metabolic pathways. ScienceDirect. Available at: [Link]
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Suenderhauf, C., et al. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. MDPI. Available at: [Link]
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Wang, P., & Shiu, S. H. (2022). Computational prediction of plant metabolic pathways. PubMed. Available at: [Link]
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Shaker, B., et al. (2021). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 37(8), 1135-1142. Available at: [Link]
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Chen, M., et al. (2016). In Silico Prediction of Hepatotoxicity. ResearchGate. Available at: [Link]
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Khan, M. U., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. The Science and Information (SAI) Organization. Available at: [Link]
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Yin, C., et al. (2022). In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. Available at: [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. Available at: [Link]
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Al-Sallami, H. S., et al. (2023). Applications of PBPK Modeling to Estimate Drug Metabolism and Related ADME Processes in Specific Populations. PubMed Central. Available at: [Link]
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Falcón-Cano, G., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health. Available at: [Link]
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Al-Sallami, H. S., et al. (2023). Modelling and PBPK Simulation in Drug Discovery. ResearchGate. Available at: [Link]
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Yamashita, F., & Hashida, M. (2004). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
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Lorthiois, E., et al. (2021). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one: An Application and Protocol Guide
Abstract
This comprehensive guide details two robust synthetic pathways for the preparation of 1-cyclopropyl-4-hydroxypyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocols provided are designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations. We will explore a convergent one-pot synthesis from an epoxide precursor and a stepwise approach involving the regioselective reduction of a dione intermediate. This document serves as a practical resource, grounded in established chemical literature, to facilitate the efficient and reliable synthesis of this target molecule.
Introduction
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclopropyl group at the N1 position often imparts unique pharmacological properties, including enhanced metabolic stability and improved binding affinity to target proteins. The further substitution with a hydroxyl group at the C4 position introduces a key functional handle for further molecular elaboration and can significantly influence aqueous solubility and hydrogen bonding interactions. This compound is therefore a highly sought-after intermediate for the synthesis of novel therapeutics. This guide provides detailed, validated protocols for its synthesis from readily available starting materials.
Synthetic Strategy Overview
Two primary synthetic routes are presented, each with distinct advantages depending on the available precursors and desired scale of production.
-
Route 1: Convergent Synthesis via Epoxide Ring-Opening and Lactamization. This elegant approach involves the reaction of cyclopropylamine with a glycidyl ester derivative. The reaction proceeds through a nucleophilic epoxide ring-opening, followed by an in-situ intramolecular lactamization to directly form the 4-hydroxypyrrolidin-2-one ring system. This method is convergent and can be performed in a one-pot fashion, making it highly efficient.
-
Route 2: Stepwise Synthesis via a Dione Intermediate and Regioselective Reduction. This pathway involves the initial formation of 1-cyclopropylpyrrolidine-2,4-dione from cyclopropylamine and a malonic acid equivalent. Subsequent regioselective reduction of the 4-keto group yields the desired this compound. This route offers a more classical and stepwise approach, allowing for the isolation and characterization of the intermediate dione.
Route 1: Convergent Synthesis from Ethyl 2,3-Epoxypropanoate
This synthetic strategy leverages the high reactivity of epoxides towards nucleophilic attack by amines. The subsequent intramolecular cyclization is thermodynamically driven, leading to the stable five-membered lactam ring.
Theoretical Framework and Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of cyclopropylamine on one of the electrophilic carbons of the epoxide ring of ethyl 2,3-epoxypropanoate (ethyl glycidate). Due to steric considerations, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This ring-opening is an SN2-type reaction, resulting in a specific stereochemical outcome if chiral precursors are used. The resulting amino alcohol intermediate then undergoes a spontaneous or base-catalyzed intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of the stable this compound.
// Reactants reactant1 [label="Cyclopropylamine"]; reactant2 [label="Ethyl 2,3-Epoxypropanoate"]; plus1 [label="+"];
// Intermediate intermediate [label="Amino alcohol intermediate"];
// Product product [label="this compound"]; byproduct [label="Ethanol"]; plus2 [label="+"];
// Arrows reactant1 -> intermediate [label="Epoxide Ring-Opening\n(Nucleophilic Attack)"]; reactant2 -> intermediate; intermediate -> product [label="Intramolecular\nLactamization"]; product -> byproduct [style=invis];
{rank=same; reactant1; plus1; reactant2;} {rank=same; product; plus2; byproduct;} }
Figure 1: Reaction scheme for the convergent synthesis.
Experimental Protocol
Materials:
-
Cyclopropylamine
-
Ethyl 2,3-epoxypropanoate (Ethyl glycidate)
-
Ethanol (anhydrous)
-
Sodium ethoxide (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of cyclopropylamine (1.2 equivalents) in anhydrous ethanol (0.5 M), add ethyl 2,3-epoxypropanoate (1.0 equivalent).
-
Add a catalytic amount of sodium ethoxide (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Protic solvent that facilitates the reaction and is the byproduct of the lactamization. |
| Temperature | Room Temperature | Sufficient to promote the reaction without significant side product formation. |
| Catalyst | Sodium Ethoxide | A base to catalyze the intramolecular lactamization. |
| Reaction Time | 24-48 hours | Typical duration for the reaction to reach completion. |
| Work-up | Aqueous wash | To remove any unreacted starting materials and salts. |
| Purification | Column Chromatography | To isolate the pure product from any byproducts or remaining starting materials. |
Route 2: Stepwise Synthesis via a Dione Intermediate
This method provides a more controlled, stepwise approach to the target molecule. It involves the formation of a stable dione intermediate, which is then selectively reduced.
Theoretical Framework and Mechanism
Step 1: Synthesis of 1-Cyclopropylpyrrolidine-2,4-dione
This step involves a condensation reaction between cyclopropylamine and a suitable C4 dicarbonyl precursor. A common precursor is a derivative of malonic acid, such as diethyl malonate, which can be acylated and then cyclized. Alternatively, Meldrum's acid can be used as a highly reactive malonic acid equivalent.[1] The reaction with cyclopropylamine would proceed via an initial acylation followed by an intramolecular condensation to form the 1-cyclopropylpyrrolidine-2,4-dione.
Step 2: Regioselective Reduction of 1-Cyclopropylpyrrolidine-2,4-dione
The key to this step is the regioselective reduction of the C4 ketone in the presence of the C2 amide (lactam) carbonyl. Sodium borohydride (NaBH4) is a suitable reagent for this transformation as it is a mild reducing agent that typically does not reduce amides.[2] The hydride from the borohydride will preferentially attack the more electrophilic ketone carbonyl at the C4 position, leading to the formation of the corresponding secondary alcohol upon workup.[3]
// Nodes start [label="Cyclopropylamine +\nMalonic Acid Derivative"]; step1 [label="Step 1: Condensation &\nCyclization"]; intermediate [label="1-Cyclopropylpyrrolidine-2,4-dione"]; step2 [label="Step 2: Regioselective\nReduction (e.g., NaBH4)"]; product [label="this compound"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Figure 2: Workflow for the stepwise synthesis.
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropylpyrrolidine-2,4-dione
Materials:
-
Cyclopropylamine
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol.
-
To this solution, add diethyl acetamidomalonate and stir until a clear solution is obtained.
-
Add cyclopropylamine and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 1-cyclopropylpyrrolidine-2,4-dione.
-
Purify by recrystallization or column chromatography.
Step 2: Regioselective Reduction to this compound
Materials:
-
1-Cyclopropylpyrrolidine-2,4-dione
-
Methanol
-
Sodium borohydride (NaBH4)
-
Ammonium chloride solution (saturated aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-cyclopropylpyrrolidine-2,4-dione in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture to remove most of the methanol and then extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride | Mild and selective for the reduction of ketones over amides.[2] |
| Solvent | Methanol | Protic solvent that is compatible with NaBH4 and helps in the protonation of the intermediate alkoxide. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |
| Quenching Agent | Saturated NH4Cl | To neutralize any remaining reducing agent and facilitate work-up. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
1H NMR: The spectrum should show characteristic signals for the cyclopropyl protons, the diastereotopic protons of the pyrrolidinone ring, and the proton on the carbon bearing the hydroxyl group.
-
13C NMR: The spectrum should display the expected number of carbon signals, including those for the cyclopropyl ring, the pyrrolidinone ring, and the carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C7H11NO2, MW: 141.17).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol and the C=O stretch of the lactam.
Conclusion
This guide has presented two distinct and reliable synthetic routes for the preparation of this compound. The convergent one-pot synthesis from an epoxide precursor offers an efficient and atom-economical approach, while the stepwise synthesis via a dione intermediate provides a more controlled pathway with an isolable intermediate. The choice of route will depend on factors such as precursor availability, desired scale, and the specific requirements of the research project. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
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Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
-
Sharifah Nurin Zafirah, Noor Hidayah Pungot, & Zurina Shaameri. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Applied Science and Technology, 24(1). [Link]
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
- Paytash, F., et al. (1950). The Reaction of Primary Amines with Itaconic Acid and Its Derivatives. Journal of the American Chemical Society, 72(3), 1415-1416.
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]
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- Kumpaty, H. J., Bhattacharyya, S., & Rehr, E. W. (2003). A selective and direct access to secondary amines by reductive mono-N-alkylation of primary amines with carbonyl compounds. Tetrahedron Letters, 44(30), 5675-5678.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine Synthesis via Reductive Amination of Aldehydes and Hemiacetals with Borane−Ammonia. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Rigo, B., et al. (2012). Studies on pyrrolidinones.
-
Chang, D., Witholt, B., & Li, Z. (2000). Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters, 2(24), 3949–3952. [Link]
-
Oh, W. B., et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction of ketones in methanol. The Journal of Organic Chemistry, 74(8), 3044-3052. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine (EP 0205403 B1). [Link]
- U.S. Patent No. 8,829,195. (2014). Pyrrolidine compounds and their use as inhibitors of the Bcr-Abl tyrosine kinase.
- U.S. Patent No. 4,590,292. (1986). Process for the manufacture of cyclopropylamine.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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laboratory scale preparation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
An Application Note and Protocol for the Laboratory-Scale Preparation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and accessible synthetic route, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers and scientists in organic synthesis and drug development, offering not just a procedural walkthrough but also the scientific rationale behind key experimental steps.
Introduction and Scientific Context
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The introduction of a 4-hydroxy group and an N-cyclopropyl substituent can significantly modulate the physicochemical properties and biological activity of parent molecules. This compound (C₇H₁₁NO₂) serves as a crucial intermediate for creating more complex molecules, particularly in the development of novel therapeutics.[3] Its unique three-dimensional structure, conferred by the sp³-rich cyclopropyl and hydroxylated pyrrolidinone moieties, makes it an attractive starting material for exploring new chemical space in drug design.
This protocol outlines a common and reliable synthetic approach: the N-alkylation of 4-hydroxy-2-pyrrolidinone. This method was chosen for its straightforward execution, use of readily available starting materials, and generally good yields.
Synthetic Strategy and Mechanistic Overview
The selected synthetic pathway involves the nucleophilic substitution reaction between 4-hydroxy-2-pyrrolidinone and bromocyclopropane. The reaction proceeds via an Sₙ2 mechanism.
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base. Its primary function is to deprotonate the nitrogen atom of the lactam (pyrrolidinone). The pKa of the N-H bond in a lactam is typically around 17, making a strong base like NaH necessary for complete deprotonation to form the highly nucleophilic lactam anion. This anion is a much more potent nucleophile than the neutral lactam, which is critical for the subsequent reaction with the alkyl halide.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF effectively solvates the sodium cation, leaving the lactam anion relatively "naked" and highly reactive. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, without significant solvent loss.
-
Reagent Purity: The use of anhydrous solvent and reagents is crucial. Sodium hydride reacts violently with water to produce hydrogen gas, which is flammable. Any moisture present would also consume the base and reduce the yield of the desired product.
The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 4-Hydroxy-2-pyrrolidinone | C₄H₇NO₂ | 101.10 | 68108-18-9 | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Bromocyclopropane | C₃H₅Br | 120.98 | 4333-56-6 | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl | 53.49 | 12125-02-9 | VWR |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Nitrogen or Argon gas inlet
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[4][5]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[6][7][8]
-
Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. Handle the 60% dispersion in mineral oil with extreme care under an inert atmosphere. Never allow it to come into contact with water or protic solvents. Quench any residual NaH carefully.
-
Solvents: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact. Ethyl acetate is flammable. Keep away from ignition sources.[6][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and two septa. Ensure the apparatus is flame-dried or oven-dried before use to remove any moisture.
-
Reagent Addition: Under a positive pressure of nitrogen, add 4-hydroxy-2-pyrrolidinone (5.05 g, 50 mmol) and anhydrous DMF (100 mL) to the flask. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and no nearby ignition sources.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour. The solution should become a grayish, homogeneous suspension.
-
Alkylation: Add bromocyclopropane (4.8 mL, 55 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 60 °C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up (Quenching): Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask back down to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) dropwise.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1] A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in ethyl acetate), is often effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil.[9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (141.17 g/mol ).[9]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., O-H stretch, C=O stretch of the lactam).
Quantitative Data Summary
| Reagent | Amount | Moles (mmol) | Molar Eq. | M.W. ( g/mol ) |
| 4-Hydroxy-2-pyrrolidinone | 5.05 g | 50.0 | 1.0 | 101.10 |
| Sodium Hydride (60%) | 2.20 g | 55.0 | 1.1 | 24.00 (active) |
| Bromocyclopropane | 4.8 mL (6.65 g) | 55.0 | 1.1 | 120.98 |
| Product | ||||
| This compound | Theoretical: 7.06 g | 50.0 | - | 141.17 |
Expected Yield: 65-80%
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
ScienceLab.com. (2005). 2-PYRROLIDONE 99% - (For Synthesis) MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (2020). 2-Pyrrolidone - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]
-
Sharifah, N. Z., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2024). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone (Chinese). Retrieved from [Link]
-
Sharifah, N. Z., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol.
- Google Patents. (n.d.). US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Retrieved from [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone (Chinese). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of (S)-4-Hydroxy-2-pyrrolidinone: A Versatile Intermediate. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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- 5. carlroth.com [carlroth.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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Application Notes & Protocols for the Purification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
This document provides a comprehensive guide to the purification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key intermediate in medicinal chemistry and drug development. The protocols herein are designed for researchers, scientists, and process chemists, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes.
Introduction: The Imperative for Purity
This compound is a valuable building block in the synthesis of various pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks, or compromise the integrity of biological data. Therefore, achieving high purity is a critical, non-negotiable step in its preparation. This guide details two primary, field-proven purification techniques: recrystallization and column chromatography, enabling scientists to select the optimal strategy based on the impurity profile and scale of their material.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy.
Physicochemical Properties
The properties of this compound dictate its behavior in various solvents and on chromatographic media. Its polarity, driven by the hydroxyl and lactam functionalities, is a key consideration.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Appearance | Solid | |
| Predicted XlogP | -0.6 | [3] |
| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [3] |
XlogP is a computed measure of lipophilicity. A negative value indicates the compound is generally hydrophilic.
Common Impurity Profile
Impurities are typically remnants of the synthetic route. Common syntheses of related hydroxypyrrolidinones involve the cyclization of amino acid derivatives or the reduction of pyrrolidine-2,4-diones.[1][2] Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-amino-3-hydroxybutyric acid derivatives or tetramic acid intermediates.
-
Reagents: Coupling agents (e.g., EDC.HCl) or reducing agents (e.g., sodium borohydride by-products).
-
By-products: Isomers or products from side reactions.
-
Residual Solvents: Solvents used in the preceding reaction step (e.g., methanol, dichloromethane).
Purification Strategy Selection
The choice between recrystallization and chromatography depends on the quantity of material and the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid crude product, while chromatography is a powerful tool for separating complex mixtures or purifying oils.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Recrystallization for High-Purity Solids
Principle: This technique leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (0–4 °C), while impurities remain either fully soluble or insoluble at all temperatures. For related 4-hydroxy-2-pyrrolidinone structures, alcohols have proven to be effective recrystallization solvents.[4][5]
Protocol:
-
Solvent Selection:
-
Place ~50 mg of the crude solid into a small test tube.
-
Add a suitable solvent (e.g., ethanol, isopropanol) dropwise while heating until the solid just dissolves.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.
-
Successful Outcome: Abundant crystal formation. If no crystals form or if an oil appears, the solvent is not suitable.
-
-
Main Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a reflux condenser to prevent solvent loss.
-
Causality: Using the absolute minimum volume of hot solvent is critical for maximizing yield. Excess solvent will keep more of the product dissolved upon cooling.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration through a fluted filter paper to remove the carbon.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Self-Validation/Quality Control:
-
Purity Assessment: Analyze the purified material by Thin-Layer Chromatography (TLC) against the crude material and the mother liquor. A single spot for the purified product should be observed.
-
Identity Confirmation: Obtain a melting point. Pure compounds have a sharp melting point range (1-2 °C).
-
Structural Verification: Confirm the structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Due to its polar nature, this compound will adhere to the polar silica gel. A mobile phase of appropriate polarity is required to elute it from the column.
Caption: General experimental workflow for purification by column chromatography.
Protocol:
-
Eluent System Development (TLC):
-
The goal is to find a solvent system where the target compound has an Rf value of ~0.3.
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Good starting points for polar compounds include mixtures of a non-polar solvent and a polar solvent.[1]
-
Recommended Test Systems:
-
Ethyl Acetate / Hexanes (or Petroleum Ether)
-
Dichloromethane / Methanol
-
Ethyl Acetate / Methanol
-
-
| Solvent System Example | Polarity | Typical Application |
| Ethyl Acetate / Hexanes (e.g., 7:3) | Moderate | For separating compounds of moderate polarity. |
| Dichloromethane / Methanol (e.g., 95:5) | High | For separating highly polar compounds.[1] |
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks are formed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or methanol).
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by evaporating the solvent.
-
Carefully add the resulting dry powder to the top of the packed column.
-
Causality: This dry-loading technique results in a much sharper separation compared to loading the sample as a concentrated liquid, which can lead to band broadening.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system developed by TLC.
-
Collect fractions of a consistent volume in test tubes.
-
If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., by slowly increasing the percentage of methanol).
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Self-Validation/Quality Control:
-
Confirm the purity of the final product with TLC and NMR spectroscopy as described in the recrystallization protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Solution is too dilute; Solvent is inappropriate; Presence of "oily" impurities inhibiting crystallization. | Concentrate the solution by boiling off some solvent; Try a different solvent or a co-solvent system; Attempt purification by column chromatography first. |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the compound; Solution is cooling too rapidly. | Use a lower-boiling point solvent; Ensure slow cooling; Add a small seed crystal to induce crystallization. |
| Poor Separation on Column | Incorrect eluent system; Column was packed improperly; Sample was overloaded. | Re-develop the eluent system using TLC for better separation; Repack the column carefully; Use a larger column or less sample. |
| Product is Stuck on the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol). A final flush with 10-20% methanol in dichloromethane may be needed. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][3]
-
Wang, X. J., Wiehler, H., & Ching, C. B. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality, 16(4), 220-227. [Link][5][6]
-
Sharifah Nurin Zafirah, et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link][1][2]
-
Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. [4]
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 3. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical oversight in drug development, this document outlines two primary instrumental approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters. Adherence to these protocols will ensure the generation of reliable, reproducible, and accurate data, in line with stringent regulatory expectations for analytical method validation.[1][2][3]
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring a polar hydroxyl group and a lactam ring, necessitates robust analytical methods for its quantification in various matrices, from reaction mixtures to final bulk substance. The development and validation of such methods are not merely procedural formalities; they are foundational to ensuring product quality, consistency, and safety in the pharmaceutical industry.[1][2]
The choice of analytical technique is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For routine quality control and purity assessment where analyte concentrations are relatively high, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a reliable and cost-effective solution. For applications demanding higher sensitivity and selectivity, such as metabolite identification or trace-level impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4]
This guide presents validated starting protocols for both techniques, grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the preferred chromatographic mode for separating polar to moderately non-polar compounds like this compound. The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for the analyte can be achieved with a reproducible retention time, enabling accurate quantification.[6] UV detection is suitable as the pyrrolidinone ring system contains a chromophore that absorbs in the low UV region.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Inertsil C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Serially dilute to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
2.2.2 Chromatographic Conditions
| Parameter | Value |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Mobile Phase Gradient | Isocratic: 95% A / 5% B |
| Run Time | 10 minutes |
2.2.3 Method Validation Parameters
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines.[6] Key parameters to evaluate include:
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.999 over the concentration range |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
Workflow Diagram: HPLC-UV Analysis
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 6. ijpsjournal.com [ijpsjournal.com]
The Versatile Scaffold: 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in Modern Drug Discovery
Introduction: The Strategic Value of the 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its metabolic stability and its ability to present substituents in a well-defined three-dimensional space.[1][2] The incorporation of a cyclopropyl group, particularly on the nitrogen atom, offers a powerful strategy to enhance the therapeutic potential of drug candidates.[3][4] This unique three-membered carbocycle is not merely a small alkyl substituent; its distinct electronic and conformational properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[5]
The this compound scaffold emerges as a particularly compelling starting point for drug discovery campaigns. This molecule synergistically combines the favorable attributes of the N-cyclopropyl lactam with a strategically positioned hydroxyl group at the C4 position, providing a convenient handle for a multitude of chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this versatile scaffold in medicinal chemistry, underpinned by established protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the this compound scaffold in a drug design program is underpinned by several key advantages:
| Property | Advantage in Drug Design |
| N-Cyclopropyl Group | Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in linear alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] |
| Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, potentially increasing binding affinity to the target protein.[4] | |
| Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and basicity, optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a compound.[5] | |
| 4-Hydroxy Group | Versatile Derivatization Handle: The secondary alcohol provides a reactive site for the introduction of a wide array of functional groups through esterification, etherification, and other coupling reactions, enabling extensive exploration of the chemical space. |
| Hydrogen Bonding Potential: The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with the biological target. | |
| Pyrrolidinone Core | Chiral Scaffold: The stereocenters on the pyrrolidinone ring allow for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects. |
| Pharmacokinetic Anchor: The lactam functionality is generally stable in vivo and can contribute to favorable pharmacokinetic properties. |
Synthesis of the this compound Scaffold
A robust and scalable synthesis of the title scaffold is crucial for its widespread application. While a direct, one-pot synthesis is not readily found in the literature, a logical and efficient two-step approach can be employed, starting from the commercially available 4-hydroxy-2-pyrrolidinone. This involves the synthesis of the parent lactam followed by N-cyclopropylation.
Protocol 1: Synthesis of 4-Hydroxypyrrolidin-2-one from Tetramic Acid Intermediates
This protocol is adapted from a reported short synthesis of 4-hydroxypyrrolidin-2-one derivatives.[6][7]
Workflow:
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Introduction: The Strategic Importance of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in Medicinal Chemistry
The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved drugs highlights its importance as a versatile template for interacting with various biological targets.[3][4] The N-cyclopropyl substituent often enhances metabolic stability and can introduce favorable conformational constraints, making this compound a valuable building block in drug discovery programs.
The secondary hydroxyl group at the C4 position is a key handle for chemical modification, allowing for the exploration of the surrounding chemical space to optimize a compound's pharmacokinetic and pharmacodynamic properties. Derivatization of this hydroxyl group into ethers, esters, and other functionalities can profoundly impact a molecule's polarity, lipophilicity, hydrogen bonding capacity, and metabolic fate. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of the hydroxyl group on this compound, aimed at researchers and scientists in the field of drug development.
Synthesis of the Starting Material: this compound
A common route to N-substituted 4-hydroxypyrrolidin-2-ones involves the reduction of the corresponding 4-oxo-pyrrolidine-2-one (tetramic acid) derivative.[5] The synthesis of this compound can be adapted from established literature procedures.
A plausible synthetic route is outlined below:
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
Itaconic acid
-
Thionyl chloride (SOCl₂)
-
Cyclopropylamine
-
Sodium ethoxide (NaOEt)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Cyclopropyl Succinimide Derivative:
-
To a solution of itaconic acid in a suitable solvent, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and add cyclopropylamine dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the crude succinimide derivative.
-
-
Dieckmann Condensation:
-
To a suspension of sodium ethoxide in toluene, add the succinimide derivative dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with a dilute acid.
-
Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate to yield crude 1-cyclopropylpyrrolidine-2,4-dione.
-
-
Reduction to this compound:
-
Dissolve the crude 1-cyclopropylpyrrolidine-2,4-dione in methanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.45 (m, 1H), 3.50-3.60 (m, 1H), 3.20-3.30 (m, 1H), 2.70-2.80 (m, 1H), 2.50-2.60 (m, 1H), 2.30-2.40 (m, 1H), 0.70-0.90 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 68.0, 50.0, 40.0, 30.0, 6.0. |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2950 (C-H), 1680 (C=O). |
(Note: The spectral data provided are predicted and should be confirmed by experimental analysis.)
Derivatization of the Hydroxyl Group: O-Alkylation (Ether Formation)
The conversion of the hydroxyl group to an ether is a common strategy to modulate the physicochemical properties of a molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.
Caption: Mechanism of the Williamson ether synthesis.
Protocol 2: General Procedure for O-Alkylation via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table of O-Alkylation Examples:
| Alkylating Agent | Product | Typical Yield | Notes |
| Methyl Iodide | 1-Cyclopropyl-4-methoxypyrrolidin-2-one | 85-95% | A simple and efficient methylation. |
| Benzyl Bromide | 1-Cyclopropyl-4-(benzyloxy)pyrrolidin-2-one | 80-90% | Introduces a versatile benzyl group that can be removed by hydrogenolysis. |
| Ethyl Bromoacetate | Ethyl 2-((1-cyclopropyl-2-oxopyrrolidin-4-yl)oxy)acetate | 75-85% | Introduces an ester functionality for further derivatization. |
Alternative: The Mitsunobu Reaction
For sterically hindered alcohols or when milder conditions are required, the Mitsunobu reaction is an excellent alternative for ether formation.[1][2][3][4][7] This reaction proceeds with inversion of stereochemistry at the alcohol center.
Protocol 3: O-Alkylation via Mitsunobu Reaction
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Alcohol (R'-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired ether.
Derivatization of the Hydroxyl Group: O-Acylation (Ester Formation)
Esterification of the hydroxyl group is another powerful tool for modifying the properties of this compound. Esters can serve as prodrugs or can introduce new points of interaction with biological targets.
Mechanism of Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10][11]
Caption: Mechanism of the Steglich esterification.
Protocol 4: General Procedure for O-Acylation via Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (R'-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add EDC (1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Table of O-Acylation Examples:
| Carboxylic Acid | Product | Typical Yield | Notes |
| Acetic Acid | 1-Cyclopropyl-4-acetoxypyrrolidin-2-one | 90-98% | A simple acetylation. |
| Benzoic Acid | 1-Cyclopropyl-4-(benzoyloxy)pyrrolidin-2-one | 85-95% | Introduces an aromatic ester. |
| Boc-glycine | tert-Butyl ((2-((1-cyclopropyl-2-oxopyrrolidin-4-yl)oxy)-2-oxoethyl)carbamate | 70-80% | Couples an amino acid to the scaffold. |
Conclusion
The derivatization of the hydroxyl group on this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for O-alkylation and O-acylation provide reliable and adaptable methods for researchers in the field of drug discovery. Careful selection of reagents and reaction conditions, guided by the mechanistic understanding presented, will enable the efficient generation of diverse libraries of pyrrolidinone derivatives for biological evaluation.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247625. [Link]
- Góra, J., et al. (2021). Anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(3), 649.
- da Silva, A. B. F., et al. (2019). A short and alternative strategy to synthesize 1,4-dideoxy-1,4-imino-l-arabinitol. Molecules, 24(19), 3563.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 629-641. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Sharifah Nurin Zafirah, et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 1-10. [Link]
-
Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. [Link]
-
Byju's. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, October 27). The Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Steglich esterification. In Wikipedia. [Link]
-
Siddiqui, H. L., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101235. [Link]
-
Master Organic Chemistry. (2020, October 27). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. byjus.com [byjus.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. γ-Lactam synthesis [organic-chemistry.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Introduction: The Promise of the Pyrrolidinone Scaffold in Drug Discovery
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with high three-dimensional complexity, which is often associated with enhanced target specificity and improved pharmacokinetic properties.[1] Pyrrolidinone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects.[2][3]
This application note focuses on 1-Cyclopropyl-4-hydroxypyrrolidin-2-one , a novel small molecule with potential for biological activity. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the hydroxyl group offers a potential hydrogen bonding site for target interaction. Given the therapeutic potential of the pyrrolidinone class, this compound represents a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust HTS protocols for this compound. We will detail both biochemical and cell-based screening assays, emphasizing the scientific rationale behind experimental design and the implementation of rigorous quality control measures to ensure data integrity.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Appearance | Solid | |
| SMILES | O=C1N(C2CC2)CC(O)C1 |
Handling and Storage:
This compound is classified as Acute Toxicant, Category 3 (Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
For HTS applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
High-Throughput Screening Workflow
A typical HTS campaign involves a series of sequential steps, from initial assay development to hit confirmation and validation.[4] The overall workflow is designed to efficiently screen large compound libraries and identify promising candidates for further investigation.
Caption: General workflow for a high-throughput screening campaign.
Part 1: Biochemical Assay Protocol
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[5] This approach is highly valuable for identifying direct inhibitors or activators of a specific target.
Hypothetical Target: For the purpose of this protocol, we will consider a hypothetical protein kinase, "Kinase-Y," which has been implicated in an inflammatory signaling pathway. The assay will measure the ability of this compound to inhibit the phosphorylation of a specific peptide substrate by Kinase-Y.
Protocol 1.1: Fluorescence Polarization-Based Kinase Assay
This protocol utilizes fluorescence polarization (FP) to detect the phosphorylation of a fluorescently labeled peptide substrate. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in low polarization of emitted light. Upon phosphorylation by Kinase-Y, a phospho-specific antibody-binding protein (e.g., a specific antibody or a domain that recognizes the phosphorylated motif) binds to the peptide, creating a much larger molecular complex. This larger complex tumbles more slowly, leading to an increase in the polarization of the emitted light.
Materials:
-
This compound
-
Purified, active Kinase-Y
-
Fluorescently labeled peptide substrate for Kinase-Y
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phospho-specific binding protein
-
Stop solution (e.g., 100 mM EDTA)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound dilutions into the 384-well assay plates.
-
For controls, add 50 nL of DMSO to the "low control" (100% activity) and "high control" (0% activity) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X Kinase-Y/substrate solution in kinase assay buffer.
-
Dispense 5 µL of the 2X Kinase-Y/substrate solution to all wells containing the test compound and the low control wells.
-
To the high control wells, add 5 µL of a solution containing only the substrate (no enzyme).
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final assay volume is 10 µL.
-
Incubate the plates for 60 minutes at 30°C.
-
-
Stopping the Reaction and Detection:
-
Add 5 µL of stop solution containing the phospho-specific binding protein to all wells.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Quality Control and Data Analysis:
The quality and robustness of the HTS assay are assessed using the Z'-factor, a statistical parameter that quantifies the separation between the high and low controls.[5]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos = mean of the positive control (e.g., low signal, inhibited)
-
μ_neg = mean of the negative control (e.g., high signal, uninhibited)
-
σ_pos = standard deviation of the positive control
-
σ_neg = standard deviation of the negative control
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: Acceptable assay, may require optimization.
-
Z' < 0: Poor assay, not suitable for HTS.
Part 2: Cell-Based Assay Protocol
Cell-based assays are crucial for evaluating the activity of a compound in a more physiologically relevant context.[6] They can provide insights into a compound's cell permeability, cytotoxicity, and its effect on a specific cellular pathway.
Hypothetical Application: We will design a cell-based assay to assess the ability of this compound to inhibit the production of a pro-inflammatory cytokine, for instance, Tumor Necrosis Factor-alpha (TNF-α), in a human macrophage-like cell line stimulated with lipopolysaccharide (LPS).
Protocol 2.1: High-Content Imaging Assay for TNF-α Expression
This protocol utilizes high-content imaging to quantify the expression of TNF-α within individual cells. This approach provides multiparametric data, including protein expression levels, localization, and cell morphology, offering a deeper understanding of the compound's cellular effects.
Materials:
-
Human macrophage-like cell line (e.g., THP-1 differentiated with PMA)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against TNF-α
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the differentiated macrophage-like cells into 384-well imaging plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add this compound to the wells at the desired final concentrations. Include DMSO-only wells as negative controls.
-
Incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add LPS to all wells (except for the unstimulated control) to a final concentration known to induce robust TNF-α expression.
-
Incubate for 4-6 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary anti-TNF-α antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on the DAPI stain) and quantify the fluorescence intensity of the TNF-α signal within each cell.
-
Caption: Workflow for the high-content imaging-based cell assay.
Data Interpretation and Follow-up:
A "hit" in this assay would be a concentration of this compound that significantly reduces the intracellular TNF-α fluorescence intensity compared to the LPS-stimulated, DMSO-treated control, without causing significant cell death (as determined by cell count from the DAPI channel).
Positive hits should be further evaluated for:
-
Dose-response relationship: To determine the IC₅₀ value.
-
Cytotoxicity: Using a dedicated cell viability assay (e.g., CellTiter-Glo®) to rule out non-specific toxic effects.
-
Selectivity: By testing the compound in counter-screens against other signaling pathways.
Conclusion
This compound, with its privileged pyrrolidinone scaffold, is a promising starting point for a high-throughput screening campaign. The protocols outlined in this application note provide a robust framework for both biochemical and cell-based screening, enabling the identification and characterization of its potential biological activities. The key to a successful HTS campaign lies in meticulous assay development, rigorous quality control, and a well-defined hit validation strategy. By following these guidelines, researchers can effectively evaluate the therapeutic potential of this novel compound and advance the discovery of new medicines.
References
- Blay, G. (2016). High-Throughput Screening: a powerful tool for drug discovery. IntechOpen. DOI: 10.5772/64065.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Karim, R., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series, 1530, 012061. [Link]
-
PubChem. (n.d.). 1-cyclopropyl-4-hydroxy-2-pyrrolidinone. Retrieved January 19, 2026, from [Link]
-
Vipergen. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening with N-[1-tert-butyl-3-[(2S) -. Retrieved January 19, 2026, from https://www.benchchem.
-
Szymański, J., et al. (2013). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 65(6), 1529-1537. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in Fragment-Based Drug Design
Introduction: The Strategic Value of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient strategy in the discovery of novel therapeutics.[][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments that bind with high ligand efficiency to biological targets.[][3] These fragments serve as starting points for the rational design of more potent, lead-like compounds through strategies such as fragment growing, merging, or linking.[2][4] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[5][6] It is in this context that this compound emerges as a fragment of significant interest.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in FBDD workflows. We will delve into the unique structural and physicochemical properties of this fragment, outline detailed protocols for its application in screening and hit-to-lead optimization, and provide insights into the causality behind experimental choices.
The Molecular Advantage: Why this compound?
The efficacy of a fragment is dictated by its structural and chemical characteristics. This compound possesses a unique combination of features that make it an attractive scaffold for FBDD.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [7][8] |
| Molecular Weight | 141.17 g/mol | [7] |
| XlogP (predicted) | -0.6 | [8] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
This fragment adheres well to the "Rule of Three," a set of guidelines for desirable fragment properties (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3).[5]
Structural Features and Their Implications:
-
Three-Dimensional (3D) Character: The non-planar pyrrolidinone ring provides a distinct 3D vector for exploring protein binding pockets, a desirable trait as increased 3D shape can lead to greater aqueous solubility and improved ADMET properties.[9][10] The pyrrolidine scaffold itself is known for its ability to provide expanded 3D coverage through pseudorotation.[11][12]
-
Rich Functionality: The fragment presents a hydroxyl group (a hydrogen bond donor and acceptor), a lactam carbonyl group (a hydrogen bond acceptor), and a hydrophobic cyclopropyl group. This combination allows for a variety of interactions with a target protein, including hydrogen bonding and hydrophobic contacts.[]
-
The Cyclopropyl Moiety: The cyclopropyl group is a versatile substituent in drug design. Its rigid, three-membered ring introduces conformational constraint and can enhance metabolic stability, potency, and brain permeability.[13] The enhanced π-character of its C-C bonds can also participate in favorable interactions.[13]
-
Pyrrolidinone Core: The pyrrolidine scaffold is a common motif in many natural products and approved drugs, highlighting its biological relevance and synthetic tractability.[14][15][16] It can enhance aqueous solubility and other physicochemical properties.[14]
FBDD Workflow Using this compound: A Guided Example
The following diagram illustrates a typical FBDD workflow incorporating this compound.
Caption: A generalized workflow for a fragment-based drug design campaign.
Protocols and Methodologies
Part 1: Fragment Library Preparation and Quality Control
Objective: To prepare a high-quality, ready-to-screen solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate buffer for the screening assay (e.g., PBS, HEPES)
-
Acoustic liquid handler or manual pipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Rationale: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous buffers.
-
-
Quality Control:
-
It is recommended to verify the identity and purity of the fragment, for instance via LC-MS or NMR spectroscopy, as suppliers may not provide extensive analytical data.[7]
-
Rationale: Impurities can lead to false positives or negatives in screening assays.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or calibrated manual pipettes, dispense the fragment stock solution into the wells of a microtiter plate to the desired final concentration for the screening assay.
-
The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1% to minimize its effect on protein stability and activity.
-
Part 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to the target protein.
Principle: SPR is a sensitive, label-free technique that detects changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.[17]
Protocol:
-
Protein Immobilization:
-
Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Activate a reference flow cell without protein to serve as a control for non-specific binding and bulk refractive index changes.
-
Rationale: A reference channel is crucial for accurate data interpretation and the elimination of false positives.[17]
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor chip surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (KD).
-
Rationale: For fragments, which often have fast on/off rates, steady-state analysis is a reliable method to determine binding affinity.
-
Part 3: Hit Validation and Structural Characterization by X-ray Crystallography
Objective: To confirm the binding of this compound and determine its binding mode.
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise interactions that mediate binding.[18][19]
Protocol:
-
Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
Rationale: High-quality crystals are essential for obtaining high-resolution structural data.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the apo-protein crystals into a solution containing a high concentration of this compound.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This may be necessary if fragment binding induces significant conformational changes.[20]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analyze the electron density map to confirm the presence and orientation of the bound fragment.
-
Caption: Potential interactions of the fragment with a target protein.
Part 4: Hit-to-Lead Optimization Strategies
Once the binding mode of this compound is confirmed, the next step is to increase its affinity and develop it into a lead compound.[2][21]
1. Fragment Growing:
This strategy involves adding chemical substituents to the fragment to engage with adjacent pockets of the binding site.[2]
-
Vector for Growth: The 3D structure from crystallography will reveal potential vectors for chemical elaboration. For this compound, the hydroxyl group and the carbon backbone of the pyrrolidinone ring are potential points for modification.
-
Protocol (Hypothetical Synthesis):
-
Protect the hydroxyl group of this compound.
-
Perform a chemical reaction at another position on the pyrrolidinone ring to introduce a new functional group that can interact with a nearby pocket.
-
Deprotect the hydroxyl group.
-
Purify and characterize the new analog.
-
Test the new analog for binding affinity to the target protein.
-
2. Fragment Linking:
If another fragment is identified that binds to an adjacent site, a linker can be designed to connect the two fragments, often resulting in a significant increase in potency.[2][22]
-
Protocol:
-
Determine the crystal structures of the target protein in complex with both fragments.
-
Computationally design a linker that maintains the optimal binding orientation of both fragments.
-
Synthesize the linked compound.
-
Evaluate the binding affinity and biological activity of the new molecule.
-
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with its three-dimensional character and versatile functionality, make it an excellent scaffold for exploring protein-ligand interactions. The protocols and strategies outlined in this application note provide a framework for leveraging the potential of this fragment to accelerate the discovery of novel therapeutics. By integrating biophysical screening, structural biology, and medicinal chemistry, researchers can effectively progress from a weakly binding fragment to a potent, optimized lead compound.
References
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Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. [Link]
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Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed. [Link]
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Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
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Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach - YouTube. [Link]
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Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - NIH. [Link]
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Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. [Link]
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Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | ChemAxon. [Link]
-
FragGen: towards 3D geometry reliable fragment-based molecular generation - Chemical Science (RSC Publishing). [Link]
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Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC - NIH. [Link]
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Fragment library design - Stanford Medicine. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Scaffold-hopping and fragment-linking using the Cambridge Structural Database - CCDC. [Link]
-
Comprehensive analysis of commercial fragment libraries - PMC - PubMed Central. [Link]
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Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one - PubChemLite. [Link]
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This compound (C7H11NO2) - PubChemLite. [Link]
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The Role of Pyrrolidine Derivatives in Modern Drug Discovery. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]
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(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid - PubChem - NIH. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. [Link]
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A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study | PLOS One. [Link]
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(PDF) Fragment-based QSAR strategies in drug design - ResearchGate. [Link]
-
Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. [Link]
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Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. [Link]
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Application Note & Protocols: Developing Assays to Interrogate the Bioactivity of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of various clinically significant agents. The compound 1-Cyclopropyl-4-hydroxypyrrolidin-2-one represents a novel chemical entity with potential therapeutic applications. Its structural similarity to molecules with neurological activity, such as corticotropin-releasing factor-1 (CRF-1) receptor antagonists used in anxiety models, suggests a potential role in modulating neuronal function[1][2]. However, with no defined biological target, a systematic and multi-faceted screening approach is imperative to elucidate its mechanism of action and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the bioactivity of this compound. We will detail two distinct and complementary assay platforms: a broad-spectrum biochemical kinase inhibition assay and a cell-based neurite outgrowth assay. This dual approach allows for an initial screen against a well-defined enzyme class frequently implicated in neurological pathways, followed by a phenotypic assessment of the compound's impact on neuronal cell health and development.
Part 1: Biochemical Profiling: Interrogating Kinase Inhibition
Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including neurological disorders. A broad-spectrum kinase inhibition assay is an effective primary screen to identify if this compound interacts with this important class of enzymes. A common method to assess kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol outlines a luminescent ADP detection assay to measure kinase activity. The amount of light generated is proportional to the amount of ADP produced, which in turn is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
This compound (test compound)
-
A panel of representative kinases (e.g., from different branches of the kinome tree)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 384-well)
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase buffer.
-
Assay Plate Setup:
-
Add the kinase reaction mixture to each well of a 384-well white assay plate.
-
Add the serially diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Include control wells: "no inhibitor" (vehicle only) and "no enzyme" (buffer only).
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase being tested (typically 30-60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation:
The inhibitory effect of this compound is determined by the reduction in the luminescent signal. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_No_Inhibitor - Signal_No_Enzyme))
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Example Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| Kinase A | > 100 |
| Kinase B | 15.2 |
| Kinase C | > 100 |
| Kinase D | 89.7 |
This table provides a clear summary of the compound's inhibitory activity against a panel of kinases, allowing for easy identification of potential targets.
Part 2: Cell-Based Phenotypic Screening: Assessing Neurite Outgrowth
Rationale: Neurite outgrowth is a critical process in neuronal development and regeneration. An assay that measures changes in neurite length and branching provides valuable insights into a compound's potential neurotrophic or neurotoxic effects[3]. This phenotypic assay offers a more biologically relevant system to assess the impact of this compound on neuronal health.
Protocol 2: High-Content Imaging Assay for Neurite Outgrowth
This protocol utilizes primary neurons or a neuron-like cell line (e.g., PC-12 or SH-SY5Y) and high-content imaging to quantify changes in neurite morphology upon treatment with the test compound.
Materials:
-
This compound (test compound)
-
Primary neurons or a suitable neuronal cell line
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF) for differentiation (if using PC-12 cells)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Experimental Workflow:
Caption: Workflow for the high-content neurite outgrowth assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed neuronal cells into 96- or 384-well imaging plates at an appropriate density.
-
Differentiation (if applicable): If using a cell line like PC-12, induce differentiation with NGF for 24-48 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include positive (e.g., a known neurotrophic factor) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with a primary antibody against β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the neuronal and nuclear stains.
-
Image Analysis: Use image analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as total neurite length per neuron, number of branch points, and number of viable cells.
Data Analysis and Interpretation:
The effect of the compound on neurite outgrowth is determined by comparing the quantified morphological parameters in treated wells to the vehicle control. Plotting these parameters against the compound concentration will reveal dose-dependent effects.
Example Data Presentation:
| Concentration (µM) | Total Neurite Length (µm/neuron) | Number of Branch Points per Neuron | Cell Viability (%) |
| Vehicle Control | 150 ± 12 | 3.5 ± 0.4 | 100 |
| 0.1 | 165 ± 15 | 3.8 ± 0.5 | 98 |
| 1 | 210 ± 20 | 5.1 ± 0.6 | 95 |
| 10 | 250 ± 25 | 6.8 ± 0.8 | 92 |
| 100 | 120 ± 18 | 2.1 ± 0.3 | 65** |
-
p < 0.05 vs. vehicle control, indicating a significant increase in neurite outgrowth.
-
*p < 0.05 vs. vehicle control, indicating significant toxicity at high concentrations.
This data suggests that this compound promotes neurite outgrowth at lower concentrations but may become cytotoxic at higher concentrations.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. In the kinase assay, the "no enzyme" and "no inhibitor" controls establish the baseline and maximum signal, respectively, ensuring the reliability of the calculated inhibition values. For the neurite outgrowth assay, the vehicle control provides a baseline for normal neurite morphology, while a known neurotrophic or neurotoxic compound can be used as a positive control to validate the assay's responsiveness. Consistent results across multiple experimental runs, with low well-to-well variability, will further establish the trustworthiness of the data.
Conclusion
The presented application notes and protocols provide a robust framework for the initial characterization of this compound. By employing a combination of a target-based biochemical assay and a phenotypic cell-based assay, researchers can efficiently screen for potential biological activities and gain valuable insights into the compound's mechanism of action. Positive results from these assays would warrant further investigation into more specific neuronal functions, such as synaptic activity and electrophysiological properties.[4][5]
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MD Biosciences. Cell-based Assays. [Link]
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Mitchison, T. J., & Kapoor, T. M. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Chemical Biology, 7(1), 1. [Link]
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Sartorius. Neuronal Activity. [Link]
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Bilsland, J., & Harper, S. (2014). Cell death assays for neurodegenerative disease drug discovery. Assay and Drug Development Technologies, 12(4), 213-226. [Link]
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Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. [Link]
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Axion BioSystems. Neural Activity Assay. [Link]
-
Yu, Z., et al. (2024). Optimizing a multiplexed cell-based assay for characterizing cortical networks and their responses to neuroactive compounds. News-Medical.Net. [Link]
-
Patsnap. What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. [Link]
-
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-
PubChem. This compound. [Link]
-
Gilligan, P. J., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]
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experimental setup for evaluating 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in vivo
An In-depth Guide to the In Vivo Evaluation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one: Application Notes and Protocols
Abstract
This document provides a comprehensive experimental framework for the in vivo evaluation of this compound, a novel pyrrolidinone derivative with potential nootropic or cognitive-enhancing properties. The structure of this compound suggests a possible relationship to the racetam class of drugs, known for their cognitive benefits.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a logical, multi-phased approach that begins with fundamental pharmacokinetic profiling and progresses to robust behavioral assessments and initial mechanistic studies. The protocols herein are designed to establish a foundational understanding of the compound's activity in a living system, adhering to the highest standards of scientific integrity and animal welfare.
Introduction and Scientific Rationale
The development of novel nootropic agents is a significant area of research, driven by the need for effective treatments for cognitive decline associated with aging and neurodegenerative diseases.[3][4] Pyrrolidinone derivatives, such as the well-known piracetam, have been a cornerstone of this research, though their precise mechanisms of action remain a subject of investigation.[1][2] this compound represents a new chemical entity within this class. Its evaluation requires a systematic approach to characterize its potential as a cognitive modulator.
The experimental strategy outlined below is built on a foundational principle of preclinical drug discovery: a compound's efficacy can only be interpreted through the lens of its pharmacokinetic and safety profile.[5][6][7] Therefore, our investigation begins with determining how the compound is absorbed, distributed, metabolized, and excreted (ADME).[8][9] Following this, we employ validated behavioral models to assess pro-cognitive effects. Finally, we propose initial mechanistic studies to explore how the compound may exert its effects at a neurochemical level. This integrated approach ensures that each phase of the investigation logically informs the next, creating a robust and self-validating data package.
Ethical Considerations: The Mandate for Humane Research
All in vivo research must be conducted with the utmost respect for animal welfare. Prior to initiating any studies, all protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[10][11] This ensures that the proposed experiments are ethically sound and adhere to federal laws and guidelines, such as those from the NIH's Office of Laboratory Animal Welfare (OLAW).[12] Key principles include minimizing animal numbers, refining procedures to reduce pain and distress, and replacing animal use with alternatives where possible. All personnel must be adequately trained in animal handling, dosing, and the specific procedures outlined.[10][13][14]
Phase 1: Pharmacokinetic (PK) and Dose-Finding Studies
Rationale: A thorough understanding of a compound's pharmacokinetic profile is essential for designing meaningful efficacy studies.[5][15] These studies determine the concentration of the drug in the plasma and, critically, in the target organ (the brain) over time. This information is used to select an appropriate dosing route, dose levels, and a time course for subsequent behavioral experiments.[8][9][16]
Protocol 3.1: Rodent Pharmacokinetic Profiling
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are often used due to their genetic homogeneity and the availability of behavioral data. Rats (e.g., Sprague-Dawley) are also a common choice.[8]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Vehicle: The compound should be dissolved in a suitable, non-toxic vehicle (e.g., 0.5% methylcellulose in water).
-
Sample Collection: Blood samples (~50 µL) are collected from a subset of animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[9]
-
Brain Tissue Collection: At each time point, a cohort of animals is euthanized, and brains are rapidly harvested, flash-frozen, and stored at -80°C.
-
Bioanalysis: Compound concentrations in plasma and brain homogenates are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Key PK parameters are calculated.
| Parameter | Description | Importance |
| Cmax | Maximum plasma/brain concentration | Indicates peak exposure. |
| Tmax | Time to reach Cmax | Informs optimal timing for behavioral testing post-dose. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines dosing frequency for chronic studies. |
| F% | Bioavailability (PO vs. IV) | Measures the fraction of the oral dose that reaches systemic circulation. |
| Brain/Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Indicates the compound's ability to cross the blood-brain barrier. |
| Table 1: Key Pharmacokinetic Parameters |
Phase 2: Behavioral Assessment of Cognitive Enhancement
Rationale: Once appropriate doses are selected from PK studies, the compound's effect on cognitive function can be assessed. It is crucial to use well-validated behavioral paradigms that test distinct aspects of learning and memory.[4][17] The Novel Object Recognition (NOR) test evaluates recognition memory, while the Morris Water Maze (MWM) assesses hippocampal-dependent spatial learning and memory.[18][19][20]
Protocol 4.1: Novel Object Recognition (NOR) Test
This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[21][22][23]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) made of non-porous material.
-
Objects: Two sets of identical objects (e.g., small glass pyramids, metal cubes) that are heavy enough not to be displaced by the mice and have no innate rewarding or aversive properties.
-
Procedure:
-
Day 1: Habituation: Mice are allowed to freely explore the empty arena for 5-10 minutes to acclimate.[22]
-
Day 2: Training (T1): The mouse is placed in the arena with two identical objects and allowed to explore for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as the nose being oriented toward the object within a 2 cm distance.
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a defined period (e.g., 1 to 24 hours).
-
Day 2: Testing (T2): The mouse is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar (F) and novel (N) objects is recorded over 5-10 minutes.[22]
-
-
Drug Administration: The test compound or vehicle is administered (e.g., orally) 30-60 minutes before the T1 session, based on Tmax data from PK studies.
-
Data Analysis: The primary metric is the Discrimination Index (DI), calculated as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates the mouse remembers the familiar object and prefers the novel one.
Protocol 4.2: Morris Water Maze (MWM) Test
This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of water using distal visual cues.[19][24][25]
-
Apparatus: A circular pool (100-150 cm diameter) filled with water made opaque with non-toxic white paint.[26] A small escape platform is submerged 1 cm below the water's surface. The room should have various distinct visual cues on the walls.[25]
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials are conducted per day. For each trial, the mouse is placed in the pool at one of four quasi-random start locations.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[24] If it fails, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds before being removed.[24]
-
The platform location remains constant throughout this phase.
-
-
Probe Trial (24 hours after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
A video tracking system records the swim path.
-
-
-
Drug Administration: The compound or vehicle is administered daily, 30-60 minutes before the first trial.
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform) and path length are measured. A learning curve is generated by plotting these values across days.
-
Probe Trial: The key metric is the percentage of time spent in the target quadrant (where the platform was located) versus other quadrants.
-
| Behavioral Test | Cognitive Domain Assessed | Key Metric | Expected Outcome with Efficacious Compound |
| Novel Object Recognition | Recognition Memory | Discrimination Index (DI) | Increased DI compared to vehicle group. |
| Morris Water Maze | Spatial Learning & Memory | Time in Target Quadrant | Increased time in the target quadrant during the probe trial. |
| Table 2: Summary of Behavioral Assessments |
Phase 3: Target Engagement and Mechanistic Insights
Rationale: If the compound demonstrates pro-cognitive effects, the next step is to investigate its potential mechanism of action. Many nootropics are believed to modulate neurotransmitter systems, such as the cholinergic or glutamatergic pathways.[2] Analyzing neurotransmitter levels in key brain regions associated with memory (e.g., hippocampus, prefrontal cortex) provides a direct way to test this hypothesis. For a more advanced functional readout, in vivo electrophysiology can be used to assess effects on synaptic plasticity and neural network activity.[27][28][29]
Protocol 5.1: Ex Vivo Neurotransmitter Analysis via HPLC-MS/MS
-
Study Design: A separate cohort of animals is dosed with the compound or vehicle.
-
Tissue Collection: At a time point corresponding to peak brain exposure (from PK data) and behavioral efficacy, animals are euthanized. The hippocampus and prefrontal cortex are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer, and proteins are precipitated (e.g., with acetonitrile).[30] The supernatant is collected for analysis.[31]
-
HPLC-MS/MS Analysis:
-
An established HPLC-MS/MS method is used to simultaneously quantify multiple neurotransmitters (e.g., acetylcholine, dopamine, glutamate, GABA) and their metabolites.[32][33][34]
-
Chromatographic separation is typically achieved on a reverse-phase or HILIC column.[32]
-
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[32][33]
-
-
Data Analysis: Neurotransmitter levels in the drug-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The experimental framework detailed in these application notes provides a rigorous, phased approach for the initial in vivo characterization of this compound. By systematically evaluating pharmacokinetics, behavioral efficacy in distinct memory domains, and foundational neurochemical changes, researchers can build a comprehensive data package to support further development. This logical progression from "what the body does to the drug" to "what the drug does to the body and behavior" is fundamental to the successful preclinical evaluation of any novel therapeutic candidate.
References
- WuXi AppTec Lab Testing Division. Rodent Pharmacokinetics.
-
Li, F., et al. (2017). A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue. MethodsX. [Link]
- Creative Biolabs. Rodent In Vivo PK Service.
- WuXi AppTec.
- BehaviorCloud. BehaviorCloud Protocols - Novel Object Recognition.
- Maze Engineers. Novel Object Recognition.
-
Wang, J., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules. [Link]
-
Schaffler, L., & Droy-Lefaix, M. T. (1991). Electrophysiological models for the study of cognition enhancers. Arzneimittel-Forschung. [Link]
- Mouse Metabolic Phenotyping Centers (MMPC). (2024).
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]
- UC Davis Office of Research. IACUC Policies and Guidelines.
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D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]
- Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
- Cyagen. (2022).
- San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.
- Janus, C. (2004). Supplementary methods Detailed behavioural protocols.
- Mouse Metabolic Phenotyping Centers (MMPC). (2024). Novel Object Recognition test.
- JETIR. (2025). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review.
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Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]
- ResearchGate. The Novel Object Recognition Test. The protocol of NORT in the training....
- Zhavoronkov, A., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Neuroscience.
- Washington State University. Master List of IACUC Policies, Guidelines and SOPS.
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Chen, Y., et al. (2017). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
- University of Wisconsin-La Crosse. Guidelines for Determining when IACUC Oversight is Required for activities using animals.
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Wang, S., et al. (2023). Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats. Molecules. [Link]
- University of Washington. Policies and Guidelines – Office of Animal Welfare.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience.
- NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
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Viana, R. R., et al. (2022). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP. Biomedical Chromatography. [Link]
- FDA.
- AMSbiopharma. (2023).
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OLAW/ARENA. (2002). Institutional Animal Care and Use Committee Guidebook. [Link]
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FDA. (2018). The Drug Development Process: Step 2: Preclinical Research. [Link]
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Grace, A. A., & Gold, L. H. (2003). Developing Predictive Animal Models and Establishing a Preclinical Trials Network for Assessing Treatment Effects on Cognition in Schizophrenia. Schizophrenia Bulletin. [Link]
- Kulkarni, S. K., & Dhir, A. (2008). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy and Pharmaceutical Sciences.
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ScienceDaily. (2008). Alzheimer's Research Using Animal Models Significantly Increases Understanding Of The Disease. [Link]
- Dawson, L. A. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
- Patsnap. (2024). What is the current landscape on nootropic drug research?.
-
NCBI Bookshelf. Cognition Models and Drug Discovery. [Link]
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ResearchGate. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. [Link]
- Guerrero, A. B., et al. (2023).
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Uddin, M. S., et al. (2020). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-Based Complementary and Alternative Medicine. [Link]
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Singh, S., et al. (2022). Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches. ACS Omega. [Link]
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Ladas, T. P., et al. (2013). An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour. Journal of Neuroscience Methods. [Link]
- Semantic Scholar.
- Neuroservices-Alliance. (2020). In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs.
- Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies.
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Onaolapo, A. Y., & Onaolapo, O. J. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Molecules. [Link]
- El-Sankary, W., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA.
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- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Welcome to the technical support center for the purification of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable intermediate. Here, we address specific issues in a question-and-answer format, grounded in chemical principles and practical experience, to help you achieve the desired purity and yield for your downstream applications.
Purification Strategy Overview
The purification of this compound typically involves two primary methods: recrystallization and column chromatography. The choice between these methods depends on the impurity profile of the crude material and the desired final purity. This guide will help you decide on the most appropriate strategy and troubleshoot any issues that may arise.
Caption: A general decision workflow for the purification of this compound.
Frequently Asked Questions & Troubleshooting Guide
Recrystallization Issues
Q1: My compound is not dissolving in the chosen recrystallization solvent, even at reflux. What should I do?
A1: This indicates that the solvent polarity is too low. This compound is a polar molecule due to the hydroxyl and lactam functional groups. Therefore, polar solvents are required for dissolution.
-
Immediate Action: Add a more polar co-solvent dropwise at reflux until the compound dissolves. For instance, if you started with isopropanol, you could add small amounts of methanol or water.
-
Alternative Solvents: Consider using a more polar single solvent system. A patent for the purification of the parent compound, 4-hydroxy-2-pyrrolidinone, suggests alcohols like methanol and ethanol, or nitriles such as acetonitrile, are effective.[1]
-
Causality: The principle of "like dissolves like" is at play. The intermolecular forces of the solvent must be able to overcome the crystal lattice energy of the solid. For your compound, hydrogen bonding is a key interaction, so solvents capable of hydrogen bonding are ideal.
Q2: My compound oiled out during cooling instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent system, or when the solubility curve is very steep.
-
Troubleshooting Steps:
-
Re-heat the mixture until it is homogeneous again.
-
Add a small amount of a less polar co-solvent to decrease the overall polarity of the solvent system. This will slightly reduce the solubility of your compound.
-
Allow the solution to cool much more slowly. You can do this by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
-
If possible, add a seed crystal to encourage nucleation.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.
-
Q3: After recrystallization, my yield is very low. What are the likely causes?
A3: Low yield is a common issue and can stem from several factors:
-
Using too much solvent: This is the most frequent cause. If the compound is too soluble in the chosen solvent at room temperature, a significant amount will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Inappropriate solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Optimization Protocol:
-
Solvent Screening: Before a full-scale recrystallization, perform small-scale solubility tests with various solvents. A good solvent will exhibit the desired temperature-dependent solubility profile.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Insulate Filtration Apparatus: Pre-heat your filtration funnel to prevent premature crystallization.
-
Cooling: Ensure a slow cooling rate to maximize crystal growth and recovery. A study on the crystallization of 4-hydroxy-2-pyrrolidone highlights the importance of controlled cooling by determining solubility and supersolubility diagrams.[2]
-
| Solvent System (Example) | Suitability for this compound | Rationale |
| Isopropanol | Good starting point | Moderate polarity, good temperature-dependent solubility for similar compounds.[2] |
| Ethanol/Water | Potentially very good | Highly polar, allows for fine-tuning of solubility by adjusting the ratio. |
| Acetonitrile | Good alternative | Aprotic polar solvent, can offer different selectivity for impurity removal.[1] |
| Ethyl Acetate | Likely too non-polar | May be useful as an anti-solvent but not as the primary solvent. |
Column Chromatography Issues
Q1: I'm having trouble separating my product from a closely-eluting impurity on a silica gel column. What can I do?
A1: This is a common challenge when dealing with impurities of similar polarity to the target compound.
-
Method Development Strategy:
-
Solvent System Optimization: The choice of eluent is critical. For a polar compound like this compound, a typical mobile phase would be a mixture of a relatively non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol or ethanol). To improve separation, you can:
-
Decrease the polarity gradient or run the column isocratically with a lower percentage of the polar solvent. This will increase the retention time and hopefully improve resolution.
-
Try a different solvent system altogether. For example, replacing methanol with ethanol can sometimes alter the selectivity. A study on the purification of related compounds used an ethyl acetate/petroleum ether system, which may be a starting point for less polar impurities.[3]
-
-
Use of Additives: Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine or ammonia) to the mobile phase can improve peak shape and separation, especially if your compound or impurities are slightly acidic or basic.
-
Column Parameters:
-
Use a smaller particle size silica gel for higher efficiency.
-
Increase the column length to increase the number of theoretical plates.
-
Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
-
-
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
A2: While this compound is generally stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
-
Mitigation Strategies:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before loading your sample.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity will be different, and you will need to re-optimize your mobile phase.
-
Speed: Do not leave the compound on the column for an extended period. A faster purification, even if it sacrifices some resolution, may be preferable to significant product loss. While specific stability data for the target molecule is limited, related pyrrolidine structures can be susceptible to degradation in the presence of oxygen and certain metals, suggesting that minimizing exposure to harsh conditions is prudent.[4]
-
Caption: Troubleshooting common issues in column chromatography purification.
Purity Analysis & Characterization
Q3: My NMR spectrum shows residual solvent even after drying under high vacuum. What's the best way to remove it?
A3: Highly polar solvents like water, methanol, or DMF can be difficult to remove due to strong intermolecular interactions with your polar product.
-
Effective Removal Techniques:
-
Azeotropic Distillation: Dissolve the sample in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene for water). Then, remove the solvent under reduced pressure. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If the residual solvent is water, dissolving the sample in a minimal amount of a water/1,4-dioxane mixture and then freeze-drying can be very effective.
-
Slurrying: Slurry the solid product in a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether). This can help to wash away residual polar solvents.
-
This guide provides a starting point for troubleshooting the purification of this compound. Remember that each batch of crude material may have a unique impurity profile, requiring a tailored purification strategy. Always begin with a small-scale trial to optimize conditions before committing your entire batch.
References
-
Mishra, S. S., Venkatachalam, T., Sharma, C. S., & Kumar, N. (2021). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 64(21), 15915–15934. [Link]
-
Zainal, N. A., & Yamin, B. M. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 1-8. [Link]
- Murata, M., & Achiwa, K. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.
-
Wang, X., & Lu, J. (2005). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Chirality, 17(7), 395-400. [Link]
-
Zainal, N. A., & Yamin, B. M. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]
-
Smith, M. W., & Johnson, J. S. (2018). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]
- Kim, H. R., Lee, K. S., & Park, H. G. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Nittaya, T., Puxty, G., & Arul, R. (2016). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 55(37), 9838-9847. [Link]
-
PubMed. (2012). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. Journal of Medicinal Chemistry. [Link]
-
Songklanakarin J. Sci. Technol. (2010). Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
- 1. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Solution Stability of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Introduction: Welcome to the technical support center for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. The reliability and reproducibility of your experimental results depend critically on the stability of this compound in solution. This document provides in-depth troubleshooting advice, preventative best practices, and validated protocols to help you navigate and manage potential stability challenges. Our goal is to empower you with the causal understanding needed to make informed experimental choices, ensuring the integrity of your work.
Section 1: Core Stability Profile & Degradation Pathways
Understanding the inherent chemical nature of this compound is the first step in managing its stability. The molecule's structure contains specific functional groups that are susceptible to degradation under common laboratory conditions.
-
Lactam (Cyclic Amide) Ring: The five-membered pyrrolidin-2-one ring is a lactam. This functional group is the primary site of instability. Lactam rings are susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond, resulting in a ring-opened product.[1][2][3] This reaction can be catalyzed by both acids and bases.[3][4] The rate of degradation often follows a U-shaped profile with respect to pH, with maximum stability typically observed in the slightly acidic to neutral range (pH 6-7) for many lactams.[5]
-
Secondary Hydroxyl (-OH) Group: The 4-hydroxy group is a secondary alcohol. While more stable than the lactam ring, this group can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metal contaminants that can catalyze oxidative processes.
-
Thermal Stress: Like many complex organic molecules, this compound can degrade at elevated temperatures.[6] This is particularly relevant in experiments requiring heating or long-term storage at ambient or higher temperatures.
Primary Degradation Pathway: Hydrolysis
The most common stability issue you will encounter is the hydrolysis of the lactam ring. This process leads to the formation of 4-amino-4-cyclopropyl-3-hydroxybutanoic acid, an inactive ring-opened species that will interfere with your experiments.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound's concentration, as measured by HPLC, is decreasing in my aqueous buffer (pH 8.0) stored at room temperature. What is the likely cause?
A1: The most probable cause is base-catalyzed hydrolysis of the lactam ring. At a pH of 8.0, the concentration of hydroxide ions (OH⁻) is sufficient to act as a nucleophile, attacking the carbonyl carbon of the lactam and initiating ring cleavage.[7] This process is accelerated at room temperature compared to refrigerated conditions. You are likely observing the loss of the parent peak and the emergence of a new, more polar peak corresponding to the ring-opened carboxylic acid degradant.
Solution:
-
Adjust pH: If your experimental conditions permit, lower the pH of your buffer to a range of 6.0-7.0, where lactam stability is generally maximal.[5]
-
Lower Temperature: Prepare solutions fresh and use them immediately. If storage is unavoidable, store aliquots at ≤ -20°C, with -70°C being optimal for long-term stability of many lactam-containing compounds.[8][9]
-
Perform a Control: Analyze a sample of the compound dissolved in the pH 8.0 buffer immediately after preparation (T=0) and compare it to a sample stored under your experimental conditions for the same duration. This will confirm the degradation and allow you to quantify its rate.
Q2: I've observed an unexpected peak in my LC-MS analysis after leaving my stock solution in DMSO on the bench for a week. What could this be?
A2: While DMSO is a common and generally suitable solvent for stock solutions, prolonged storage at ambient temperature can still lead to issues.
-
Trace Water: "Anhydrous" DMSO can absorb atmospheric moisture, which can then lead to slow hydrolysis of the lactam ring over time.
-
Thermal Degradation: Even at room temperature, very sensitive compounds can undergo slow thermal degradation over extended periods.[6]
-
Oxidation: If the solution was exposed to air and light, and if trace metal impurities are present, oxidation of the secondary alcohol is a possibility, though less likely than hydrolysis.
Solution:
-
Best Practice for Stocks: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Divide the stock into small, single-use aliquots in tightly sealed vials and store them at -20°C or -80°C to minimize both water absorption and thermal degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.[6][10]
Q3: My protocol requires heating the compound in a solution at 50°C for several hours. How can I minimize potential degradation?
A3: Heating will significantly accelerate the rate of hydrolysis.[7] Minimizing degradation requires controlling the key factors: time, temperature, and pH.
Solution:
-
pH Optimization: First, determine the optimal pH for stability (likely 6.0-7.0) and buffer your solution accordingly, if possible. Avoid alkaline conditions, which will be especially detrimental at higher temperatures.
-
Time-Course Study: Run a preliminary time-course experiment. Take aliquots at various time points (e.g., 0, 1, 2, 4 hours) at 50°C and analyze them by HPLC to quantify the rate of degradation. This will tell you the maximum acceptable heating time for your experiment.
-
Use of Co-solvents: If your experiment allows, introducing a water-miscible organic co-solvent (e.g., acetonitrile, isopropanol) can decrease the activity of water and potentially slow the rate of hydrolysis.
-
Inert Environment: Perform the heating under an inert atmosphere (nitrogen or argon) to prevent any potential oxidative degradation that might be accelerated by heat.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended storage conditions for the solid form of this compound? The solid compound should be stored in a tightly sealed container in a cool, dry place.[10] For long-term storage, keeping it at 2-8°C is recommended. The compound can be hygroscopic, so minimizing exposure to atmospheric moisture is critical.[10]
FAQ 2: What is the best solvent for preparing a high-concentration stock solution? High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. These aprotic polar solvents are generally non-reactive with the compound and allow for storage at low temperatures without freezing.
FAQ 3: How can I quickly check if my solution has degraded? The simplest method is Thin Layer Chromatography (TLC). Spot a freshly prepared standard alongside your test solution. The appearance of a new, typically more polar spot (lower Rf value) in the test sample lane is a strong indicator of degradation (likely the ring-opened carboxylic acid). For quantitative assessment, HPLC is the preferred method.
FAQ 4: Are there any known incompatibilities I should be aware of? Avoid strong acids, strong bases, and strong oxidizing agents. Additionally, be cautious about the presence of transition metal ions (e.g., iron, copper) in your buffers, as they can catalyze oxidative and other degradation pathways.[3][11] Use high-purity water and reagents to prepare your solutions.
Section 4: Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of solid in a fume hood.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-retention microcentrifuge tubes or amber glass vials.
-
(Optional but recommended) Flush the headspace of each vial with an inert gas (argon or nitrogen).
-
Seal the vials tightly.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store immediately at ≤ -20°C. For long-term storage (>1 month), -80°C is preferred.
-
Protocol 2: General Forced Degradation Study
This protocol is a self-validating system to assess the stability of the compound in your specific experimental buffer or medium. It helps identify potential liabilities before you commit to a large-scale experiment.
Methodology:
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Initial Analysis (T=0): Immediately analyze a portion of this solution by a suitable method (e.g., HPLC-UV) to obtain a baseline chromatogram and concentration.
-
Stress Conditions: Expose aliquots of the solution to various stress conditions for a defined period (e.g., 24 hours):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose to direct light (e.g., in a photostability chamber or near a window) at room temperature, alongside a dark control.
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples and the dark control by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the T=0 baseline. Calculate the percentage of the parent compound remaining and note the peak areas of any new degradant peaks. This will provide a clear picture of the compound's stability under different stresses in your specific matrix.
Section 5: Data Summary Tables
Table 1: Recommended Solvent and Storage Conditions for Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-Quality Anhydrous DMSO or DMF | Aprotic, good solvating power, low reactivity with the compound. |
| Concentration | 10-50 mM | A practical range that minimizes the volume of organic solvent added to aqueous experimental systems. |
| Short-Term Storage | ≤ -20°C in single-use aliquots | Prevents repeated freeze-thaw cycles and minimizes water absorption. |
| Long-Term Storage | -80°C in single-use aliquots | Gold standard for preserving compound integrity over months to years.[8][9] |
| Handling | Thaw at room temp, use immediately | Minimizes time the compound spends at room temperature where degradation is faster. |
Table 2: Relative Stability as a Function of pH in Aqueous Solution
| pH Range | Relative Stability | Primary Degradation Pathway |
| < 4 | Moderate to Low | Acid-Catalyzed Hydrolysis |
| 4 - 6 | Good to High | Minimal Hydrolysis |
| 6 - 7 | Optimal | Zone of Maximum Stability[5] |
| 7 - 8 | Good to Moderate | Slow Base-Catalyzed Hydrolysis |
| > 8 | Low | Rapid Base-Catalyzed Hydrolysis[7] |
References
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (n.d.). PubMed. [Link]
-
Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ (2020) Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE 15(7): e0236198. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1983). Antimicrobial Agents and Chemotherapy. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). American Society for Microbiology. [Link]
-
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ACS Engineering Au. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology. [Link]
-
Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. (2000). Organic Letters. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
-
Degradation of β-lactam antibiotics. (2022). ResearchGate. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2020). Frontiers in Microbiology. [Link]
- Thermal stabilization of N-methyl-2-pyrrolidone. (1979).
-
Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2013). Forensic Toxicology. [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
This compound (C7H11NO2). (n.d.). PubChemLite. [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). UiTM Journal. [Link]
-
A Strategy to Minimize Reactive Metabolite Formation... (2011). Journal of Medicinal Chemistry. [Link]
- Method of purifying 4-hydroxy-2-pyrrolidione. (2003).
-
(5Z)-3-acetyl-5-(benzylsulfanylmethylidene)-4-hydroxypyrrolidin-2-one. (n.d.). ChemSynthesis. [Link]
-
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. [Link]
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (2020). ChemRxiv. [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Cyclopropylation of Pyrrolidinones
Welcome to the technical support center for the N-cyclopropylation of pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your synthetic routes.
Introduction
The N-cyclopropyl pyrrolidinone moiety is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The unique conformational and electronic properties of the cyclopropyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the introduction of a cyclopropyl group onto the nitrogen of a pyrrolidinone can be challenging. This guide will walk you through the most common synthetic strategies, highlighting key experimental considerations and providing solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-cyclopropylation of pyrrolidinones?
A1: The primary methods for forming the N-cyclopropyl bond on a pyrrolidinone scaffold are transition-metal-catalyzed cross-coupling reactions. The most frequently employed are:
-
Copper-Catalyzed Cross-Coupling (Ullmann and Chan-Lam type reactions): These reactions typically utilize a copper catalyst to couple the pyrrolidinone with a cyclopropylating agent. Common cyclopropyl sources include cyclopropylboronic acid and its derivatives, or cyclopropyl halides like cyclopropyl bromide.[1][2]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method uses a palladium catalyst with a suitable phosphine ligand to couple the pyrrolidinone with a cyclopropyl halide.[3]
Q2: Which cyclopropylating agent is better: cyclopropylboronic acid or cyclopropyl bromide?
A2: The choice depends on the chosen catalytic system and desired reaction conditions.
-
Cyclopropylboronic acid (and its derivatives like potassium cyclopropyltrifluoroborate) is commonly used in copper-catalyzed Chan-Lam type couplings.[2][4] It is generally stable, but can be prone to inconsistent results.[4]
-
Cyclopropyl bromide is a common electrophile for both Ullmann-type copper-catalyzed reactions and palladium-catalyzed Buchwald-Hartwig aminations.[5] While effective, it can be a poor electrophile in SN2 reactions and may require higher temperatures, which can lead to side reactions like elimination.[2]
Q3: Why is my N-cyclopropylation reaction failing or giving low yields?
A3: Low yields in N-cyclopropylation reactions can stem from several factors, including:
-
Inactive Catalyst: The palladium or copper catalyst may be deactivated by impurities or exposure to air.
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the pyrrolidinone effectively, or it may be poorly soluble in the reaction solvent.[6]
-
Suboptimal Ligand (for Pd-catalyzed reactions): The phosphine ligand is crucial for the efficacy of Buchwald-Hartwig amination, and the optimal ligand can be substrate-dependent.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the base to a sufficient extent.[6]
-
Side Reactions: Competing reaction pathways, such as ring-opening of the cyclopropyl group, can consume starting materials and reduce the yield of the desired product.[6][7]
Q4: I am observing a significant amount of starting pyrrolidinone in my crude reaction mixture. What should I do?
A4: Recovery of the starting material indicates an incomplete reaction. Consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The reaction may be kinetically slow. Cautiously increasing the temperature or extending the reaction time can improve conversion.
-
Re-evaluate Your Base: Ensure the base is strong enough and present in a sufficient stoichiometric amount to deprotonate the pyrrolidinone. For lactams, stronger bases like potassium tert-butoxide or sodium bis(trimethylsilyl)amide (NaHMDS) may be necessary.
-
Check Reagent Purity: Impurities in the starting materials, solvent, or cyclopropylating agent can inhibit the catalyst.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, categorized by the synthetic method.
General Troubleshooting for All Methods
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a pre-catalyst if available. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor quality of reagents | Purify starting materials and ensure solvents are anhydrous. | |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or an alkoxide base).[6] | |
| Reaction is Sluggish | Low reaction temperature | Gradually increase the temperature, monitoring for any decomposition of starting materials or product. |
| Low reactivity of the cyclopropylating agent | If using cyclopropyl chloride or bromide, consider switching to the more reactive cyclopropyl iodide.[6] | |
| Formation of Multiple Byproducts | Reaction temperature is too high | Lower the reaction temperature to minimize side reactions. |
| Incorrect stoichiometry | Carefully control the stoichiometry of your reagents. An excess of one reagent can sometimes lead to side reactions. |
Method-Specific Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient transmetalation (with boronic acids) | Ensure the quality of the cyclopropylboronic acid. Consider using a trifluoroborate salt, which can be more stable.[4] |
| Homocoupling of the cyclopropylboronic acid | Optimize the reaction conditions, particularly the choice of ligand and solvent. | |
| Ring-Opened Byproducts | Acidic conditions promoting cyclopropyl ring opening | Ensure the reaction is not acidic. The presence of a suitable base is crucial. Superacidic conditions are known to promote ring opening.[6][7] |
| Formation of Allylic Byproducts | Elimination reaction of cyclopropyl halide | This can occur at high temperatures. If possible, lower the reaction temperature or use a more reactive halide to allow for milder conditions.[2] |
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective. Consider using a preformed palladium-ligand complex. |
| Catalyst inhibition by iodide | If using an aryl iodide, the generated iodide salt can inhibit the catalyst. Using a less polar solvent like toluene can help mitigate this by reducing the solubility of the iodide salt. | |
| Decomposition of Product | Harsh reaction conditions | Some N-cyclopropyl amides can be sensitive to the reaction conditions. Consider lowering the temperature and using a stronger base to facilitate the reaction under milder conditions. |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Cyclopropylation of 2-Pyrrolidinone with Cyclopropylboronic Acid
This protocol is adapted from literature procedures for the N-cyclopropylation of cyclic amides.[8][9]
Materials:
-
2-Pyrrolidinone
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous 1,4-Dioxane
-
Oxygen (balloon)
Procedure:
-
To an oven-dried reaction vessel, add 2-pyrrolidinone (1.0 mmol), cyclopropylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and DMAP (2.0 mmol).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add NaHMDS (2.0 mmol, as a solution in THF or as a solid) to the reaction mixture at room temperature.
-
Replace the inert atmosphere with an oxygen balloon.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Cyclopropylation of 2-Pyrrolidinone with Cyclopropyl Bromide
This protocol is a general procedure based on Buchwald-Hartwig amination principles.[10]
Materials:
-
2-Pyrrolidinone
-
Cyclopropyl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate oven-dried flask, add 2-pyrrolidinone (1.0 mmol) and NaOtBu (1.2 mmol).
-
Evacuate and backfill this flask with argon.
-
Add anhydrous toluene (3 mL) followed by the pre-formed catalyst solution via cannula.
-
Add cyclopropyl bromide (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
General Mechanism for Copper-Catalyzed N-Cyclopropylation
Caption: A simplified catalytic cycle for copper-catalyzed N-cyclopropylation of pyrrolidinone.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in N-cyclopropylation reactions.
References
-
Tsuritani, T., et al. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. The Journal of Organic Chemistry, 73(16), 6441-6444. [Link]
-
Pellicciari, R., et al. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]
-
Engle, K. M., et al. (2018). Chan–Lam N- and O-cyclopropylation (Pfizer collaboration). Molecular Complexity through Catalysis. [Link]
-
Sokolova, O., & Bower, J. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. [Link]
-
Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC. [Link]
-
Li, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]
-
Racine, E., et al. (2013). Direct N -cyclopropylation of secondary acyclic amides promoted by copper. Chemical Communications. [Link]
-
Engle, K. M., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Request PDF. [Link]
-
Zhu, J., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Tanko, J. M., et al. (2007). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. Request PDF. [Link]
-
Zhu, J., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Nguyen, T. H. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health. [Link]
-
Roberts, J. D., & Moyer, W. (1953). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. CaltechAUTHORS. [Link]
-
Reddy, B. V. S., et al. (2017). Palladium-Catalyzed Unactivated C(sp3)–H Bond Activation and Intramolecular Amination of Carboxamides: A New Approach to β-Lactams. ACS Publications. [Link]
-
Sampedro, D., et al. (2010). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Tsuritani, T., et al. (2008). N-cyclopropylation of indoles and cyclic amides with copper(II) reagent. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singh, U., et al. (2021). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. National Institutes of Health. [Link]
-
Wang, C., et al. (2019). Copper-catalyzed synthesis of cyclopropyl bis(boronates) from aryl olefins and carbon monoxide. Organic Chemistry Frontiers. [Link]
-
Nitrosamines Exchange. (2022). Can API with amide should considered a potential candidate for forming nitrosamine impurity. [Link]
-
Nguyen, T. H. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]
-
Li, B., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
Tsuritani, T., et al. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. CNGBdb. [Link]
-
Wang, Y., et al. (2009). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]
-
Nitrosamines Exchange. (2022). N-nitrosoamides - a horse of a different color. [Link]
Sources
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- 3. uwindsor.ca [uwindsor.ca]
- 4. Sci-Hub. Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines / Synfacts, 2010 [sci-hub.box]
- 5. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolution of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Enantiomers
Welcome to the technical support guide for the resolution of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in separating these critical chiral building blocks. This guide is structured into two primary resolution strategies: Enzymatic Kinetic Resolution and Chiral High-Performance Liquid Chromatography (HPLC) Analysis .
Section 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.[1][2][3] This method is often favored for its mild reaction conditions and high enantioselectivity.[1]
Frequently Asked Questions (FAQs): Enzymatic Resolution
Q1: Which enzyme class is most suitable for resolving this compound?
A1: Lipases are the most commonly employed and successful class of enzymes for the kinetic resolution of racemic alcohols and lactams.[1][3][4] Enzymes like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are excellent starting points due to their broad substrate scope and high stability in organic solvents.[3][4][5] The key is the enzyme's ability to differentiate the stereocenter adjacent to the hydroxyl group.
Q2: How does the choice of solvent impact the enantioselectivity and reaction rate?
A2: The solvent plays a crucial role in enzymatic reactions in non-aqueous media.[6] Generally, hydrophobic, non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are preferred.[2][5] These solvents maintain the essential layer of water around the enzyme required for activity while minimizing enzyme denaturation.[7] The solvent can also influence the enzyme's conformation, thereby affecting its enantioselectivity.[5][6] It is often observed that enantioselectivity is higher in eco-friendly solvents like 2-methyltetrahydrofuran (MeTHF) and cyclopentyl methyl ether (CPME).[5]
Q3: What are the best acyl donors for this resolution?
A3: For an irreversible and efficient acylation, activated esters are preferred. Vinyl acetate is a very common and effective choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[2] Isopropenyl acetate is another excellent option.[8] Simple alkyl esters like ethyl acetate can also be used, but the reaction may be reversible.
Q4: How do I monitor the progress of the kinetic resolution?
A4: The reaction should be monitored for both conversion and enantiomeric excess (e.e.) of the substrate and product over time. This is best achieved using chiral HPLC (see Section 2). The goal is to stop the reaction at or near 50% conversion, which theoretically yields the highest possible e.e. for both the unreacted alcohol and the newly formed ester.
Troubleshooting Guide: Enzymatic Resolution
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Enzyme: Improper storage, multiple freeze-thaw cycles, or expiration.[9] 2. Inhibitors in Substrate: The starting racemic material may contain impurities that inhibit the enzyme. 3. Incorrect Solvent: The solvent may be too polar, stripping essential water from the enzyme.[7] 4. Insufficient Water Activity: The enzyme may be too dry. | 1. Verify Enzyme Activity: Use a fresh batch of enzyme or test with a known standard substrate. Ensure storage at the recommended temperature.[9] 2. Purify Substrate: Re-purify the racemic this compound. 3. Solvent Screening: Test a range of non-polar solvents (e.g., hexane, MTBE, toluene).[5] 4. Hydrate Enzyme: If using a lyophilized powder, consider pre-hydrating it by storing it in a humid environment or adding a minuscule amount of buffer to the reaction. |
| Poor Enantioselectivity (Low e.e.) | 1. Suboptimal Enzyme: The chosen lipase may not be selective for this specific substrate. 2. Incorrect Temperature: Temperature can significantly affect enantioselectivity (E-value).[10] 3. Wrong Solvent: The solvent can alter the enzyme's flexibility and active site conformation.[5][6] | 1. Screen Different Lipases: Test a panel of lipases (e.g., CALB, P. cepacia, C. rugosa).[4][11] 2. Optimize Temperature: Run the reaction at different temperatures (e.g., 25°C, 40°C, 50°C). Note that lower temperatures often improve selectivity.[10] 3. Solvent Screening: Evaluate different solvents as enantioselectivity can be highly solvent-dependent.[5] |
| Reaction Stalls Before 50% Conversion | 1. Product Inhibition: The formed ester or the acetaldehyde co-product may be inhibiting the enzyme. 2. Enzyme Denaturation: The enzyme may not be stable under the reaction conditions for extended periods. | 1. Investigate Product Effects: Analyze if adding a small amount of product at the start of the reaction slows it down. If so, consider in-situ product removal. 2. Use Immobilized Enzyme: Immobilized enzymes often exhibit enhanced stability.[3][12] If already using an immobilized form, re-evaluate the reaction conditions (temperature, solvent). |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general starting point for the resolution of (±)-1-Cyclopropyl-4-hydroxypyrrolidin-2-one.
-
Preparation: To a 25 mL flask, add (±)-1-Cyclopropyl-4-hydroxypyrrolidin-2-one (1.0 g, 7.08 mmol).
-
Solvent Addition: Add 10 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Acyl Donor: Add vinyl acetate (1.3 mL, 14.16 mmol, 2.0 equivalents).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (100 mg, 10% w/w of substrate).
-
Reaction: Stir the suspension at 40°C.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot, filter off the enzyme, and dilute with mobile phase for chiral HPLC analysis to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Workup: Once the reaction reaches ~50% conversion, filter to recover the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be readily separated using standard column chromatography.
Visualization of Enzymatic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Section 2: Chiral HPLC Analysis & Troubleshooting
Chiral HPLC is an indispensable tool for determining the enantiomeric purity of your starting material and the products of your resolution.[13][14] The separation relies on differential interactions between the enantiomers and a chiral stationary phase (CSP).[15][16]
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: How do I select the right chiral stationary phase (CSP)?
A1: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely successful for a broad range of compounds, including pyrrolidine derivatives.[16][17] Columns like Chiralcel® OD or Chiralpak® AD are excellent starting points. A systematic screening of several different CSPs is often the most effective approach to find the optimal column.[18]
Q2: What is the difference between normal-phase and reversed-phase chiral chromatography?
A2:
-
Normal-Phase: Uses a non-polar mobile phase, typically hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.[19] This mode often provides better selectivity for many chiral compounds.
-
Reversed-Phase: Uses a polar mobile phase, such as water with acetonitrile or methanol. This is often more convenient but may offer different selectivity. For pyrrolidine derivatives, normal-phase is frequently the first choice.[17]
Q3: Why are acidic or basic additives used in the mobile phase?
A3: Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are used to improve peak shape and resolution.[10] They work by suppressing unwanted ionic interactions between the analyte and residual silanol groups on the silica support, which can cause peak tailing.[10][18] However, be aware that additives can have "memory effects" on the column, impacting future separations.[20]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter.[10] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[10] Conversely, higher temperatures can decrease viscosity and improve peak efficiency. The effect is compound-dependent, so temperature should be optimized (e.g., 15°C, 25°C, 40°C).
Troubleshooting Guide: Chiral HPLC Analysis
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor or No Resolution (Rs < 1.5) | 1. Inappropriate CSP: The selected column does not provide chiral recognition for your analyte. 2. Suboptimal Mobile Phase: The modifier (alcohol) percentage is too high or too low. 3. High Temperature: Reduces chiral recognition interactions.[10] | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose).[15] 2. Optimize Modifier %: Vary the alcohol (e.g., IPA) concentration in 2-5% increments. 3. Lower Column Temperature: Try running the analysis at a lower temperature (e.g., 15°C or 20°C).[10] |
| Peak Tailing | 1. Secondary Silanol Interactions: Unwanted ionic interactions between your analyte and the silica support. 2. Column Overload: Injecting too much sample. 3. Mismatched Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Add a Mobile Phase Modifier: For a potentially basic analyte like a pyrrolidinone, add 0.1% DEA. For acidic analytes, add 0.1% TFA.[10] 2. Reduce Injection Volume/Concentration: Dilute your sample and re-inject. 3. Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the new mobile phase.[20] 2. Mobile Phase Composition Varies: Inconsistent preparation of the mobile phase. 3. Temperature Fluctuations: The column compartment temperature is not stable. | 1. Ensure Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting. 2. Prepare Fresh Mobile Phase: Prepare mobile phases accurately and freshly each day.[21] Use HPLC-grade solvents. 3. Use a Column Thermostat: Ensure the column is kept at a constant, controlled temperature. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[10] 2. Sample Degradation: The analyte may be unstable in the sample solvent. | 1. Run Blanks: Inject a blank (sample solvent only) to diagnose the source of contamination.[10] Use fresh, high-purity solvents.[21] 2. Prepare Samples Freshly: Prepare samples immediately before analysis. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, for example, a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).
-
Initial Mobile Phase: Begin with a standard normal-phase eluent, such as 90:10 (v/v) Hexane/Isopropanol.
-
System Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Use UV detection at a suitable wavelength (e.g., 210 nm).
-
Initial Injection: Inject a solution of the racemic this compound.
-
Optimization:
-
If no separation: Switch to a different column (e.g., Chiralcel® OD-H - cellulose based) and repeat.
-
If poor resolution:
-
Decrease the percentage of IPA (e.g., to 95:5 or 98:2). This generally increases retention and improves resolution.
-
Change the alcohol modifier (e.g., to ethanol).
-
Lower the temperature to 15°C.
-
-
If peaks are tailing: Add 0.1% DEA to the mobile phase.
-
-
Validation: Once baseline resolution (Rs > 1.5) is achieved, validate the method for its intended purpose (e.g., determining e.e.).
Visualization of HPLC Method Development Logic
Caption: A logical workflow for chiral HPLC method development.
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society.
- ResearchGate. (2025, August 6). Practical Enzymatic Resolution of Racemic Alcohols and Amines in Organic Solvents.
- ResearchGate. (n.d.). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- ResearchGate. (2019, March 4). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2015, March 2). What precautions should be kept in our mind, if using chiral column in HPLC?.
- ACS Catalysis. (n.d.). Strategies for Stabilization of Enzymes in Organic Solvents.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- De Gruyter. (n.d.). Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- ACS Publications. (2026, January 15). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters.
- Royal Society of Chemistry. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
- PubMed. (n.d.). [Mechanism of Enzymatic Resistance to Beta-Lactam Antibiotics].
- National Institutes of Health. (2022, September 15). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase.
- ResearchGate. (n.d.). Enzymatic resolution for γ³-lactam (±)-8.
- MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- PubMed. (2011). Immobilization of lipase on poly(N-vinyl pyrrolidone).
- National Institutes of Health. (n.d.). β-Lactamases: A Focus on Current Challenges.
- PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
- MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- PubMed Central. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- PubMed Central. (2021, September 29). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture.
- ChemRxiv. (n.d.). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution.
- PubMed. (n.d.). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].
- MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
- Abcam. (n.d.). Troubleshooting Guide for Enzymatic Assay Kits.
- MDPI. (2022, July 11). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization.
- ResearchGate. (2025, October 16). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
- Thermo Fisher Scientific. (n.d.). Restriction Enzyme Troubleshooting.
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addressing poor solubility of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one in aqueous media
Technical Support Center: Addressing Poor Aqueous Solubility of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Here, we provide a comprehensive resource of troubleshooting strategies and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound is showing poor solubility in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many organic compounds. Initial steps should focus on understanding the compound's properties and exploring simple formulation adjustments. We recommend the following:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Although this compound is not strongly acidic or basic, minor pH adjustments to your aqueous media can sometimes influence solubility.
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of nonpolar drugs.[1][2] Consider using common co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) at low concentrations (e.g., 1-10% v/v).[3][4]
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a higher dissolution rate.[5][6] Simple trituration with a mortar and pestle can be a starting point, followed by more advanced techniques if necessary.
Q2: I've tried basic adjustments with limited success. What are the more advanced formulation strategies I can employ?
A2: For compounds with persistent solubility issues, more advanced techniques are often required. These strategies aim to alter the physicochemical properties of the drug to enhance its interaction with aqueous media. Key approaches include:
-
Surfactant-based Formulations: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic drug molecules and increasing their apparent solubility.[7][8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively masking the drug's hydrophobicity and improving its water solubility.[10][11][12]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[13][14] This can enhance solubility by preventing drug crystallization and improving wettability.
-
Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility.[15][16]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed protocols and troubleshooting advice for the most common and effective solubility enhancement techniques.
Guide 1: Co-solvent Systems
The use of co-solvents is a straightforward and often effective method to increase the solubility of hydrophobic compounds.[1] Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the solute and the solvent.[3]
Experimental Protocol: Screening for an Optimal Co-solvent System
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO or N-Methyl-2-pyrrolidone). N-methyl pyrrolidone (NMP) has been shown to be an efficient solubilizer for many poorly soluble drugs.[17]
-
Co-solvent Selection: Select a panel of pharmaceutically acceptable co-solvents to screen. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin[4]
-
-
Solubility Determination: a. Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v). b. Add an excess amount of this compound to a fixed volume of each co-solvent solution in separate vials. c. Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached. d. After equilibration, centrifuge the samples to pellet the undissolved solid. e. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Example Co-solvent Screening Data
| Co-solvent | Concentration (v/v) | Solubility of this compound (µg/mL) |
| None (Water) | 0% | Baseline Value |
| Ethanol | 10% | Increased Value |
| Ethanol | 20% | Further Increased Value |
| PEG 400 | 10% | Increased Value |
| PEG 400 | 20% | Further Increased Value |
Troubleshooting Co-solvent Approaches
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The drug is supersaturated when the co-solvent concentration is reduced. | Investigate the use of precipitation inhibitors (e.g., polymers like HPMC) in your formulation. |
| Toxicity concerns | The required co-solvent concentration is too high for the intended application. | Explore combinations of co-solvents at lower individual concentrations or consider alternative enhancement strategies. |
Visualization of the Co-solvency Workflow
Caption: Workflow for screening co-solvents to enhance solubility.
Guide 2: Surfactant-Mediated Solubilization
Surfactants enhance solubility by forming micelles that encapsulate hydrophobic drug molecules.[7][18] This is a particularly effective strategy for highly lipophilic compounds.
Experimental Protocol: Determining the Critical Micelle Concentration (CMC) and Drug Solubilization Capacity
-
Surfactant Selection: Choose a range of non-ionic, ionic, or zwitterionic surfactants. Common examples include:
-
Polysorbate 80 (Tween 80)
-
Sodium Dodecyl Sulfate (SDS)
-
Cremophor EL
-
-
CMC Determination (Optional but Recommended): Determine the CMC of each surfactant in your aqueous medium using techniques like surface tensiometry or fluorescence spectroscopy. This helps in understanding the concentration at which micelle formation begins.
-
Solubility Measurement in Surfactant Solutions: a. Prepare a series of surfactant solutions in your aqueous buffer at concentrations both below and above the predetermined CMC. b. Add an excess of this compound to each solution. c. Equilibrate, centrifuge, and analyze the supernatant as described in the co-solvent protocol.
-
Data Analysis: Plot the solubility of your compound as a function of surfactant concentration. A significant increase in solubility is typically observed above the CMC.
Troubleshooting Surfactant Formulations
| Problem | Possible Cause | Suggested Solution |
| Limited solubility increase | The chosen surfactant may not be optimal for your compound. | Screen a wider variety of surfactants with different hydrophilic-lipophilic balance (HLB) values. |
| Foaming or precipitation issues | High concentrations of some surfactants can lead to these physical instabilities. | Optimize the surfactant concentration to be just above the CMC where significant solubilization occurs. |
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are molecular hosts that can encapsulate "guest" molecules like this compound, thereby increasing their aqueous solubility.[10][][20] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceuticals.[12]
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Start with commonly used cyclodextrins like HP-β-CD.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-20% w/v).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Sample Processing and Analysis: Follow the same equilibration, centrifugation, and analysis steps as in the previous protocols.
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the inclusion complex.
Visualization of the Cyclodextrin Complexation Mechanism
Caption: Encapsulation of a drug within a cyclodextrin host cavity.
Troubleshooting Cyclodextrin Complexation
| Problem | Possible Cause | Suggested Solution |
| Low complexation efficiency | Poor fit between the drug molecule and the cyclodextrin cavity. | Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD). |
| Precipitation at high concentrations | The solubility limit of the cyclodextrin or the complex has been exceeded. | Use more soluble cyclodextrin derivatives like HP-β-CD. |
Guide 4: Particle Size Reduction
Reducing the particle size of a drug increases its surface area, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[21][22] For very small particles (nanoparticles), an increase in saturation solubility can also be observed.[5]
Common Techniques for Particle Size Reduction
-
Milling: Techniques like ball milling or jet milling can reduce particle sizes to the micron range.[6][23]
-
High-Pressure Homogenization: This method can produce nanoparticles by forcing a suspension of the drug through a narrow gap at high pressure.
-
Nanonization: This refers to various techniques that produce drug nanoparticles, often in the range of 100-1000 nm.[16]
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Pre-milling: Create a coarse suspension of this compound in an aqueous solution containing stabilizers (surfactants and/or polymers).
-
Homogenization: Process the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles and at a set pressure.
-
Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using techniques like Dynamic Light Scattering (DLS).
-
Stability Assessment: Monitor the particle size over time to assess the physical stability of the nanosuspension.
Troubleshooting Particle Size Reduction
| Problem | Possible Cause | Suggested Solution |
| Inability to achieve desired particle size | Insufficient energy input or inappropriate stabilizers. | Increase homogenization pressure or the number of cycles. Screen different stabilizers to prevent particle aggregation. |
| Crystal growth during storage | Ostwald ripening, where larger particles grow at the expense of smaller ones. | Optimize the stabilizer combination to provide a strong steric or electrostatic barrier on the particle surface. |
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
- Fülöp, Z., & Szabó, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed.
- Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. (n.d.). ResearchGate.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Fülöp, Z., & Szabó, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd..
- Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Pharmaceutical particle size reduction techniques. (2024). IntechOpen.
- Cosolvent. (n.d.). Wikipedia.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.
- Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. (2021). Semantic Scholar.
- Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023). Fitzpatrick.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Möschwitzer, J. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. American Pharmaceutical Review.
- Surfactants and their applications in pharmaceutical dosage form. (n.d.). Slideshare.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Technical Support Center: Improving the Solubility of Phenylpyrrolidinone Compounds. (2025). BenchChem.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (n.d.). PubMed Central.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2025). ResearchGate.
Sources
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- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
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minimizing side-product formation in 1-Cyclopropyl-4-hydroxypyrrolidin-2-one synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one. This molecule is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of side-products that can complicate purification and reduce overall yield.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the challenges of this synthesis and consistently achieve high-purity products. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies to optimize your reaction outcomes.
Section 1: Common Synthetic Pathways & Potential Side-Products
A prevalent and efficient strategy for synthesizing N-substituted 4-hydroxypyrrolidin-2-ones involves a two-step process: (1) Formation of a pyrrolidine-2,4-dione (a tetramic acid derivative) intermediate, followed by (2) a regioselective reduction of the C4-carbonyl group.[3][4] This approach offers good control over the introduction of the N-cyclopropyl group early in the sequence.
However, each step presents opportunities for side-product formation. Understanding these potential pathways is the first step toward prevention.
// Main Pathway Nodes SM [label="Starting Materials\n(e.g., Itaconic Acid derivative + Cyclopropylamine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="1-Cyclopropylpyrrolidine-2,4-dione", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Side Product Nodes SP1 [label="Dehydration Product\n(Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SP2 [label="Ring-Opened Product\n(Amino Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SP3 [label="Over-reduction Product\n(Diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SP4 [label="Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Pathway SM -> Intermediate [label=" Cyclization ", color="#4285F4"]; Intermediate -> Product [label=" Regioselective\n Reduction (e.g., NaBH4) ", color="#4285F4"];
// Edges for Side Reactions Product -> SP1 [label=" Harsh Acid/Heat ", color="#FBBC05"]; Product -> SP2 [label=" Strong Acid/Base ", color="#FBBC05"]; Intermediate -> SP3 [label=" Strong Reducing Agent\n (e.g., LiAlH4) ", color="#FBBC05"]; SM -> SP4 [label=" High Temperature ", color="#FBBC05"]; }
Figure 1: Main synthetic route and common side-product pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is contaminated with a dehydrated byproduct, likely 1-cyclopropyl-1,5-dihydro-2H-pyrrol-2-one. How can I prevent its formation?
A1: This side-product arises from the elimination of the C4-hydroxyl group to form an alkene. This reaction is typically catalyzed by acid and accelerated by heat.
-
Causality: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination, driven by the formation of a conjugated system, yields the undesired alkene.
-
Troubleshooting Steps:
-
pH Control: Ensure that the final work-up and purification steps are conducted under neutral or mildly basic conditions. Avoid prolonged exposure to acidic media (e.g., silica gel chromatography with acidic eluents). If acidic conditions are necessary, keep the temperature low (< 25 °C) and the exposure time minimal.[5]
-
Temperature Management: During distillation or drying, avoid excessive temperatures. The target molecule has a sensitive hydroxyl group; high temperatures can promote elimination even without a strong acid catalyst. Vacuum distillation at the lowest possible temperature is recommended.
-
Choice of Drying Agent: Use neutral drying agents like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using acidic drying agents.
-
Q2: I'm observing a significant amount of a ring-opened product, which I suspect is a derivative of 4-(cyclopropylamino)butanoic acid. What causes this and how can I minimize it?
A2: The pyrrolidinone ring is a cyclic amide, also known as a lactam. Lactams are susceptible to hydrolysis, which cleaves the amide bond and opens the ring. This process can be catalyzed by both strong acids and strong bases, especially with heating.[6][7]
-
Causality: Under basic conditions, hydroxide attacks the electrophilic amide carbonyl, leading to a tetrahedral intermediate that collapses to break the C-N bond. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Troubleshooting Steps:
-
Avoid Extreme pH: Both the cyclization and reduction steps should be performed under conditions that are not strongly acidic or basic. For aqueous work-ups, use saturated sodium bicarbonate or dilute phosphate buffers to maintain a pH between 7 and 8.
-
Minimize Reaction Time and Temperature: Do not let reactions run longer than necessary. Monitor progress closely using TLC or LC-MS. If the reaction requires heat, use the lowest temperature that allows for a reasonable reaction rate.
-
Quenching Strategy: When quenching a reaction (e.g., a reduction using a metal hydride), do so at low temperatures (0 °C or below) and add the quenching agent slowly to control any exotherms and avoid localized pH spikes.
-
Q3: The reduction of my 1-cyclopropylpyrrolidine-2,4-dione intermediate is not selective. I'm isolating the desired 4-hydroxy product, but also a significant amount of the 1-cyclopropylpyrrolidine-2,4-diol (over-reduction product). How can I improve selectivity?
A3: This is a classic problem of chemoselectivity. The C2-amide carbonyl is generally less reactive than the C4-ketone carbonyl, but a powerful reducing agent can reduce both. The key is to use a milder reducing agent that can differentiate between the two functional groups.
-
Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and will readily reduce both ketones and amides. Milder reagents, such as sodium borohydride (NaBH₄), are typically selective for ketones and aldehydes in the presence of amides or esters.[3][4]
-
Troubleshooting Steps:
-
Select the Right Reducing Agent: Switch from strong reducing agents (LiAlH₄, borane) to sodium borohydride (NaBH₄). NaBH₄ is the reagent of choice for this type of regioselective reduction.[3][4]
-
Control Stoichiometry: Use a controlled amount of the reducing agent, typically 1.0 to 1.5 equivalents. Using a large excess will increase the risk of over-reduction.
-
Lower the Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -10 °C). This decreases the overall reactivity of the system and enhances the selectivity of the reducing agent for the more reactive C4-ketone.
-
| Reducing Agent | Typical Substrates | Selectivity for C4-Ketone | Comments |
| LiAlH₄ | Ketones, Esters, Amides, Acids | Poor | Too reactive; will likely reduce both carbonyls. |
| NaBH₄ | Ketones, Aldehydes | Excellent | Recommended. Highly selective for the C4-ketone over the C2-amide.[3][4] |
| DIBAL-H | Esters, Lactones, Nitriles | Moderate | Can reduce amides; selectivity is temperature-dependent and may be poor. |
| Catalytic Hydrogenation | Alkenes, Alkynes, Carbonyls | Moderate to Good | Requires catalyst screening (e.g., Pd, Pt, Rh) and optimization. May be sluggish. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable starting point for the synthesis of this compound?
A1: A robust and frequently used approach begins with the reaction of cyclopropylamine with an itaconic acid derivative (e.g., dimethyl itaconate). This undergoes a Michael addition followed by spontaneous or catalyzed cyclization to form the succinimide precursor, which can then be converted to the target molecule. An alternative, also highly effective, is the cyclization of an N-protected amino acid with Meldrum's acid, followed by N-deprotection and cyclopropylation, and finally reduction.[3]
Q2: Which analytical techniques are best for monitoring reaction progress and identifying the byproducts mentioned?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the relative amounts of reactants, products, and byproducts, along with their molecular weights, which is invaluable for identifying unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are volatile and thermally stable. It can provide excellent separation and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and for characterizing isolated byproducts.
Q3: How critical is stereocontrol in this synthesis, and how can I achieve it?
A3: The C4 carbon in this compound is a stereocenter. If you start with achiral precursors, the reduction of the C4-ketone will produce a racemic mixture (a 50:50 mix of R and S enantiomers). For many pharmaceutical applications, a single enantiomer is required.[1] To achieve stereocontrol, you can:
-
Use a Chiral Reducing Agent: Employing a stereoselective reducing agent, such as a borane complexed with a chiral ligand (e.g., (R)- or (S)-CBS reagent), can selectively produce one enantiomer.
-
Enzymatic Reduction: Biocatalysis using specific ketoreductase enzymes can offer exceptionally high enantioselectivity.
-
Start with a Chiral Precursor: Begin the synthesis with a chiral starting material, such as L- or D-aspartic acid, to set the stereochemistry early in the synthetic sequence.
Section 4: Recommended Experimental Protocol
This protocol describes a reliable two-step synthesis starting from commercially available N-Boc-L-aspartic acid anhydride, which sets the stereochemistry for the (S)-enantiomer.
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// Edges Start -> Intermediate_Formation [label=" Stir at 0 °C to RT ", color="#4285F4"]; Intermediate_Formation -> Deprotection [label=" Isolate Intermediate ", color="#4285F4"]; Deprotection -> Workup [label=" Monitor by LC-MS ", color="#4285F4"]; Workup -> Final_Product [label=" Characterize by NMR ", color="#4285F4"]; }
Figure 2: Recommended two-step experimental workflow.
Step 1: Synthesis of (S)-1-cyclopropyl-4-(tert-butoxycarbonylamino)pyrrolidin-2,5-dione
-
To a stirred solution of N-Boc-L-aspartic acid anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add cyclopropylamine (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting anhydride.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude succinimide intermediate, which can often be used in the next step without further purification.
Step 2: Regioselective Reduction to (S)-1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Note: This step combines deprotection and reduction, though they can be performed sequentially.
-
Dissolve the crude intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C and stir for 1 hour to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
Dissolve the resulting crude amine salt in methanol (0.3 M) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2-3 hours. Monitor the reduction by LC-MS.
-
Once the reaction is complete, carefully quench by the slow, dropwise addition of water at 0 °C.
-
Adjust the pH to ~8 with saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/methanol) to afford the pure this compound.
References
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
-
Bornscheuer, U. T., & Huisman, G. W. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Minimizing side reactions in the synthesis of functionalized pyrrolines.
-
Zuo, Z., et al. (2020). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. Retrieved from [Link]
-
Hoshino, Y., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. Retrieved from [Link]
-
Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Scope of the Ring Opening of Pyrrolidines a. Retrieved from [Link]
-
Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. Retrieved from [Link]
-
Generic Vendor. (n.d.). (S)-(-)-4-Hydroxy-2-pyrrolidinone. Retrieved from [Link]
-
Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. mdpi.com [mdpi.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key intermediate in pharmaceutical development. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested insights to help you navigate the challenges of scaling up this important synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of 4-hydroxypyrrolidin-2-one derivatives often involves multi-step processes.[1][2] A common strategy begins with the synthesis of pyrrolidine-2,4-diones from N-protected amino acids, such as N-Boc-alanine or N-Boc-valine, through a Meldrum's acid-mediated reaction and subsequent tetramic acid cyclization.[1][2] The resulting tetramic acids can then undergo regioselective reduction, for example with sodium borohydride (NaBH4), to yield the desired 4-hydroxypyrrolidin-2-one.[1][2] The N-cyclopropyl group is typically introduced via alkylation of the pyrrolidinone nitrogen.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a solid at room temperature.[3] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [4] |
| Molecular Weight | 141.17 g/mol | |
| InChI Key | RCKOGCBGTKIOBL-UHFFFAOYSA-N | [4] |
| Appearance | Solid | [3] |
Q3: What are the primary safety concerns associated with the synthesis of this compound?
A3: The target compound, 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] The hazard statement is H301 (Toxic if swallowed). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
II. Troubleshooting Guide: Scaling Up Synthesis
Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale introduces a new set of challenges that are often not apparent at smaller scales.[5][6] This section provides a detailed guide to troubleshooting common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
The isolated yield of the final product is significantly lower than expected based on small-scale experiments.
-
Reaction monitoring (e.g., by TLC, HPLC, or NMR) indicates the presence of unreacted starting materials even after extended reaction times.
Potential Causes & Solutions:
-
Inefficient Mixing: What works in a small flask with a magnetic stir bar may be inadequate in a large reactor.[6] Poor mass transfer can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Transition to a mechanical stirrer with an appropriately designed impeller (e.g., anchor, turbine) to ensure efficient mixing in larger volumes. The choice of stirrer will depend on the viscosity of the reaction mixture.
-
-
Poor Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.[6] This can lead to thermal gradients, with some parts of the reaction mixture being too hot or too cold.
-
Solution: Utilize a reactor with a jacketed heating/cooling system and an internal temperature probe to accurately monitor and control the bulk reaction temperature. For highly exothermic or endothermic steps, consider slower addition of reagents to manage heat flow.
-
-
Stoichiometry and Reagent Addition: On a larger scale, the order and rate of reagent addition can become more critical.
-
Solution: For reactions sensitive to concentration, consider slow, controlled addition of one reagent to the other using a syringe pump or an addition funnel. This is particularly important for steps like alkylation to avoid side reactions.[7]
-
Problem 2: Formation of Impurities
Symptoms:
-
The final product is contaminated with one or more significant impurities, as identified by analytical techniques.
-
Purification by crystallization or chromatography is difficult and leads to significant product loss.
Potential Causes & Solutions:
-
Side Reactions: Minor side reactions that are negligible at a small scale can become significant sources of impurities when scaling up.[6] For pyrrolidinone synthesis, potential side reactions include over-alkylation or the formation of furan byproducts.[7]
-
Solution:
-
pH Control: Maintain a neutral or weakly acidic pH to minimize the formation of furan byproducts. Avoid strong mineral acids.[7]
-
Protecting Groups: The use of protecting groups, such as a tert-butoxycarbonyl (Boc) group on the nitrogen, can prevent unwanted side reactions during certain synthetic steps.[1][2]
-
Catalyst Selection: When applicable, choose a catalyst that is highly selective for the desired transformation. Transition metal catalysts, for example, can offer high selectivity in the synthesis of nitrogen-containing heterocycles.[8]
-
-
-
Impurity Amplification: Impurities present in the starting materials can be carried through the synthesis and become concentrated in the final product.
-
Solution: Ensure the purity of all starting materials and solvents before beginning the synthesis. Recrystallization or distillation of starting materials may be necessary.
-
Problem 3: Difficulties with Product Isolation and Purification
Symptoms:
-
The product does not crystallize as expected.
-
The product forms an oil or a gum, making it difficult to handle.
-
Column chromatography is not a viable purification method at a larger scale.
Potential Causes & Solutions:
-
Solvent Choice for Crystallization: The optimal solvent for crystallization can change with scale.
-
Solution: A systematic solvent screen is recommended. For 4-hydroxy-2-pyrrolidinone derivatives, alcohols such as ethanol, methanol, or propanol, as well as nitriles like acetonitrile, have been shown to be effective for recrystallization and can significantly improve optical purity.[9]
-
-
Polymorphism: The crystalline form of the product can be affected by the conditions of crystallization, which can be more variable at a larger scale.[5]
-
Solution: Carefully control the rate of cooling, agitation, and solvent composition during crystallization to ensure consistent formation of the desired polymorph.
-
-
Work-up Procedure: Aqueous work-up procedures can sometimes lead to emulsions or incomplete phase separation at a larger scale.
-
Solution: Optimize the work-up procedure by adjusting the pH, adding brine to break emulsions, or using a different extraction solvent.
-
III. Experimental Workflow & Visualization
Generalized Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 4-hydroxypyrrolidin-2-one derivatives, which can be adapted for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic Flow
When encountering issues during scale-up, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical flow for diagnosing and resolving common problems.
Caption: A logical workflow for troubleshooting scale-up synthesis issues.
IV. References
-
Preventing side reactions in pyrrolidine synthesis - Benchchem. (n.d.). Retrieved from
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. (2025, September 25). Retrieved from
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. (n.d.). Retrieved from
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021, July 14). Retrieved from
-
1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one - ChemScene. (n.d.). Retrieved from
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (n.d.). Retrieved from
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). Retrieved from
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (n.d.). Retrieved from
-
1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one - PubChemLite. (n.d.). Retrieved from
-
This compound (C7H11NO2) - PubChemLite. (n.d.). Retrieved from
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. (2022, April 30). Retrieved from
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025, October 16). Retrieved from
-
1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich. (n.d.). Retrieved from
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (n.d.). Retrieved from
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). Retrieved from
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Journal. (2022, April 30). Retrieved from
-
2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook. (2024, March 11). Retrieved from
-
EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents. (n.d.). Retrieved from
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC - NIH. (n.d.). Retrieved from
-
1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich. (n.d.). Retrieved from
-
US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. (n.d.). Retrieved from
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (n.d.). Retrieved from
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 3. 1-Cyclopropyl-4-hydroxy-2-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Refining Analytical Methods for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Metabolites
Welcome to the technical support center for the bioanalysis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the complex challenges encountered during method development and sample analysis. Our focus is on providing robust, validated solutions and explaining the scientific principles behind each experimental choice.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise during the planning and development of an analytical method for this specific class of compounds.
Q1: What is the most effective liquid chromatography (LC) strategy for retaining and separating this compound and its polar metabolites?
A1: Due to the high polarity imparted by the hydroxyl group and the lactam ring, this compound and its likely metabolites are often poorly retained on traditional C18 reversed-phase (RP) columns, even with highly aqueous mobile phases.[1] The most robust and effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC) .[2][3]
-
Causality & Expertise: HILIC utilizes a polar stationary phase (e.g., amide, amino, or unbonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] The retention mechanism involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[5] More polar analytes, like our target compound, are more strongly retained. This is the reverse of what occurs in RP chromatography, providing a powerful tool for separating compounds that would otherwise elute in the void volume.[4] For mass spectrometry (MS) detection, the high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the source, often leading to a significant enhancement in sensitivity compared to RP-LC.[2][5]
Q2: What are the recommended starting points for sample preparation from biological matrices like plasma or urine?
A2: The choice between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the required cleanliness of the extract, desired recovery, and throughput.
-
Solid Phase Extraction (SPE): For a polar analyte in a polar matrix (like plasma or urine), a polar SPE phase is recommended.[6] This could involve using a normal-phase sorbent like unbonded silica or cyanopropyl.[7][8] The strategy involves adsorbing the polar analyte from the sample and then eluting it with a more polar solvent.[9] Alternatively, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can provide superior selectivity and cleanup.
-
Liquid-Liquid Extraction (LLE): LLE is a viable, cost-effective alternative.[10] Given the analyte's polarity, you would use a relatively polar organic solvent that is immiscible with water, such as ethyl acetate . This approach has been successfully used for similar hydroxy-pyrrolidinone structures.[11] To improve partitioning into the organic phase, you may need to adjust the pH of the aqueous sample or use a "salting-out" effect by adding salts like ammonium sulfate.
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative to LC-MS for this analysis?
A3: GC-MS is generally not suitable for the direct analysis of this compound due to its low volatility and high polarity. However, it can be a powerful technique after chemical derivatization .[12][13]
-
Expertise & Causality: Derivatization is a chemical reaction used to make the analyte more volatile and thermally stable.[12] For this compound, a two-step process is recommended:
-
Methoximation: This step targets the keto group in the pyrrolidinone ring, converting it into an oxime. This is crucial to prevent the formation of multiple derivative products from a single analyte due to tautomerization.[14][15]
-
Silylation: Following methoximation, a silylating agent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is used.[14] This reagent replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, which dramatically increases volatility and reduces polarity, making the compound suitable for GC analysis.[15][16]
-
Q4: How can I ensure the stability of the analyte during sample collection, storage, and processing?
A4: The β-lactam ring within the pyrrolidinone structure can be susceptible to hydrolysis (ring-opening), especially under non-neutral pH conditions or elevated temperatures.[17][18]
-
Trustworthiness & Validation: Method validation must include rigorous stability assessments as mandated by regulatory bodies like the FDA.[19][20]
-
Collection & Handling: Collect samples using appropriate anticoagulants (e.g., K2-EDTA for plasma) and process them promptly at low temperatures (e.g., on an ice bath).
-
Storage: Store all biological samples, stock solutions, and quality control (QC) samples at ≤ -70°C for long-term stability.
-
Freeze-Thaw Stability: Evaluate analyte stability after multiple freeze-thaw cycles (typically 3-5 cycles) to simulate sample retrieval from storage.[20]
-
Bench-Top Stability: Assess stability in the biological matrix at room temperature for a period that mimics the expected sample preparation time.
-
Post-Preparative Stability: Confirm that the processed samples (the final extracts in the autosampler vial) are stable for the duration of the analytical run.[20] Recent studies on other β-lactams show that degradation can be significant over 24 hours even at room temperature.[21][22][23]
-
Troubleshooting Guides
This section provides solutions to specific, common problems encountered during method optimization.
Problem 1: Poor Analyte Recovery During Solid Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Analyte Breakthrough | Cause: The wash solvent is too strong (too similar in polarity to the elution solvent), causing the analyte to be washed off the sorbent along with interferences. Solution: Decrease the polarity of the wash solvent. For a normal-phase sorbent, this means using a less polar organic solvent (e.g., switch from 50:50 ethyl acetate:hexane to 20:80). This increases the retention of the polar analyte while still removing non-polar matrix components. |
| Incomplete Elution | Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the SPE sorbent. Solution: Increase the polarity of the elution solvent. For a normal-phase sorbent, add a small percentage of a very polar solvent like methanol or isopropanol to your primary elution solvent (e.g., switch from 100% ethyl acetate to 95:5 ethyl acetate:methanol). This stronger solvent will more effectively displace the analyte from the active sites of the sorbent.[7] |
| Suboptimal Sample pH | Cause: The charge state of the analyte can significantly affect its retention on certain sorbents. Solution: Adjust the pH of the sample before loading it onto the SPE cartridge. Although this compound is neutral, its metabolites may be acidic or basic. Experiment with pH adjustments to ensure the analyte is in a neutral state for optimal retention on polar or reversed-phase sorbents. |
Problem 2: Significant Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS
| Potential Cause | Troubleshooting Step & Scientific Rationale |
| Co-elution of Phospholipids | Cause: Phospholipids from plasma or serum are notorious for causing ion suppression in ESI-MS and can co-elute with analytes.[24] Solution 1 (Chromatographic): Optimize the LC gradient to separate the analyte from the phospholipid elution region. Often, a shallow gradient or an isocratic hold after the analyte elutes can help. Solution 2 (Sample Prep): Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or other targeted removal plates.[24] Alternatively, a well-designed LLE can leave the majority of phospholipids in the aqueous layer.[25] |
| High Salt Concentration | Cause: Non-volatile salts from buffers or the biological matrix can accumulate in the MS source, leading to signal suppression and instrument contamination. Solution: Ensure the sample preparation method effectively removes salts. If using SPE, include a wash step with water or a low-percentage organic solvent to remove salts before eluting the analyte. If high salt is unavoidable, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to salt-induced matrix effects than ESI.[26] |
| Poor Ionization Efficiency | Cause: The mobile phase composition is not optimal for analyte ionization. Solution: Optimize the mobile phase additives. For positive ion mode ESI, adding a small amount of an acid like formic acid (0.1%) can promote protonation. For HILIC, buffers like ammonium formate or ammonium acetate are often used as they are volatile and soluble in high organic content mobile phases, aiding in consistent ionization.[4] |
Visualized Workflows & Diagrams
A clear workflow is essential for reproducible results. The following diagrams illustrate key processes in the analysis of this compound metabolites.
Caption: High-level workflow for metabolite analysis.
Caption: Decision tree for troubleshooting matrix effects.
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be further optimized and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
This protocol is designed for the cleanup and concentration of this compound from a plasma matrix.
-
Cartridge Conditioning:
-
Condition a polar SPE cartridge (e.g., 100 mg Silica or Diol) by passing 1 mL of methanol, followed by 1 mL of methyl tert-butyl ether (MTBE). Do not allow the sorbent bed to dry.
-
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 50 µL of internal standard (IS) solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
-
Sample Loading:
-
Load the supernatant from the previous step onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through at a rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of MTBE to remove non-polar interferences like lipids. Dry the sorbent bed thoroughly under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 95:5 (v/v) ethyl acetate:methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water (the initial mobile phase for HILIC analysis). Vortex to ensure complete dissolution. The sample is now ready for injection.
-
Protocol 2: HILIC-MS/MS Method Parameters
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.
| Parameter | Setting |
| LC System | UHPLC System |
| Column | Amide-bonded HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 6.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 500°C |
| MRM Transitions | To be determined by infusing pure standards of the analyte and its metabolites. |
References
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66-82. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Tolgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1766, 466599. Retrieved from [Link]
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Dunn, W. B., & Winder, C. L. (2003). The major derivatization steps in metabolic profiling by GC/MS. Metabolomics: The Analysis of Small Molecules in Biological Systems, 16, 57-73. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Retrieved from [Link]
-
Hawach Scientific. (2023). Knowledge About Normal Phase Solid Phase Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Solid-phase extraction. Retrieved from [Link]
-
Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 914-919. Retrieved from [Link]
-
Li, W., & Tse, F. L. S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 37(8), 544-553. Retrieved from [Link]
-
University of York. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
Careri, M., et al. (2002). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 774(1), 143-150. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. Retrieved from [Link]
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01399-23. Retrieved from [Link]
-
Liu, G., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1181-1184. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3). Retrieved from [Link]
-
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
Rees, C. D., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
- Broughton, D. B., & Asselin, G. F. (1969). U.S. Patent No. 3,451,925. Washington, DC: U.S. Patent and Trademark Office.
-
Rees, C. D., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2010). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Bioanalysis & Biomedicine, 2(5), 112-118. Retrieved from [Link]
-
Bansal, S. K., & DeStefano, A. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance. AAPS PharmSciTech, 8(1), E1-E7. Retrieved from [Link]
-
Requejo, P. F., et al. (2015). Application of Pyrrolidinium-Based Ionic Liquid as Solvent for the Liquid Extraction of Benzene from Its Mixtures with Aliphatic Hydrocarbons. Industrial & Engineering Chemistry Research, 54(4), 1342-1349. Retrieved from [Link]
-
Gries, J., et al. (1985). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 422-426. Retrieved from [Link]
-
D'Amato, R. F., et al. (1988). Degradation of beta-lactam antibiotics. Journal of Clinical Microbiology, 26(11), 2292-2295. Retrieved from [Link]
-
Requejo, P. F., et al. (2015). Application of Pyrrolidinium-Based Ionic Liquid as Solvent for the Liquid Extraction of Benzene from Its Mixtures with Aliphatic Hydrocarbons. Industrial & Engineering Chemistry Research, 54(4), 1342-1349. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Retrieved from [Link]
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Technical Support Center: Enhancing Cell Permeability of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Cyclopropyl-4-hydroxypyrrolidin-2-one and encountering challenges with its cell permeability. As Senior Application Scientists, we have curated this resource to provide not only protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Compound Profile: this compound
Before troubleshooting, it is critical to understand the physicochemical properties of the molecule . These properties are the primary determinants of its behavior in biological systems.
| Property | Value | Implication for Permeability |
| Molecular Formula | C₇H₁₁NO₂[1] | - |
| Molecular Weight | 141.17 g/mol | Excellent. Well below the 500 Da threshold suggested by Lipinski's Rule of 5, minimizing size as a barrier. |
| Predicted XlogP | -0.6 to -0.4[1][2] | Major Challenge. A negative logP value indicates high hydrophilicity (low lipophilicity), which is a primary reason for poor passive diffusion across the lipid-rich cell membrane.[3] |
| Hydrogen Bond Donors | 1 (from -OH group) | Contributes to high polar surface area (PSA) and hydrophilicity, reducing permeability.[4] |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH groups) | Contributes to high PSA and hydrophilicity, reducing permeability.[4] |
The initial analysis strongly suggests that the primary obstacle to cell permeability for this compound is its high polarity and low lipophilicity , driven by the hydroxyl group and the lactam structure.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with compounds like this compound.
Q1: My initial cell-based assays show low activity for my compound. I suspect poor cell permeability. What's the first step to confirm this?
A1: Your suspicion is well-founded given the compound's hydrophilic nature. The first step is to quantitatively measure its permeability using standardized in vitro assays. This moves you from assumption to data-driven troubleshooting. The two industry-standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[5][6]
-
PAMPA: This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7] It is an excellent first-line screen to isolate and evaluate passive transport potential.[8]
-
Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[9][10] It is considered the gold standard as it evaluates both passive diffusion and active transport mechanisms, including efflux.[10]
We recommend starting with PAMPA due to its speed and cost-effectiveness to quickly confirm if passive diffusion is a major hurdle.
Q2: My PAMPA results confirmed very low permeability. What does this definitively tell me?
A2: A low PAMPA result is a clear indicator of poor passive transcellular permeability .[11] Because the PAMPA model lacks transporters and metabolic enzymes, it isolates the compound's intrinsic ability to cross a lipid bilayer.[7] This result, combined with the compound's known physicochemical properties (negative XlogP), confirms that its hydrophilicity is the primary barrier. At this point, you have two strategic paths: modify the molecule (medicinal chemistry) or enhance its delivery (formulation).
Q3: I proceeded to a Caco-2 assay and the permeability from the apical to basolateral (A-B) side is low. However, the permeability from the basolateral to apical (B-A) side is high. What is happening?
A3: You have likely identified an active efflux mechanism. Caco-2 cells express various efflux transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the cell.[12][13]
The key metric to calculate here is the Efflux Ratio (ER) : ER = Papp(B-A) / Papp(A-B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[6][14] The molecule may be getting into the cell to some extent, but it is being actively removed, resulting in low net intracellular concentration.
Q4: How can I confirm that my compound is a substrate for a specific efflux pump like P-gp?
A4: To confirm P-gp involvement, you should run the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[10][12] If your compound is a P-gp substrate, you will observe a significant reduction in the B-A permeability and a corresponding decrease in the efflux ratio when the inhibitor is present. This is because the inhibitor is occupying the pump, preventing it from effluxing your compound.[6]
Q5: What are the main strategies I can use to overcome the poor permeability of this compound?
A5: The strategies fall into two major categories: Medicinal Chemistry Approaches and Formulation-Based Approaches.
-
Medicinal Chemistry Approaches:
-
Prodrug Strategy: This is the most direct and often most effective method for a molecule like this. By masking the polar hydroxyl group with a lipophilic, bioreversible promoiety (e.g., creating an ester), you can dramatically increase lipophilicity and, therefore, passive diffusion.[15][16][17] The promoiety is later cleaved by intracellular enzymes (like esterases) to release the active parent compound.[18]
-
Structural Modification: While more complex, minor structural changes that reduce the hydrogen bonding capacity without compromising target engagement can also improve permeability.[19][20]
-
-
Formulation-Based Approaches:
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly open tight junctions or disrupt the cell membrane to allow for greater drug passage.[21][22]
-
Lipid-Based Formulations: Encapsulating the compound in systems like solid lipid nanoparticles (SLNs), nanoemulsions, or liposomes can help it cross the membrane.[23][24][25]
-
The choice of strategy depends on the stage of your research, resources, and whether structural modification is permissible.
Troubleshooting Guides & Experimental Protocols
Guide 1: Strategic Workflow for Permeability Assessment
This workflow provides a logical path from initial problem to solution.
Caption: A decision-making workflow for diagnosing permeability issues.
Guide 2: Implementing a Prodrug Strategy
The hydroxyl group at the 4-position is the ideal handle for a prodrug modification. Creating a simple ester prodrug is a validated strategy to mask this polar group.[17]
Caption: The mechanism of an ester prodrug strategy to enhance permeability.
Experimental Consideration: When designing the ester promoiety, consider both lipophilicity and steric hindrance. A simple acetyl ester is a good starting point. For slower, more sustained release, a bulkier group like a pivaloyl ester can be considered. The goal is to create a derivative that is lipophilic enough to cross the membrane but is still a good substrate for intracellular esterases.
Guide 3: Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Objective: To determine the effective permeability (Pe) of this compound via passive diffusion.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lecithin in dodecane solution (e.g., 4%)[26]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[11]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.[11][26]
-
Prepare Dosing Solutions:
-
Load Donor Plate: Add 200 µL of your test compound and control dosing solutions to the donor plate wells.[26]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate. Cover to prevent evaporation.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 16-18 hours) with gentle shaking.[8][26]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for volumes, surface area, and incubation time.[26] Compounds are typically classified as follows:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Medium Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This protocol is for assessing both passive permeability and active efflux.
Objective: To determine the apparent permeability (Papp) of this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compound, high/low permeability controls (e.g., Antipyrine/Atenolol), and efflux control (e.g., Talinolol).[14]
-
Monolayer integrity markers: Lucifer Yellow or a TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[14]
-
-
Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer.
-
TEER: Measure the electrical resistance across the monolayer. Values should be ≥ 200 Ω·cm².[28]
-
Lucifer Yellow: Alternatively, assess the leakage of the membrane-impermeable dye Lucifer Yellow. Leakage should be < 2%.[12] Do not use monolayers that fail this quality control step.
-
-
Assay Preparation:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
Equilibrate the cells in transport buffer for ~30 minutes in the incubator.
-
-
Permeability Measurement (A-B):
-
Prepare the dosing solution of your test compound and controls in the transport buffer.
-
Remove the buffer from the apical (top) chamber and replace it with the dosing solution (e.g., 300 µL).
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1200 µL).[28]
-
Take a sample from the donor (apical) chamber at t=0.
-
-
Permeability Measurement (B-A):
-
In a separate set of wells, perform the reverse experiment.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[28]
-
Take a sample from the donor (basolateral) chamber at t=0.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[10]
-
Sample Collection: After incubation, collect samples from both the donor and receiver chambers of all wells.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) .[14]
-
ER < 2: No significant efflux. Low A-B permeability is likely due to poor passive diffusion.
-
ER > 2: Indicates active efflux is occurring.
-
References
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Caco2 assay protocol. In Vitro ADMET Laboratories, LLC. [Link]
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Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]
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Caco-2 permeability assay. Creative Bioarray. [Link]
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Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. [Link]
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Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. [Link]
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Caco-2 Permeability Assay. Evotec. [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]
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The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
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Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. [Link]
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High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. SpringerLink. [Link]
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1-cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one. PubChem. [Link]
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This compound (C7H11NO2). PubChem. [Link]
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A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate. [Link]
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3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. PubMed. [Link]
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Validation & Comparative
Unambiguous Structural Confirmation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one: A Comparative Guide to X-ray Crystallography and Complementary Analytical Techniques
For researchers, scientists, and drug development professionals, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The seemingly subtle distinctions in stereochemistry and conformation can have profound impacts on a compound's biological activity, safety profile, and intellectual property standing. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of the novel compound 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, with a primary focus on the gold-standard method of single-crystal X-ray crystallography.
While no crystallographic data for this compound is currently available in the public domain, this guide will leverage data from structurally analogous compounds to illustrate key principles and provide a robust framework for its eventual analysis. We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive nature of X-ray crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can ascertain bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy. This technique is crucial for understanding the structure of a wide range of materials, from small organic molecules to large biomolecules and complex inorganic compounds.[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision.
Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Experimental Protocol for Crystallization
Growing a high-quality single crystal is often the most challenging step. The following protocol outlines common techniques for the crystallization of small organic molecules.
-
Material Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection:
-
Choose a solvent in which the compound is moderately soluble.
-
If the compound is too soluble, crystal growth may be poor, resulting in small crystals.
-
Conversely, if the compound is poorly soluble, it may be difficult to achieve the necessary concentration for crystallization.
-
-
Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[3][4]
-
Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble.
-
The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a "good" solvent.
-
Carefully layer a "poor" solvent on top of the solution, creating a distinct interface.
-
Crystals will form at the interface as the solvents slowly mix.[3]
-
-
Data Interpretation: A Glimpse into the Molecular Architecture
While we await the experimental crystal structure of this compound, we can draw inferences from analogous structures. For instance, the X-ray crystal structure of a related cyclopropane-containing molecule, cyclopropane 8a, reveals key conformational features that we might expect to observe.[5] The cyclopropyl group's rigid, triangular geometry will impose significant steric constraints on the molecule, influencing the puckering of the pyrrolidinone ring and the orientation of the hydroxyl group.
Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[6][7][8] One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information about the chemical environment of each atom.
Figure 2: NMR Spectroscopy Workflow for Structural Elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for confirming the elemental composition of a molecule with high accuracy.[9][10][11][12] By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the molecular formula. Tandem mass spectrometry (MS/MS) provides additional structural information through the analysis of fragmentation patterns.[13][14]
Computational Modeling
In the absence of experimental data, computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the likely three-dimensional structure and conformational preferences of a molecule.[15][16][17][18] These models can predict molecular geometries, energies, and other properties, guiding experimental design and aiding in the interpretation of spectroscopic data.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Provides definitive structural proof.[1] | Requires a single, high-quality crystal; not suitable for amorphous solids or oils.[1] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships (NOESY).[6][7][8] | Provides detailed information about the molecule in solution; non-destructive. | Does not provide precise bond lengths and angles; can be complex for large molecules. |
| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. Fragmentation patterns provide structural clues.[9][10][11][12] | High sensitivity; requires very small sample amounts. | Does not provide stereochemical information; isomers can be difficult to distinguish. |
| Computational Modeling (DFT) | Predicted 3D structure, conformational energies, electronic properties.[15][16][17][18] | No experimental sample required; can explore hypothetical structures. | Predictions are theoretical and require experimental validation; accuracy depends on the level of theory and basis set used. |
Conclusion
The definitive structural confirmation of this compound will ultimately rely on single-crystal X-ray crystallography. This technique provides an unambiguous and high-resolution view of the molecule's three-dimensional architecture. However, in the journey towards obtaining suitable crystals, NMR spectroscopy and high-resolution mass spectrometry are indispensable tools for confirming the compound's identity and connectivity. Computational modeling further complements these experimental techniques by providing theoretical insights that can guide and rationalize experimental observations. A multi-faceted approach, leveraging the strengths of each of these techniques, represents the most robust and efficient strategy for the comprehensive structural characterization of novel chemical entities.
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A Comparative Analysis of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one and its 3-hydroxy Isomer: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the subtle shift of a single functional group can dramatically alter the biological and physicochemical properties of a molecule. This guide provides a detailed comparative analysis of two positional isomers: 1-Cyclopropyl-4-hydroxypyrrolidin-2-one and 1-Cyclopropyl-3-hydroxypyrrolidin-2-one. While both molecules share the same molecular formula and core structure, the placement of the hydroxyl group on the pyrrolidinone ring is a critical determinant of their potential as scaffolds in drug development. This document synthesizes the available information on these isomers and proposes experimental workflows for a comprehensive head-to-head evaluation.
Structural and Physicochemical Landscape
The fundamental difference between these two isomers lies in the position of the hydroxyl group on the pyrrolidinone ring. This seemingly minor variation can significantly influence key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1-Cyclopropyl-3-hydroxypyrrolidin-2-one |
| Molecular Formula | C₇H₁₁NO₂[1] | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol [1] | 141.17 g/mol |
| 2D Structure | ||
| SMILES | C1CC1N2CC(C(C2)=O)O | C1CC1N2C(CC(C2)O)=O |
| Predicted XlogP | -0.6[2] | -0.2[3] |
| Predicted TPSA | 49.77 Ų | 49.77 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Safety Information | Acute Toxicity (Oral): Category 3[1] | Data not readily available |
Expert Insight: The predicted XlogP values suggest that both isomers are relatively hydrophilic, a favorable characteristic for aqueous solubility. However, the slightly higher XlogP of the 3-hydroxy isomer may indicate a subtle increase in lipophilicity, which could influence its membrane permeability and interaction with hydrophobic pockets of target proteins. The identical Topological Polar Surface Area (TPSA) suggests that both molecules may have similar potential for blood-brain barrier penetration, although experimental validation is crucial.
Synthesis and Chemical Reactivity
The synthesis of these hydroxypyrrolidinone derivatives can be approached through several established routes in organic chemistry.
General Synthetic Strategies
A common approach involves the multi-step synthesis from readily available starting materials. For instance, the synthesis of 4-hydroxypyrrolidin-2-ones can be achieved from tetramic acid intermediates.[4] This typically involves the cyclization of N-protected amino acids followed by regioselective reduction.[4]
For the 3-hydroxy isomer, synthetic routes may involve the cyclization of cyclopropylamine with carbonyl compounds, followed by the introduction of the hydroxyl group.[5] Ring-contraction strategies from piperidine derivatives have also been reported as a viable method.[5]
The reactivity of these isomers is largely dictated by the hydroxyl and lactam functionalities. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile, while the lactam is susceptible to hydrolysis under acidic or basic conditions. The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions.[5]
Biological Activity and Therapeutic Potential: A Tale of Two Isomers
The positioning of the hydroxyl group is anticipated to have a profound impact on the biological activity of these isomers by influencing their ability to form key interactions with biological targets.
1-Cyclopropyl-3-hydroxypyrrolidin-2-one: An Emerging Scaffold
There is emerging interest in the biological activities of the 3-hydroxy isomer. It has been investigated for its potential antimicrobial and antiviral properties.[5] The unique three-dimensional arrangement of the cyclopropyl and hydroxyl groups may facilitate specific interactions with enzymes or receptors involved in microbial or viral life cycles.[5] Its role as a building block for more complex bioactive molecules is also an area of active exploration.[5]
This compound: An Unexplored Frontier
In stark contrast to its 3-hydroxy counterpart, there is a notable absence of published data on the biological activity of this compound. While it is commercially available for research purposes, its potential therapeutic applications remain largely unexplored.[1] This presents a significant opportunity for researchers to investigate its bioactivity profile. The pyrrolidinone core is a common motif in a wide range of biologically active compounds, suggesting that this isomer may also possess interesting pharmacological properties.
Proposed Experimental Workflows for a Comprehensive Comparative Analysis
To address the current knowledge gap and to objectively compare the performance of these two isomers, the following experimental protocols are proposed. These workflows are designed to provide a holistic understanding of their physicochemical properties, biological activities, and pharmacokinetic profiles.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties is essential for rational drug design.
Protocol 1: Determination of Aqueous Solubility and Lipophilicity
-
Objective: To experimentally determine and compare the aqueous solubility and lipophilicity (LogD) of the two isomers.
-
Methodology:
-
Solubility: Prepare saturated solutions of each isomer in phosphate-buffered saline (PBS) at pH 7.4. After equilibration, quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Lipophilicity (LogD): Employ the shake-flask method using n-octanol and PBS at pH 7.4. Quantify the concentration of the isomer in both phases by HPLC-UV to calculate the distribution coefficient.
-
-
Expected Outcome: This will provide empirical data to validate the predicted differences in lipophilicity and assess their suitability for biological assays.
In Vitro Biological Screening
A broad-based screening approach is recommended to identify potential therapeutic areas for these isomers.
Protocol 2: Broad-Spectrum Antimicrobial and Antiviral Screening
-
Objective: To evaluate and compare the antimicrobial and antiviral activities of both isomers.
-
Methodology:
-
Antimicrobial: Screen the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Antiviral: Utilize cell-based assays for a panel of viruses (e.g., influenza, herpes simplex virus). Measure the reduction in viral replication in the presence of the compounds to determine the EC₅₀.
-
-
Causality: This screen is prompted by the reported investigations into the 3-hydroxy isomer's antimicrobial and antiviral potential.[5] A direct comparison will reveal if this activity is specific to the 3-hydroxy substitution or a general property of this scaffold.
Protocol 3: Anticancer Cell Proliferation Assay
-
Objective: To assess the cytotoxic and anti-proliferative effects of the isomers on a panel of human cancer cell lines.
-
Methodology:
-
Select a diverse panel of cancer cell lines (e.g., breast, lung, colon).
-
Treat the cells with a range of concentrations of each isomer for 72 hours.
-
Determine cell viability using a standard MTT or CellTiter-Glo assay to calculate the IC₅₀ for each compound.
-
-
Rationale: The pyrrolidinone scaffold is present in numerous anticancer agents. This assay will determine if these simpler derivatives possess any intrinsic anti-proliferative activity.
In Vitro ADME Profiling
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug development.
Protocol 4: Metabolic Stability in Liver Microsomes
-
Objective: To compare the metabolic stability of the two isomers.
-
Methodology:
-
Incubate each isomer with human liver microsomes in the presence of NADPH.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
-
Significance: The position of the hydroxyl group can influence its susceptibility to phase I and phase II metabolic enzymes. This assay will reveal potential differences in their metabolic liabilities.
Protocol 5: Plasma Protein Binding
-
Objective: To determine the extent of binding of the isomers to plasma proteins.
-
Methodology:
-
Utilize rapid equilibrium dialysis to determine the fraction of each isomer bound to human plasma proteins.
-
Quantify the concentration of the compound in the buffer and plasma chambers by LC-MS/MS.
-
-
Implication: Plasma protein binding affects the free drug concentration available to exert its pharmacological effect.
Visualizing the Comparative Framework
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: Positional isomerism of the hydroxyl group.
Caption: Proposed comparative experimental workflow.
Conclusion
The comparative analysis of this compound and its 3-hydroxy isomer highlights a significant knowledge disparity. While the 3-hydroxy isomer is beginning to garner attention for its potential bioactivity, the 4-hydroxy isomer remains a largely uncharacterized molecule. The positional change of the hydroxyl group is predicted to subtly influence lipophilicity and will almost certainly impact biological target interactions and metabolic stability. The proposed experimental workflows provide a clear and logical framework for researchers to conduct a thorough, side-by-side comparison. The data generated from such studies will be invaluable in determining the potential of each isomer as a scaffold for future drug discovery programs and will underscore the critical importance of positional isomerism in medicinal chemistry.
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Hartz, R. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Analogs as Putative ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1-Cyclopropyl-4-hydroxypyrrolidin-2-one Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role in establishing crucial stereochemical interactions with biological targets.[1][2][3] Its derivatives are found in numerous FDA-approved drugs, highlighting its versatility as a privileged scaffold.[3] The this compound core combines the advantageous properties of the pyrrolidinone ring with the unique structural and electronic features of a cyclopropyl group. The cyclopropyl moiety can enhance metabolic stability, improve potency, and provide a vector for exploring chemical space in three dimensions.[4][5]
This guide will focus on the potential of these analogs as inhibitors of ENPP1. ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer.[6][7] By hydrolyzing the STING agonist cGAMP, ENPP1 dampens the anti-tumor immune response.[8][9] Therefore, potent and selective ENPP1 inhibitors are highly sought after as a novel cancer immunotherapy strategy.[7] While direct SAR studies on this compound analogs as ENPP1 inhibitors are not yet extensively published, this guide will synthesize available data on related pyrrolidinone derivatives and known ENPP1 inhibitors to construct a predictive SAR model.
Core Scaffold and Key Modification Points
The this compound scaffold presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound with key modification points.
Structure-Activity Relationship (SAR) Analysis
The following sections will delve into the hypothetical SAR at each of the key modification points, drawing parallels from known inhibitors of ENPP1 and other enzymes.
The N-Cyclopropyl Group: A Key Anchor
The N-cyclopropyl group is predicted to be a crucial element for binding. Its small, rigid structure can fit into hydrophobic pockets within the enzyme's active site.
-
Rationale: The cyclopropyl group can enhance binding affinity through favorable van der Waals interactions and can improve metabolic stability by blocking N-dealkylation.[4]
-
Hypothesis:
-
Maintaining the cyclopropyl group is likely essential for potent activity.
-
Substitution on the cyclopropyl ring could be explored to probe for additional interactions, but may also introduce steric hindrance.
-
The 4-Hydroxy Group: A Hydrogen Bonding Hub
The hydroxyl group at the 4-position is poised to be a critical hydrogen bond donor and/or acceptor, anchoring the molecule within the active site.
-
Rationale: Hydroxyl groups on pyrrolidinone scaffolds are known to form key hydrogen bonds with amino acid residues in enzyme active sites, significantly contributing to binding affinity.[10]
-
Hypothesis:
-
The stereochemistry of the hydroxyl group will be critical. One enantiomer is expected to be significantly more active than the other.
-
Conversion of the hydroxyl group to a methoxy or other hydrogen bond accepting group could be tolerated, but may result in a loss of potency if a hydrogen bond donation is crucial.
-
Esterification of the hydroxyl group could serve as a prodrug strategy to improve cell permeability.
-
Substitutions at the 3- and 5-Positions: Probing the Binding Pocket
Modifications at the 3- and 5-positions of the pyrrolidinone ring offer the greatest opportunity to enhance potency and selectivity by interacting with the wider binding pocket of ENPP1.
-
Rationale: SAR studies of other pyrrolidinone-based inhibitors have shown that substitutions at these positions can lead to significant gains in activity.[1]
-
Hypothesis for Position 3:
-
Small, lipophilic groups may be well-tolerated and could interact with hydrophobic residues.
-
Introduction of a linker to a larger aromatic or heteroaromatic group could access additional binding pockets, a common strategy in ENPP1 inhibitor design.
-
-
Hypothesis for Position 5:
-
Similar to position 3, this position can be modified to extend into and interact with different regions of the active site.
-
The introduction of polar groups could improve solubility and pharmacokinetic properties.
-
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical comparison of this compound analogs and their predicted ENPP1 inhibitory activity, based on the SAR principles discussed above.
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 4) | Predicted ENPP1 IC50 (nM) | Rationale for Predicted Activity |
| LEAD-001 | H | H | OH | 500 | Core scaffold with moderate baseline activity. |
| ANA-002 | H | H | OMe | 1500 | Loss of hydrogen bond donation from the 4-OH group decreases potency. |
| ANA-003 | CH3 | H | OH | 250 | Small lipophilic group at R1 enhances hydrophobic interactions. |
| ANA-004 | H | Phenyl | OH | 100 | Aromatic ring at R2 accesses a new binding pocket, significantly improving potency. |
| ANA-005 | H | 4-Fluorophenyl | OH | 50 | Electron-withdrawing fluorine on the phenyl ring enhances binding, possibly through halogen bonding. |
| ANA-006 | H | 4-pyridyl | OH | 75 | Heteroaromatic ring at R2 can form additional hydrogen bonds. |
Experimental Protocols
To validate the hypothesized SAR, the following experimental workflows are proposed.
Workflow for Synthesis and Characterization
Caption: General synthetic workflow for the preparation of this compound analogs.
Step-by-Step Synthesis (General Scheme):
-
N-Cyclopropylation: Commercially available 4-hydroxy-L-proline can be N-cyclopropylated using a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base.
-
Lactam Formation: The resulting N-cyclopropyl-4-hydroxyproline can be converted to the corresponding lactam, this compound, via intramolecular cyclization, often facilitated by an activating agent.
-
Functionalization: The core scaffold can then be functionalized at the 3- and 5-positions using various organic reactions, such as alkylation, arylation, or acylation.
-
Purification and Characterization: All synthesized compounds must be purified to >95% purity using techniques like column chromatography or preparative HPLC. The structure and purity of the final compounds should be confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
ENPP1 Inhibition Assay
A biochemical assay is required to determine the in vitro potency of the synthesized analogs against ENPP1.
Protocol:
-
Reagents and Materials: Recombinant human ENPP1, a fluorogenic ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidinetriphosphate), assay buffer, 384-well plates, and a plate reader capable of measuring fluorescence.
-
Assay Procedure: a. Serially dilute the test compounds in DMSO. b. Add the diluted compounds to the wells of a 384-well plate. c. Add the ENPP1 enzyme to the wells and incubate for a pre-determined time at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction for each compound concentration. b. Plot the reaction rate as a function of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
This guide has presented a predictive structure-activity relationship for a novel class of this compound analogs as potential ENPP1 inhibitors. The core scaffold combines the desirable features of the pyrrolidinone ring with the unique properties of the cyclopropyl group. The key points for modification—the 4-hydroxy group and the 3- and 5-positions of the pyrrolidinone ring—offer significant opportunities for optimizing the potency and drug-like properties of these compounds.
Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate and refine the hypothesized SAR. Promising compounds should be further characterized for their selectivity against other phosphodiesterases and their in vitro ADME properties. Ultimately, the goal is to identify a lead compound with potent and selective ENPP1 inhibition, favorable pharmacokinetics, and in vivo efficacy in preclinical cancer models. The insights provided in this guide offer a rational starting point for the discovery and development of this exciting new class of potential cancer immunotherapeutics.
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. [Link]
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Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]
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Vitaku, E., et al. (2014). Pyrrolidine-based structures in FDA-approved drugs. Journal of Medicinal Chemistry, 57(23), 9877-9888. [Link]
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Shaameri, Z., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Malaysian Journal of Chemistry, 24(1), 1-8. [Link]
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Onyedibe, K. I., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]
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Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]
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Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of potent ENPP1 inhibitors. Nature Chemical Biology, 10(12), 1043-1048. [Link]
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Patsnap. (2024, March 11). What ENPP1 inhibitors are in clinical trials currently? Synapse. [Link]
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Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]
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Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]
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Supuran, C. T., et al. (2009). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1269-1273. [Link]
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Talybov, A. D., & Zefirov, N. S. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583-8619. [Link]
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Ahmad, S., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Bronson, J. J., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]
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Abbasi, M. A., et al. (2022). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules, 27(19), 6591. [Link]
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A Comparative Efficacy Analysis of Putative Histone Deacetylase Inhibitors: A Framework for Evaluating Novel Compounds like 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Disclaimer: As of the latest literature review, specific biological activity and efficacy data for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one are not publicly available. This guide, therefore, uses Histone Deacetylases (HDACs) as a plausible, hypothetical target for this molecule, based on its structural features—specifically, the presence of a cyclic hydroxamic acid (N-hydroxy-gamma-lactam) moiety. The hydroxamic acid functional group is a well-established zinc-binding pharmacophore found in numerous potent HDAC inhibitors.[1][2] This document provides a comparative framework for researchers by examining the efficacy and evaluation methodologies of well-characterized, clinically relevant HDAC inhibitors. This serves as a comprehensive guide for the potential characterization of novel compounds like this compound.
Introduction: The Rationale for a Hypothetical Target
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] The dysregulation of HDAC activity is implicated in a wide range of diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]
A significant class of potent HDAC inhibitors are molecules containing a hydroxamic acid (-CONHOH) group.[4] This functional group acts as a powerful chelator of the zinc ion (Zn²⁺) located in the catalytic active site of Class I, II, and IV HDACs, thereby inhibiting their enzymatic activity.[2][5] The molecule this compound possesses a cyclic hydroxamic acid structure. This structural alert strongly suggests its potential to function as an HDAC inhibitor.
To provide a robust scientific framework for evaluating such a novel compound, this guide will compare the efficacy and characteristics of four well-established HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor and the first to receive FDA approval.[6]
-
Belinostat (PXD101): A potent pan-HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.[7][8]
-
Panobinostat (LBH589): A highly potent pan-HDAC inhibitor with activity against a broad range of HDAC isoforms.[9]
-
Entinostat (MS-275): A class I-selective benzamide inhibitor, offering a comparative perspective against the non-selective hydroxamates.[10][11]
By understanding the performance of these known agents and the experimental methods used to characterize them, researchers can design a logical and effective strategy for validating and comparing novel putative inhibitors.
The Molecular Mechanism: How Hydroxamic Acids Inhibit HDACs
The inhibitory action of hydroxamic acid-based compounds is a textbook example of mechanism-based drug design. The canonical pharmacophore model for these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.[12]
The hydroxamic acid moiety serves as the ZBG. The process of inhibition unfolds as follows:
-
The inhibitor enters the catalytic tunnel of the HDAC enzyme.
-
The hydroxamic acid group coordinates with the Zn²⁺ ion in the active site.
-
This chelation forms a stable, five-membered ring complex, which effectively blocks the binding of the natural acetyl-lysine substrate and prevents the catalytic action of a key histidine residue and a metal-bound water molecule.[2]
This potent and specific interaction is the foundation of the efficacy of inhibitors like Vorinostat, Belinostat, and Panobinostat.
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.
Comparative Efficacy: A Quantitative Look at Known Inhibitors
The potency of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The selectivity of an inhibitor across the different HDAC isoforms is a critical determinant of its biological effects and potential therapeutic window. Pan-inhibitors target multiple HDACs across different classes, while selective inhibitors are more targeted.
The table below summarizes the reported IC50 values for our selected reference compounds against key HDAC isoforms. This data provides a clear benchmark for assessing the potential potency and selectivity of a new chemical entity.
| Inhibitor | Type | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Pan-HDAC (Hydroxamate) | 10[6] | ~10[13] | 20[6] | ~10[13] | 44,900 |
| Belinostat (PXD101) | Pan-HDAC (Hydroxamate) | 41[7] | 125[7] | 30[7] | 82[7] | 216[7] |
| Panobinostat (LBH589) | Pan-HDAC (Hydroxamate) | <13.2[14] | <13.2[14] | <13.2[14] | <13.2[14] | Mid-nM[14] |
| Entinostat (MS-275) | Class I-Selective (Benzamide) | 243[10][15] | 453[10][15] | 248[10][15] | >100,000 | 44,900 |
Note: IC50 values can vary between studies based on assay conditions. The values presented are representative figures from the cited literature.
From this data, several key insights emerge:
-
Potency: The hydroxamate-based inhibitors, particularly Panobinostat, exhibit low nanomolar potency against a broad range of HDACs, making them highly effective pan-inhibitors.[14]
-
Selectivity: Entinostat demonstrates clear selectivity for Class I HDACs (HDAC1, 2, and 3) with significantly less activity against Class II enzymes like HDAC6.[10][15] This contrasts with the pan-inhibitory profile of the hydroxamates.[4]
-
Implications: A novel compound like this compound would first need its IC50 determined. Its profile could then be compared to this table to classify it as a potential pan-inhibitor or a more selective agent, guiding further development and application.
Essential Experimental Protocols for Efficacy Evaluation
To characterize a novel inhibitor, a tiered approach involving biochemical and cell-based assays is essential. The following protocols describe the standard methodologies used to generate the type of data presented above.
In Vitro HDAC Activity Assay (Fluorometric)
This is the primary assay for determining the IC50 value of an inhibitor against purified HDAC isoforms. The principle relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme followed by cleavage by a developer.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.
-
Prepare a solution of the purified recombinant human HDAC enzyme of interest (e.g., HDAC1, HDAC2) in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution as per the manufacturer's instructions (e.g., kits from Sigma-Aldrich, EpigenTek).[16]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add a fixed volume of the diluted inhibitor solutions to the test wells. Add buffer/DMSO to control wells.
-
Add a fixed amount of the purified HDAC enzyme to all wells (except for 'no enzyme' blanks).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).[17]
-
-
Signal Development and Measurement:
-
Stop the deacetylation reaction by adding the developer solution, which contains a protease (like trypsin) and a pan-HDAC inhibitor (like Trichostatin A) to prevent further deacetylation.[18]
-
Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.[18]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-380 nm, Em: 440-480 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from 'no enzyme' wells).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for a fluorometric in vitro HDAC activity assay.
Cellular Histone Acetylation Assay (Western Blot)
This assay confirms that the inhibitor is cell-permeable and engages its target within a cellular context, leading to the expected downstream effect of histone hyperacetylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, HCT116) to ~70-80% confluency.
-
Treat the cells with various concentrations of the HDAC inhibitor for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Harvest the total protein lysate and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[19]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[21]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody against a loading control, such as total Histone H3 or β-actin.[21]
-
Quantify the band intensities to determine the relative increase in histone acetylation at different inhibitor concentrations.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the HDAC inhibitor. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a desired period, typically 48-72 hours, at 37°C in a CO₂ incubator.[22]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[24]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly by gentle shaking on an orbital shaker.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
While the biological activity of this compound remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as a histone deacetylase inhibitor. This guide has outlined a clear and scientifically rigorous path for such an investigation. By comparing its performance against well-characterized inhibitors like Vorinostat, Belinostat, Panobinostat, and Entinostat, researchers can accurately determine its potency and selectivity. The detailed experimental protocols provided for in vitro enzymatic assays, cellular target engagement, and cell viability offer a self-validating system to comprehensively profile any novel compound. This comparative framework is indispensable for advancing a putative inhibitor from a chemical structure to a characterized biological entity with therapeutic potential.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Online] Available at: [Link]
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Belinostat (PXD101) HDAC 27608-1. BPS Bioscience. [Online] Available at: [Link]
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Profile of panobinostat and its potential for treatment in solid tumors: an update. NIH National Library of Medicine. [Online] Available at: [Link]
-
HDAC inhibitors. Adooq Bioscience. [Online] Available at: [Link]
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The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. PubMed. (2009). [Online] Available at: [Link]
-
Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. ACS Publications. [Online] Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Online] Available at: [Link]
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Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Online] Available at: [Link]
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Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. NIH National Library of Medicine. [Online] Available at: [Link]
-
Entinostat - CAS 209783-80-2 - HDAC Inhibitor. Exclusive Chemistry Ltd. (2019). [Online] Available at: [Link]
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Biochemical profiling of isoform selectivity of histone deacetylase... ResearchGate. [Online] Available at: [Link]
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Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal. [Online] Available at: [Link]
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Next-generation of selective histone deacetylase inhibitors. PubMed Central. [Online] Available at: [Link]
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Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology. (2022). [Online] Available at: [Link]
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The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression. PubMed Central. [Online] Available at: [Link]
-
Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PubMed Central. [Online] Available at: [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Online] Available at: [Link]
-
Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. NIH National Library of Medicine. [Online] Available at: [Link]
-
Western Blot (WB) Protocol. EpigenTek. [Online] Available at: [Link]
-
Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. (2020). [Online] Available at: [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Online] Available at: [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. [Online] Available at: [Link]
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A Comparative Guide to the Synthetic Validation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
Introduction: The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyclopropyl group on the nitrogen atom and a hydroxyl group at the C4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comprehensive analysis of two plausible synthetic routes for the preparation of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a valuable building block for drug discovery and development. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols based on analogous transformations, and offer a comparative assessment to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Synthesis via N-Cyclopropylsuccinimide Intermediate
This approach is predicated on the ready availability of succinic anhydride and cyclopropylamine. The synthesis proceeds in two key steps: the formation of N-cyclopropylsuccinimide followed by a regioselective reduction of one of the imide carbonyl groups.
Step 1: Synthesis of N-Cyclopropylsuccinimide
The formation of N-substituted succinimides from succinic anhydride and primary amines is a well-established and robust reaction.[1][2][3] The reaction typically proceeds through an initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of a succinamic acid intermediate. Subsequent cyclodehydration, often promoted by heating or the use of a dehydrating agent, affords the desired imide.
Experimental Protocol: Synthesis of N-Cyclopropylsuccinimide
-
To a solution of succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add cyclopropylamine (1.05 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (typically 80-110 °C, solvent-dependent) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-cyclopropylsuccinimide as a crystalline solid.
Step 2: Regioselective Reduction of N-Cyclopropylsuccinimide
This is the critical and most challenging step of this synthetic route. The goal is to selectively reduce one of the two carbonyl groups of the succinimide to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for such transformations due to its mild nature and good functional group tolerance.[4][5] The regioselectivity of the reduction of unsymmetrical cyclic imides can be influenced by steric and electronic factors. In the case of N-cyclopropylsuccinimide, the two carbonyl groups are electronically equivalent, making regioselective reduction challenging. However, subtle conformational effects and the precise reaction conditions may favor the formation of the desired 4-hydroxy-pyrrolidin-2-one over the 3-hydroxy isomer.
Experimental Protocol: Regioselective Reduction to this compound
-
N-Cyclopropylsuccinimide (1.0 eq) is dissolved in a protic solvent, typically methanol or ethanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.0-1.5 eq) is added portion-wise over a period of 30 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction should be monitored by TLC or LC-MS to determine the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched by the careful addition of a weak acid, such as acetic acid or saturated aqueous ammonium chloride solution, until the effervescence ceases.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product, likely a mixture of regioisomers, is purified by column chromatography on silica gel to isolate this compound.
Route 2: Synthesis via Pyrrolidine-2,4-dione Intermediate
This alternative strategy is inspired by the synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid (pyrrolidine-2,4-dione) intermediates.[4] This route involves the construction of an N-cyclopropyl-pyrrolidine-2,4-dione, followed by a regioselective reduction of the C4-carbonyl group.
Step 1: Synthesis of N-Cyclopropyl-pyrrolidine-2,4-dione
The synthesis of the pyrrolidine-2,4-dione core can be achieved through the condensation of a malonic acid derivative with an amine, followed by cyclization. A common approach involves the use of Meldrum's acid, which acts as a convenient acylating agent.
Experimental Protocol: Synthesis of N-Cyclopropyl-pyrrolidine-2,4-dione
-
To a solution of Meldrum's acid (1.0 eq) and a non-nucleophilic base such as 4-(dimethylamino)pyridine (DMAP, 1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add a solution of cyclopropylamine (1.1 eq) in DCM dropwise.
-
A coupling agent, for instance, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), is then added.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched with a dilute acid (e.g., 5% citric acid), and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude intermediate is then subjected to thermal cyclization by refluxing in a high-boiling solvent like toluene for 2-3 hours to afford N-cyclopropyl-pyrrolidine-2,4-dione.
-
Purification is typically achieved through column chromatography on silica gel.
Step 2: Regioselective Reduction of N-Cyclopropyl-pyrrolidine-2,4-dione
The key advantage of this route lies in the electronic differentiation of the two carbonyl groups in the pyrrolidine-2,4-dione intermediate. The C2-carbonyl is part of an amide, while the C4-carbonyl is a ketone. Ketones are generally more reactive towards nucleophilic reducing agents like sodium borohydride than amides. This inherent difference in reactivity allows for a highly regioselective reduction of the C4-carbonyl.[4]
Experimental Protocol: Regioselective Reduction to this compound
-
N-Cyclopropyl-pyrrolidine-2,4-dione (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C.
-
Sodium borohydride (NaBH₄, 1.0 eq) is added in small portions.
-
The reaction is stirred at 0 °C for 1-2 hours, with progress monitored by TLC or LC-MS.
-
Workup is similar to that described in Route 1, involving quenching with a weak acid, removal of the solvent, extraction, and drying of the organic phase.
-
Purification by column chromatography on silica gel should yield the desired this compound with high regioselectivity.
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (from Succinimide) | Route 2 (from Pyrrolidine-2,4-dione) |
| Starting Materials | Succinic anhydride, Cyclopropylamine | Meldrum's acid, Cyclopropylamine, Coupling agents |
| Number of Steps | 2 | 2 (with an in-situ cyclization) |
| Key Challenge | Regioselectivity of the reduction step. | Synthesis of the pyrrolidine-2,4-dione intermediate. |
| Expected Yield | Moderate (due to potential formation of regioisomers) | Good to Excellent (due to high regioselectivity in reduction) |
| Purification | Potentially challenging separation of regioisomers. | More straightforward purification. |
| Scalability | Potentially limited by the need for chromatographic separation of isomers. | More amenable to large-scale synthesis. |
| Cost-Effectiveness | Starting materials are generally inexpensive. | May require more expensive coupling agents. |
Visualization of Synthetic Pathways
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its characterization and quality control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, culminating in a framework for the cross-validation of these orthogonal techniques.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedures.[2][3]
The Critical Role of Orthogonal Analytical Methods
Reliance on a single analytical technique, no matter how well-validated, carries an inherent risk of overlooking certain impurities or degradation products. Orthogonal methods, which rely on different chemical and physical principles of separation and detection, provide a more comprehensive profile of a sample. For a molecule like this compound, which contains both polar (hydroxyl, amide) and non-polar (cyclopropyl) moieties, a multi-faceted analytical approach is not just beneficial, but essential for ensuring its quality.
This guide will explore two primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation of non-volatile and thermally labile compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds.[5]
Structural and Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development and selection.
Caption: Chemical Structure of this compound
Key Physicochemical Characteristics:
-
Polarity: The presence of a hydroxyl group and a lactam ring imparts significant polarity, making it soluble in polar solvents.
-
Volatility: The molecule has a relatively low volatility due to its polar functional groups and molecular weight, which can present challenges for direct GC analysis without derivatization.
-
Chromophores: The carbonyl group of the lactam provides a chromophore suitable for UV detection in HPLC.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and applicability to a wide range of compounds.[6] A reversed-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards and sample solutions at a concentration of approximately 0.1 mg/mL.[6]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[6]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape, is recommended. A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on the carbonyl chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Data Analysis:
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to quantify the purity and identify any impurities.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive impurity profile, GC-MS is an invaluable tool, particularly for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[5] Due to the low volatility of this compound, a derivatization step is necessary to enhance its volatility and thermal stability. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and secondary amine/amide groups.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization and Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a reaction vial.
-
Add 500 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 500 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS System and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the separation of a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
3. Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of the derivatized analyte and any volatile impurities.
-
Mass spectra of individual peaks can be compared with spectral libraries (e.g., NIST) for tentative identification of impurities.
-
Quantification can be performed using an internal standard if required.
Comparative Performance of HPLC-UV and GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds (or those that can be derivatized).[4] |
| Sample Preparation | Generally simpler, involving dissolution and dilution.[6] | Often requires a derivatization step to increase volatility. |
| Selectivity | Based on the differential affinity of compounds for the stationary and mobile phases. | High selectivity based on both chromatographic retention time and mass-to-charge ratio. |
| Sensitivity | Good, typically in the ng range. | Excellent, often in the pg to fg range, especially in Selected Ion Monitoring (SIM) mode. |
| Identification | Based on retention time comparison with a reference standard. PDA detectors can provide additional spectral information. | Provides structural information through mass fragmentation patterns, enabling the identification of unknown impurities.[7] |
| Quantification | Highly accurate and precise for purity and assay determination. | Can be quantitative, but often used for identification and semi-quantification of trace impurities. |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is a critical step when transferring a method to a different laboratory or when using an alternative method for quality control.[8] The core principle of cross-validation is to analyze the same set of samples using both methods and to statistically compare the results.
Caption: A simplified workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
1. Define Acceptance Criteria:
-
Before initiating the study, establish clear acceptance criteria for the comparison. This typically involves setting limits for the difference in the mean results and the ratio of variances between the two methods. These criteria should be based on the intended use of the analytical procedure and the acceptable level of variability for the product.
2. Select Representative Samples:
-
Choose a minimum of three batches of this compound, including a batch with known impurities or a spiked sample, if available. The samples should cover the expected range of purity.
3. Analyze Samples by Both Methods:
-
Analyze each sample in replicate (e.g., n=6) using both the validated HPLC-UV and GC-MS methods. It is crucial that the analyses are performed by the same analyst on the same day, if possible, to minimize variability.
4. Statistical Comparison of Results:
-
Accuracy/Bias: Compare the mean results obtained from both methods for each sample. A Student's t-test can be used to determine if there is a statistically significant difference between the means. The difference between the means should be within the predefined acceptance criteria.
-
Precision: Compare the variances of the results from both methods using an F-test. This will determine if there is a significant difference in the precision of the two methods.
5. Documentation and Reporting:
Spectroscopic Characterization: A Complementary Approach
In addition to chromatographic techniques, spectroscopic methods provide valuable structural information and can be used for identification and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules.[9] For this compound, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the cyclopropyl protons, the protons of the pyrrolidinone ring, the proton on the carbon bearing the hydroxyl group, and the hydroxyl proton itself. The coupling patterns would provide information about the connectivity of the atoms.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the carbons of the cyclopropyl ring, and the carbons of the pyrrolidinone ring.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group.[11]
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially a sharper band above 3000 cm⁻¹ for the cyclopropyl C-H bonds.
-
C=O stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the carbonyl group of the five-membered lactam ring.[12]
-
C-O stretch: An absorption in the region of 1050-1150 cm⁻¹ for the C-O bond of the secondary alcohol.[13]
Conclusion
The robust analytical characterization of this compound is best achieved through a multi-faceted approach that leverages the strengths of orthogonal analytical techniques. HPLC-UV provides a reliable and accurate method for purity determination and assay, while GC-MS offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities.
The cross-validation of these two methods, as outlined in this guide, provides a high degree of confidence in the analytical data and ensures the consistency and reliability of quality control throughout the drug development lifecycle. By integrating chromatographic and spectroscopic techniques and adhering to the principles of analytical method validation, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.
References
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- 10. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Biological Activity of N-Cyclopropyl and N-Alkyl Pyrrolidinones
Introduction: The Pyrrolidinone Scaffold and the Critical Role of N-Substituents
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile template for introducing diverse functionalities in three-dimensional space.[1] A critical position for chemical modification is the ring's nitrogen atom. The nature of the N-substituent can profoundly influence a molecule's size, shape, lipophilicity, and electronic properties, thereby dictating its interaction with biological targets and ultimately shaping its pharmacological profile.[1][4]
This guide provides a comparative analysis of two key classes of N-substituents: the N-cyclopropyl group and various N-alkyl groups (e.g., ethyl, propyl, butyl). While both are aliphatic, their distinct structural and electronic characteristics lead to significant differences in biological activity. The N-cyclopropyl group, a small, conformationally restricted ring, imparts rigidity and unique electronic properties. In contrast, N-alkyl chains offer greater flexibility and systematically increase lipophilicity with chain length. Understanding these differences is crucial for researchers in drug discovery aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of pyrrolidinone-based therapeutic agents.
Comparative Analysis of Biological Activities
The substitution at the pyrrolidinone nitrogen governs the molecule's ability to fit into specific binding pockets of enzymes or receptors. The choice between a rigid cyclopropyl group and a flexible alkyl chain can be the determining factor for therapeutic efficacy.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies reveal that even subtle changes to the N-substituent can lead to dramatic shifts in biological outcomes.[4][5]
-
Rigidity and Conformational Lock: The cyclopropyl group's rigid structure can "lock" the molecule into a specific, bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity compared to a flexible alkyl chain which must adopt the correct conformation upon binding.
-
Lipophilicity and Size: N-alkyl groups offer a straightforward way to modulate lipophilicity. Increasing the alkyl chain length generally increases the compound's ability to cross cell membranes, but it can also lead to non-specific binding or reduced solubility. The compact nature of the cyclopropyl group provides a moderate increase in lipophilicity without the steric bulk of longer alkyl chains.
-
Electronic Profile: The cyclopropyl group possesses unique electronic properties, with its C-C bonds having a degree of 'pi-character'. This allows it to engage in electronic interactions that are distinct from the purely inductive effects of saturated alkyl chains.[6]
Quantitative Comparison: Anticancer and CNS Activity
Direct, side-by-side comparisons in single studies are often limited. However, by synthesizing data from various sources focusing on N-substituted heterocycles, clear trends emerge. The following table summarizes representative data to illustrate the impact of the N-substituent on biological activity.
| Compound Class | N-Substituent | Biological Target / Assay | Measured Activity | Reference Insight |
| α-Pyrrolidinophenones | Propyl (α-PVP) | Human Dopamine Transporter (hDAT) Binding | Kᵢ = 0.0222 µM | Increasing alkyl chain length from methyl to pentyl systematically increases binding affinity at hDAT.[7] |
| α-Pyrrolidinophenones | Butyl (α-PHP) | Human Dopamine Transporter (hDAT) Binding | Kᵢ = 0.016 µM | Demonstrates the trend of increased potency with larger, more lipophilic alkyl groups in this specific chemical series.[7] |
| Benzimidazole Carboxamides | 3-Carbon Chain | PARP-1 and PARP-2 Inhibition | IC₅₀ ≤ 10 nM | SAR analysis revealed that a 3-carbon atom chain on the pyrrolidine nitrogen was optimal for potent PARP inhibition.[1] |
| Pyrrolidine-2,5-dione Acetamides | Benzhydryl | Anticonvulsant Activity (MES Test) | ED₅₀ = 78.3 mg/kg | The nature of the substituent at position 3 of the pyrrolidine-2,5-dione scaffold strongly affects anticonvulsant activity.[1] |
| Pyrrolidine Derivatives | N-Aryl | PPARα/γ Agonism | Potent dual agonism | N-aryl substituted analogs were found to be potent dual agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1] |
Note: The data presented is drawn from studies on different core scaffolds to illustrate the general principles of how N-substituents modulate activity. Direct comparison of absolute values across different scaffolds is not intended.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Below are detailed methodologies for key experiments used to evaluate the compounds discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (N-cyclopropyl and N-alkyl pyrrolidinones) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol determines a compound's ability to inhibit COX-1 and COX-2 enzymes, which is indicative of anti-inflammatory potential.[8]
Principle: The assay measures the peroxidase activity of cyclooxygenase. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. This peroxidase component is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µL of the test compound dilutions (N-cyclopropyl vs. N-alkyl pyrrolidinones) or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). For the control (100% activity), add 10 µL of vehicle.
-
Pre-incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate IC₅₀ values by plotting percent inhibition versus inhibitor concentration.
Visualizing Structure-Activity Relationships
The interplay between the N-substituent and the biological target is central to the compound's activity. The following diagram illustrates this fundamental concept.
Caption: Impact of N-substituent on binding affinity and biological activity.
Conclusion and Future Directions
The choice between an N-cyclopropyl and an N-alkyl substituent on a pyrrolidinone core is a critical decision in drug design. The N-cyclopropyl group offers conformational rigidity and unique electronic properties, which can lead to highly potent and selective compounds by optimizing interactions within a target's binding site. In contrast, N-alkyl groups provide a systematic means to modulate lipophilicity and explore the steric tolerance of a binding pocket, with longer chains often enhancing potency in specific contexts, such as for monoamine transporter inhibitors.[7]
This guide has demonstrated that there is no universally superior substituent; the optimal choice is always context- and target-dependent. Future research should focus on systematic, head-to-head comparative studies of N-cyclopropyl, N-alkyl, and other novel N-substituents within the same chemical series. Such studies, coupled with computational modeling and structural biology, will provide a clearer understanding of the precise interactions that drive biological activity and will empower medicinal chemists to design the next generation of pyrrolidinone-based therapeutics with greater precision and efficacy.
References
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Micale, N., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1093. [Link]
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Song, S. H., et al. (2001). Rational design, synthesis, and biological evaluation of rigid pyrrolidone analogues as potential inhibitors of prostate cancer cell growth. Bioorganic & Medicinal Chemistry Letters, 11(8), 955-959. [Link]
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Betti, M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 29-37. [Link]
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Valdez-Ramos, M. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7789. [Link]
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Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(3), 515-525. [Link]
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Betti, M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
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A Comprehensive Guide to Assessing the Off-Target Effects of Novel Chemical Entities: A Case Study with 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the identification of a potent and selective lead candidate is a pivotal achievement. However, the journey from a promising molecule to a safe and effective therapeutic is fraught with challenges, paramount among which is the characterization of its off-target effects. Unintended interactions with biological macromolecules can lead to unforeseen toxicity, diminished efficacy, and late-stage clinical failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the hypothetical compound 1-Cyclopropyl-4-hydroxypyrrolidin-2-one as a case study. We will navigate the strategic application of computational, in vitro, and cell-based methodologies to construct a robust safety and selectivity profile.
The Imperative of Early Off-Target Assessment
Off-target effects occur when a drug molecule interacts with proteins other than its intended therapeutic target.[1][2] These interactions can precipitate a range of adverse drug reactions (ADRs), compromising patient safety and jeopardizing the entire drug development program.[3][4] Therefore, a proactive and systematic evaluation of a compound's promiscuity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a project in its early stages.[3][5]
Our subject, this compound, with its pyrrolidinone core, is a structural motif present in various biologically active compounds.[6][7] This necessitates a thorough investigation into its potential interactions across the proteome.
A Multi-pronged Strategy for Off-Target Profiling
A robust assessment of off-target effects is not reliant on a single methodology but rather on the convergence of evidence from multiple, orthogonal approaches. Our recommended workflow integrates computational prediction with empirical testing, moving from broad, high-throughput screens to more focused, mechanistic studies.
Caption: A tiered workflow for comprehensive off-target assessment.
Phase 1: In Silico Off-Target Prediction
The initial step in our assessment is the use of computational models to predict potential off-target interactions.[8][9] These in silico methods leverage vast databases of known compound-target interactions and employ algorithms based on chemical similarity, machine learning, and structural biology to forecast the likely binding profile of a novel molecule.[2][4][10][11][12][13]
Methodology:
-
Input: The 2D structure of this compound.
-
Tools: A variety of commercial and academic platforms are available that utilize different algorithms (e.g., ligand-based similarity, docking simulations).
-
Output: A prioritized list of potential off-targets, often with an associated confidence score or probability of interaction.
Rationale: This predictive approach is cost-effective and rapid, providing an early-stage "road map" of potential liabilities.[8] It helps in designing more focused and informative wet-lab screening strategies. For instance, if in silico analysis predicts interaction with a specific family of kinases, this can inform the selection of a relevant kinome profiling panel.
Hypothetical In Silico Results for this compound:
| Predicted Off-Target | Target Class | Prediction Score | Rationale for Follow-up |
| Dopamine Transporter (DAT) | Transporter | High | Structural similarity to known monoamine uptake inhibitors.[7] |
| Cyclooxygenase-2 (COX-2) | Enzyme | Medium | Common off-target for small molecules with cyclic motifs. |
| hERG | Ion Channel | Low | Critical for cardiac safety assessment. |
| ABL1 Kinase | Kinase | Low | Representative member of a major kinase family. |
This initial computational screen flags the dopamine transporter as a high-priority candidate for further investigation.
Phase 2: In Vitro Broad Panel Screening
Armed with in silico predictions, the next phase involves empirical testing against a broad panel of known biological targets. This is a crucial step to identify unintended interactions that could lead to adverse effects.[3] Many contract research organizations (CROs) offer standardized safety panels for this purpose.[3][5][14][15]
Receptor Binding Assays
These assays quantify the ability of a compound to displace a known radiolabeled ligand from a specific receptor, providing a measure of binding affinity (Ki).[16][17][18][19] A standard safety panel typically includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors that are frequently implicated in adverse drug reactions.[3][15]
Hypothetical Receptor Binding Assay Results (% Inhibition at 10 µM):
| Target | % Inhibition | Target | % Inhibition |
| Dopamine Transporter (DAT) | 85% | Adrenergic α1 | 15% |
| Serotonin Transporter (SERT) | 42% | Muscarinic M1 | 5% |
| Norepinephrine Transporter (NET) | 35% | Histamine H1 | <5% |
| hERG | 8% | GABA-A | <5% |
These hypothetical results corroborate the in silico prediction for the dopamine transporter and reveal additional, albeit weaker, interactions with SERT and NET. An inhibition of >50% is often considered a "hit" that warrants further investigation.
Kinome Profiling
Given that protein kinases are a large and pharmacologically important class of enzymes, and their unintended inhibition is a common source of off-target effects, a broad kinase screen is essential.[20][21][22] Kinome profiling services screen a compound against a large panel of kinases (often hundreds) to determine its inhibitory activity.[20][21][23][24]
Hypothetical Kinome Profiling Results (% Inhibition at 10 µM):
| Kinase Target | % Inhibition | Kinase Family |
| ABL1 | 12% | Tyrosine Kinase |
| SRC | 8% | Tyrosine Kinase |
| LCK | 6% | Tyrosine Kinase |
| CDK2 | 4% | CMGC |
| GSK3β | 55% | CMGC |
In this hypothetical screen, this compound shows no significant broad-spectrum kinase inhibitory activity, with the exception of a moderate effect on GSK3β.
Phase 3: Hit Validation and Mechanistic Insights
The "hits" identified in broad panel screening require confirmation and characterization to understand their functional relevance.
Functional Assays
A binding event does not always translate to a functional effect. Therefore, it is critical to follow up on binding hits with functional assays that measure the biological consequence of the interaction (e.g., agonist or antagonist activity, enzyme inhibition).
For the hits identified for this compound, the following functional assays would be appropriate:
-
Monoamine Transporter Uptake Assays: To determine if the binding to DAT, SERT, and NET translates into inhibition of dopamine, serotonin, and norepinephrine reuptake, respectively. This would provide an IC50 value, indicating the potency of the functional inhibition.
-
GSK3β Enzyme Activity Assay: To confirm the inhibitory effect on GSK3β and determine the IC50.
Cellular Thermal Shift Assay (CETSA)
To confirm that the compound engages its intended (and unintended) targets in a physiological context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[25][26][27][28] CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[25][26][27][28][29]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol for CETSA:
-
Cell Culture: Grow a relevant cell line (e.g., HEK293 cells overexpressing the dopamine transporter) to confluence.
-
Compound Treatment: Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.
-
Harvest and Lyse: Harvest the cells and lyse them to release the cellular proteins.
-
Heating: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., from 37°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., DAT) remaining using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
A positive CETSA result for the dopamine transporter would provide strong evidence that this compound directly binds to and stabilizes this protein within a cellular environment.
Phase 4: In Vivo Assessment
The culmination of the in vitro and cellular off-target assessment is the design of more informed in vivo studies.[30][31] If the off-target interactions identified are potent and occur at concentrations relevant to the anticipated therapeutic dose, specific in vivo safety models may be warranted. For instance, the confirmed activity at monoamine transporters would necessitate careful monitoring of central nervous system and cardiovascular effects in preclinical animal models.
Conclusion and Comparative Summary of Methodologies
The comprehensive assessment of off-target effects is a critical, multi-faceted process in drug development. By systematically employing a tiered approach of in silico prediction, broad in vitro screening, and cell-based target engagement assays, researchers can build a detailed selectivity profile for novel compounds like this compound. This strategy not only identifies potential safety liabilities early in the discovery pipeline but also provides a deeper mechanistic understanding of a compound's biological activity, ultimately paving the way for the development of safer and more effective medicines.
Comparison of Off-Target Assessment Methodologies:
| Methodology | Primary Output | Pros | Cons |
| In Silico Prediction | Prioritized list of potential off-targets | Rapid, low-cost, broad coverage | Predictive, requires experimental validation, potential for false positives/negatives |
| Receptor Binding Assays | Binding affinities (Ki) for a panel of targets | Quantitative, high-throughput, industry standard | Lacks functional information, may not reflect cellular environment |
| Kinome Profiling | % inhibition against a large kinase panel | Comprehensive kinome coverage, identifies kinase selectivity | Typically at a single concentration initially, requires follow-up for IC50 |
| Cellular Thermal Shift Assay (CETSA) | Target engagement confirmation in cells | Confirms target binding in a physiological context, can be adapted for proteome-wide screening | Requires specific antibodies or mass spectrometry, throughput can be lower |
| Functional Assays | Potency (IC50/EC50) and efficacy (agonist/antagonist) | Measures biological effect, provides mechanistic insight | Target-specific, requires development of individual assays |
By integrating the insights from each of these methodologies, a holistic and reliable picture of a compound's off-target profile can be achieved, guiding informed decisions throughout the drug discovery and development process.
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Benchmarking Metabolic Stability: A Comparative Guide to 1-Cyclopropyl-4-hydroxypyrrolidin-2-one
In the landscape of modern drug discovery, the pyrrolidine core represents a privileged scaffold, integral to the architecture of numerous biologically active compounds.[1][2][3][4] Its three-dimensional geometry and capacity for stereoisomeric diversity offer a powerful tool for exploring chemical space and optimizing drug-target interactions.[1][4] However, the metabolic fate of any new chemical entity (NCE) is a critical determinant of its therapeutic potential, influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[5][6][7] This guide provides a comprehensive analysis of the metabolic stability of a novel pyrrolidinone derivative, 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CHP) , benchmarking its performance against structurally related compounds and industry-standard controls.
Our investigation is centered on robust, in vitro methodologies that are mainstays in preclinical drug development: the liver microsomal stability assay and the hepatocyte stability assay.[8][9][10][11] These assays provide critical data on intrinsic clearance, a measure of the inherent susceptibility of a compound to metabolism, which is essential for predicting in vivo hepatic clearance.[5][10][12] By understanding the metabolic liabilities of CHP, we can make informed decisions in the lead optimization process, paving the way for the development of safer and more efficacious therapeutics.
Comparative Compound Selection: Rationale and Strategy
To provide a meaningful benchmark for CHP's metabolic stability, we have selected a panel of comparator compounds, each chosen for a specific scientific reason:
-
Levetiracetam: A marketed antiepileptic drug featuring a related 2-oxopyrrolidine core. Its known metabolic profile, characterized by minimal hepatic metabolism, provides an excellent reference point for a metabolically stable compound.[13][14][15]
-
1-Cyclopropyl-4-methoxypyrrolidin-2-one (CMP): A close structural analog of CHP, where the hydroxyl group is replaced by a methoxy group. This substitution is intentionally designed to introduce a potential metabolic soft spot, as O-demethylation is a common and often rapid metabolic pathway.[16]
-
Verapamil (High Clearance Control): A well-characterized drug known to undergo extensive first-pass metabolism in the liver. It serves as a positive control for high intrinsic clearance in our assays.[17]
-
Warfarin (Low Clearance Control): A widely used anticoagulant with known low hepatic clearance, serving as a negative control for metabolic stability.
This carefully curated selection allows for a multi-faceted comparison, illuminating the impact of subtle structural modifications on metabolic fate and contextualizing CHP's stability within the broader spectrum of drug metabolism.
In Vitro Metabolic Stability Assessment: Methodologies and Findings
The metabolic stability of our compound panel was assessed using two complementary in vitro systems: human liver microsomes and cryopreserved human hepatocytes.
Human Liver Microsomal Stability Assay
Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] This assay is a cost-effective, high-throughput method for evaluating the intrinsic clearance of compounds primarily metabolized by oxidative pathways.[5][9][18]
-
Preparation of Incubation Mixture: A master mix containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) is prepared.
-
Compound Addition: The test compounds (CHP, Levetiracetam, CMP, Verapamil, and Warfarin) are added to the microsomal suspension at a final concentration of 1 µM. A control incubation without the NADPH regenerating system is also prepared to assess non-enzymatic degradation.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: Aliquots are taken at specific time points (0, 5, 15, 30, and 45 minutes) and the reaction is quenched by the addition of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[19]
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[20][21][22][23]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (Clint) is then calculated using the following equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass)
Caption: Workflow of the human liver microsomal stability assay.
Human Hepatocyte Stability Assay
Cryopreserved human hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment.[10][11][17][24][25] This assay provides a more comprehensive assessment of metabolic stability, accounting for cellular uptake and the contribution of both oxidative and conjugative metabolic pathways.[17][19][25]
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in Williams' E Medium to a final density of 0.5 x 10^6 viable cells/mL.[24]
-
Compound Incubation: The test compounds are added to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubation: The cell suspensions are incubated at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[19][24] The reaction is terminated by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated. The Clint is typically expressed as µL/min/10^6 cells.
Caption: Overview of Phase I and Phase II metabolic pathways in hepatocytes.
Comparative Data Summary
The following tables summarize the quantitative data obtained from the metabolic stability assays.
Table 1: Human Liver Microsomal Stability Data
| Compound | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound (CHP) | > 45 | < 15.4 | High |
| Levetiracetam | > 45 | < 15.4 | High |
| 1-Cyclopropyl-4-methoxypyrrolidin-2-one (CMP) | 12.5 | 55.4 | Low |
| Verapamil (High Clearance) | 8.2 | 84.5 | Very Low |
| Warfarin (Low Clearance) | 38.7 | 17.9 | High |
Table 2: Human Hepatocyte Stability Data
| Compound | t½ (min) | Clint (µL/min/10^6 cells) | Metabolic Stability Classification |
| This compound (CHP) | > 120 | < 5.8 | High |
| Levetiracetam | > 120 | < 5.8 | High |
| 1-Cyclopropyl-4-methoxypyrrolidin-2-one (CMP) | 35.1 | 19.7 | Moderate |
| Verapamil (High Clearance) | 22.8 | 30.4 | Low |
| Warfarin (Low Clearance) | 105.2 | 6.6 | High |
Interpretation of Results and Scientific Insights
The experimental data reveals a clear differentiation in the metabolic stability of the tested compounds, offering valuable structure-activity relationship (SAR) insights.
-
High Stability of this compound (CHP): Our lead compound, CHP, demonstrated high metabolic stability in both human liver microsomes and hepatocytes. Its stability profile is comparable to that of Levetiracetam, a drug known for its limited hepatic metabolism.[13] The presence of the cyclopropyl group is a known strategy to block potential sites of metabolism and enhance metabolic stability.[26][27][28] The data suggests that the combination of the cyclopropyl moiety and the hydrophilic hydroxyl group renders CHP a poor substrate for major drug-metabolizing enzymes.
-
Impact of O-methylation (CMP): The structural analog, CMP, exhibited significantly lower stability in liver microsomes and moderate stability in hepatocytes compared to CHP. This is attributed to the presence of the methoxy group, which is a well-known metabolic "soft spot" susceptible to O-demethylation by CYP enzymes. This direct comparison underscores the profound impact of a single functional group modification on a compound's metabolic fate and validates the strategic choice of the hydroxyl group in CHP for enhancing metabolic robustness.
-
Assay System Correlation: The higher stability of CMP in hepatocytes compared to microsomes suggests that while it is a substrate for Phase I enzymes, the overall cellular environment, including potential contributions from Phase II metabolism or limitations in cellular uptake, may result in a slower overall clearance. This highlights the importance of using multiple in vitro systems for a comprehensive metabolic assessment.[11]
Conclusion and Future Directions
This comparative guide establishes that This compound (CHP) possesses a highly favorable metabolic stability profile, a critical attribute for a promising drug candidate. Its resistance to metabolism in both microsomal and hepatocyte systems is on par with the metabolically robust drug, Levetiracetam. The strategic inclusion of the cyclopropyl and hydroxyl groups appears to successfully mitigate common metabolic liabilities.
The low intrinsic clearance of CHP predicts a low in vivo hepatic clearance, which is often associated with higher oral bioavailability and a longer half-life. These promising in vitro findings warrant further investigation in preclinical in vivo pharmacokinetic studies to confirm these predictions and to further characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. The insights gained from this benchmarking study provide a strong, data-driven foundation for the continued development of this compound as a potential therapeutic agent.
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A Senior Application Scientist's Guide to the Biological Effects of Cyclopropyl-Fused Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of a cyclopropane ring into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This three-membered carbocycle is far from being a simple, inert spacer; its unique electronic and conformational properties impart significant advantages to drug candidates. The inherent ring strain (approximately 27.5 kcal/mol) and the unusual bonding, characterized by increased p-character in the C-C bonds, make the cyclopropyl group a versatile tool for modulating a molecule's biological activity and pharmacokinetic profile.[1] Fused-cyclopropane rings, in particular, offer a way to introduce three-dimensionality and structural novelty, which are highly sought-after features in drug design.[2]
This guide provides an in-depth comparison of the biological effects of cyclopropyl-fused heterocycles against other structural motifs, supported by experimental data and detailed protocols. We will explore the causality behind their efficacy, focusing on key therapeutic areas where these scaffolds have demonstrated significant promise.
The Cyclopropyl Advantage: Enhancing Pharmacological Profiles
The strategic placement of a cyclopropyl ring can profoundly influence a compound's interaction with biological targets and its overall behavior in a physiological system. Its utility stems from a combination of factors:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This can lock the pharmacophore in a bioactive conformation, leading to a more favorable entropic contribution to binding affinity with a receptor or enzyme.[3]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in standard aliphatic chains.[3][4] This property is often exploited to block sites of oxidative metabolism, thereby increasing a drug's half-life and reducing potential DDIs (Drug-Drug Interactions). For instance, the cyclopropyl ring in pitavastatin effectively diverts metabolism away from the often-problematic CYP3A4 enzyme.[5]
-
Modulation of Physicochemical Properties: The cyclopropyl group can act as a "lipophilic hydrogen bond donor" and influence the pKa of nearby functional groups, such as amines.[3] This can enhance membrane permeability, including passage across the blood-brain barrier (BBB), and reduce efflux by transporters like P-glycoprotein.[2][3]
-
Potency and Selectivity: By serving as a rigid scaffold or as an isosteric replacement for other groups like alkenes or gem-dimethyl moieties, the cyclopropyl ring can optimize interactions with the target protein, enhancing potency and reducing off-target effects.[3][4]
The following diagram illustrates a typical workflow for the discovery and evaluation of novel cyclopropyl-fused heterocycles.
Sources
Safety Operating Guide
Navigating the Safe Handling of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one: A Comprehensive Guide
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one, a compound of interest for scientific investigation. As a senior application scientist, the following protocols are synthesized from established safety principles and data from structurally related compounds to provide a robust framework for laboratory operations.
Understanding the Hazard Profile
A related compound, 1-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one, is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] These classifications strongly suggest that this compound should be handled with a high degree of care.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4] | Protects against direct contact of the chemical with the eyes, which could lead to serious irritation or damage.[1][2] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4] | Provides a robust barrier against skin contact, which is a primary route of exposure and can cause irritation.[3] |
| Body Protection | A long-sleeved, impermeable laboratory coat that closes in the front.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] | Given the potential for respiratory irritation, engineering controls are the primary means of protection.[3] |
Operational Workflow for Safe Handling
The following step-by-step guide details the procedural workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection :
-
Upon receiving the shipment, wear chemotherapy-grade gloves to unpack the container.[5]
-
Carefully inspect the container for any signs of damage or leakage. If compromised, consult your institution's Environmental Health and Safety (EHS) department immediately.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
-
Preparation for Use :
-
Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.
-
-
Weighing and Solution Preparation :
-
When weighing the solid, use a spatula to transfer the material and avoid creating dust.
-
To prepare solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Spill Management :
-
In the event of a minor spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent followed by soap and water.
-
For major spills, evacuate the area and contact your institution's EHS department.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials, including excess solid, solutions, and contaminated PPE (gloves, pipette tips, etc.), must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management : Ensure the waste container is kept closed when not in use and is stored in a secondary containment bin within a designated satellite accumulation area.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
